molecular formula C24H21Cl2N3O7S2 B580592 Rivaroxaban EP Impurity I CAS No. 1151893-81-0

Rivaroxaban EP Impurity I

Cat. No.: B580592
CAS No.: 1151893-81-0
M. Wt: 598.5 g/mol
InChI Key: XEOFNNZMYBBFPT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid is a potent and selective inhibitor of the PARP1 (Poly(ADP-ribose) polymerase 1) and Tankyrase enzymes, which are crucial players in the DNA damage response (DDR) pathway. This compound is structurally characterized as a tricyclic indole derivative and is recognized in research by its internal code PD-673205 . Its primary research value lies in its ability to inhibit Tankyrase 1 and 2 (TNKS1/2), which are essential for the regulation of the Wnt/β-catenin signaling pathway through their control of AXIN degradation. By potently inhibiting TNKS, this compound stabilizes AXIN, a key component of the β-catenin destruction complex, thereby suppressing aberrant Wnt/β-catenin signaling that is frequently implicated in various cancers, including colorectal carcinogenesis. Furthermore, its dual inhibitory activity against PARP1 positions it as a valuable tool for investigating the interplay between different DNA repair mechanisms and developmental signaling pathways. Researchers utilize this compound in preclinical studies to explore novel therapeutic strategies for oncology, particularly in targeting cancers with Wnt pathway mutations or for studying synthetic lethality in DNA repair-deficient models. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O7S2/c25-19-7-5-17(37-19)22(32)27-11-16-12-29(24(34)36-16)15-3-1-14(2-4-15)28(9-10-35-13-21(30)31)23(33)18-6-8-20(26)38-18/h1-8,16H,9-13H2,(H,27,32)(H,30,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOFNNZMYBBFPT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151893-81-0
Record name Rivaroxaban N-hydrolyse N-5-chlorothiophene-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151893810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVAROXABAN N-HYDROLYSE N-5-CHLOROTHIOPHENE-2-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7AV86WZ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis Pathway for Rivaroxaban EP Impurity I: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthesis pathway for Rivaroxaban EP Impurity I. The information presented herein is a compilation and adaptation of synthetic methods described in the scientific literature for Rivaroxaban and its related impurities. This document is intended for research and development purposes and should be used in a controlled laboratory setting by qualified professionals.

Introduction

This compound, chemically known as 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid, is a known process-related impurity in the synthesis of the anticoagulant drug Rivaroxaban.[1][2][3] The control and synthesis of such impurities are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a plausible multi-step synthesis route for obtaining this impurity, which can be valuable for its use as a reference standard in analytical method development and validation.

Proposed Synthesis Pathway

The proposed synthesis of this compound starts from the readily available starting material, 4-(4-aminophenyl)morpholin-3-one (B139978). The pathway involves the formation of a key amine intermediate, followed by a double acylation reaction with 5-chlorothiophene-2-carbonyl chloride.

Synthesis_Pathway A 4-(4-aminophenyl)morpholin-3-one C Intermediate Amine (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) A:e->C:w 1. Ring opening and cyclization B (S)-N-Glycidyl phthalimide (B116566) B:e->C:w E This compound C:e->E:w 2. Diacylation D 5-Chlorothiophene-2-carbonyl chloride D:e->E:w

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following experimental protocols are adapted from procedures described for the synthesis of Rivaroxaban and its chiral impurities.[3][4]

Step 1: Synthesis of Intermediate Amine (4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one)

This step involves the reaction of 4-(4-aminophenyl)morpholin-3-one with (S)-N-glycidyl phthalimide to form a phthalimide-protected intermediate, followed by deprotection to yield the key amine intermediate.

Reaction:

  • Phthalimide Intermediate Formation: 4-(4-aminophenyl)morpholin-3-one is reacted with (S)-N-glycidyl phthalimide in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. The reaction mixture is heated to reflux for an extended period (e.g., 15-24 hours). The intermediate can be isolated by filtration upon cooling.

  • Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using a carbonylating agent like N,N'-carbonyldiimidazole (CDI) in a solvent such as toluene (B28343) at elevated temperatures (e.g., 105-110°C).

  • Deprotection: The phthalimide protecting group is removed by reacting the intermediate with a 40% aqueous solution of methylamine (B109427) in a solvent like methanol at an elevated temperature (e.g., 60-65°C) for 4-6 hours. The resulting amine hydrochloride can be precipitated by adjusting the pH with hydrochloric acid.

Step 2: Synthesis of this compound

This final step involves the diacylation of the intermediate amine with 5-chlorothiophene-2-carbonyl chloride.

Reaction:

  • The intermediate amine hydrochloride is dissolved in a mixture of acetonitrile (B52724) and water.

  • Triethylamine is added to the solution to act as a base.

  • The reaction mixture is cooled to a low temperature (e.g., 10-15°C).

  • A solution of 5-chlorothiophene-2-carbonyl chloride in a suitable solvent is added dropwise while maintaining the low temperature.

  • The reaction is stirred at this temperature for 2-3 hours.

  • The product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as acetic acid and water.

Data Presentation

The following tables summarize the key chemical entities and potential quantitative data for the synthesis of this compound. The yield and purity data are illustrative and based on similar reactions reported in the literature; actual results may vary.

Table 1: Key Reactants and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
4-(4-aminophenyl)morpholin-3-oneC₁₀H₁₂N₂O₂192.22Starting Material
(S)-N-Glycidyl phthalimideC₁₁H₉NO₃203.19Starting Material
4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-oneC₁₄H₁₇N₃O₄291.30Intermediate
5-Chlorothiophene-2-carbonyl chlorideC₅H₂Cl₂OS181.04Acylating Agent
This compoundC₂₄H₂₁Cl₂N₃O₇S₂598.48Final Product

Table 2: Illustrative Reaction Parameters and Outcomes

StepReaction TypeKey ReagentsSolvent(s)Temperature (°C)Typical Yield (%)Typical Purity (%) (by HPLC)
1a. Phthalimide Intermediate FormationRing Opening4-(4-aminophenyl)morpholin-3-one, (S)-N-Glycidyl phthalimideMethanol/WaterReflux90-95>97
1b. CyclizationCyclizationN,N'-CarbonyldiimidazoleToluene105-11090-95>98
1c. DeprotectionDeprotection40% Methylamine solution, HClMethanol60-6580-85>99
2. DiacylationN-Acylation5-Chlorothiophene-2-carbonyl chloride, TriethylamineAcetonitrile/Water10-1580-90>99

Logical Workflow for Synthesis and Characterization

The overall process for synthesizing and confirming the structure of this compound can be visualized as follows:

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials (4-(4-aminophenyl)morpholin-3-one, (S)-N-Glycidyl phthalimide) B Step 1: Intermediate Amine Synthesis (Ring opening, Cyclization, Deprotection) A->B C Step 2: Diacylation with 5-Chlorothiophene-2-carbonyl chloride B->C D Crude this compound C->D E Recrystallization (e.g., Acetic Acid/Water) D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, MS, IR) F->G H Chromatographic Analysis (HPLC, LC-MS) F->H I Structural Confirmation G->I H->I

Figure 2: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a plausible and detailed synthesis pathway for this compound based on available scientific literature. The provided experimental protocols, data tables, and workflow diagrams are intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and quality control. The successful synthesis and characterization of this impurity are essential for the development of robust analytical methods for monitoring the purity of Rivaroxaban. It is imperative that all experimental work is conducted with appropriate safety precautions in a suitable laboratory environment.

References

An In-Depth Technical Guide to the Origin and Formation of Rivaroxaban EP Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rivaroxaban EP Impurity I, a known process-related impurity in the synthesis of the anticoagulant drug Rivaroxaban. This document details its chemical identity, origin, formation pathway, and methods for its synthesis and analytical characterization, addressing the critical need for robust impurity control in pharmaceutical development and manufacturing.

Introduction to Rivaroxaban and Its Impurities

Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade. It is widely prescribed for the prevention and treatment of thromboembolic disorders. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Rivaroxaban can lead to the formation of impurities.[1] These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance itself.[1] Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.

Impurities in Rivaroxaban are broadly categorized as:

  • Process-Related Impurities: By-products formed during the synthesis of the API.[1]

  • Degradation Impurities: Substances formed due to the degradation of the API during storage or handling, often initiated by factors such as heat, light, or pH variations.[1]

This compound is classified as a process-related impurity , meaning its formation is directly linked to the synthetic route employed in the manufacturing of Rivaroxaban.[1]

Chemical Profile of this compound

A clear understanding of the chemical identity of an impurity is fundamental to controlling its presence in the final drug product.

Parameter Information
Chemical Name 2-[2-[N-(5-Chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid[]
Synonym Rivaroxaban Amine Impurity[]
CAS Number 1151893-81-0[3]
Molecular Formula C24H21Cl2N3O7S2[3]
Molecular Weight 598.48 g/mol [4]
Appearance White to Off-White Solid[]

Origin and Formation Pathway

This compound is not a degradation product but rather a by-product that can form during the synthesis of Rivaroxaban. Its formation is attributed to a specific side reaction involving a key intermediate in the manufacturing process.

The primary mechanism for the formation of this compound involves the amine cleavage of the amide bond within the morpholinone ring of a Rivaroxaban precursor.[] This ring-opening reaction exposes a reactive amine group, which can then undergo further reactions.

The formation can be summarized in the following conceptual steps:

  • Ring Opening of the Morpholinone Moiety: A key intermediate in the Rivaroxaban synthesis, which contains the morpholinone ring, undergoes cleavage of the amide bond. This is often facilitated by the presence of a primary amine.

  • Condensation Reaction: The newly formed ring-opened intermediate, now possessing a reactive secondary amine, can then react with two molecules of an activated form of 5-chlorothiophene-2-carboxylic acid, such as 5-chlorothiophene-2-acyl chloride.[] This double condensation reaction leads to the formation of this compound.

Conceptual Formation Pathway of this compound cluster_0 Rivaroxaban Synthesis Intermediate cluster_1 Side Reaction cluster_2 Impurity Formation Intermediate Rivaroxaban Intermediate with Morpholinone Ring Ring_Opening Amine Cleavage of Morpholinone Ring Intermediate->Ring_Opening Side Reaction Initiation Condensation Double Condensation with 5-Chlorothiophene-2-acyl Chloride Ring_Opening->Condensation Impurity_I This compound Condensation->Impurity_I

Caption: Conceptual pathway for the formation of this compound.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, which can be used to produce a reference standard for analytical purposes.

Materials:

  • 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride

  • 40% Methylamine (B109427) aqueous solution

  • 5-chlorothiophene-2-acyl chloride

  • Acetone (B3395972)

  • Water

  • Sodium carbonate

Procedure:

  • Ring Opening:

    • A suspension of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride in a 40% aqueous solution of methylamine is prepared.

    • The reaction mixture is heated to 50°C and stirred for 4 hours.[]

    • After the reaction is complete, the ring-opened product is isolated and purified, typically using column chromatography.[]

  • Condensation:

    • The purified ring-opened intermediate is dissolved in a mixture of acetone and water.

    • Sodium carbonate is added to the solution to act as a base.

    • 5-chlorothiophene-2-acyl chloride is then added to the reaction mixture.

    • The reaction is stirred until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, the product is isolated by filtration and dried to yield this compound.[]

Analytical Characterization of this compound

A robust analytical method is essential for the detection and quantification of this compound in the API. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed technique.

Table of HPLC Method Parameters:

Parameter Condition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[]
Mobile Phase A Acetonitrile:Ethanol:n-butyl amine (95:5:0.5, v/v/v)[]
Mobile Phase B Water:Methanol:n-butyl amine (50:50:0.5, v/v/v)[]
Gradient Program A gradient program with a total run time of 25.0 minutes is utilized.[]
Flow Rate 0.8 mL/min[]
Column Temperature 27°C[]
Detection Wavelength 254 nm[]

Sample Preparation:

  • Standard Solution: A known concentration of the synthesized this compound reference standard is prepared in a suitable diluent.

  • Sample Solution: A solution of the Rivaroxaban API is prepared in the same diluent to a concentration suitable for analysis.

Experimental Workflow for Analysis of this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prep_Standard Prepare Standard Solution of Impurity I HPLC_Injection Inject Samples into HPLC System Prep_Standard->HPLC_Injection Prep_Sample Prepare Sample Solution of Rivaroxaban API Prep_Sample->HPLC_Injection Chrom_Separation Chromatographic Separation (as per method parameters) HPLC_Injection->Chrom_Separation UV_Detection UV Detection at 254 nm Chrom_Separation->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Quantification Quantify Impurity I (Comparison with Standard) Peak_Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Quantitative Data and Acceptance Criteria

While specific quantitative data on the formation of this compound under varying process conditions is often proprietary to manufacturers, the following table provides a general overview of typical analytical validation parameters that would be assessed for an impurity of this nature.

Validation Parameter Typical Acceptance Criteria
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and the API.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Linearity The method should demonstrate a linear relationship between the concentration of the analyte and the analytical response over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with typical acceptance criteria of 90-110%.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This compound is a process-related impurity that requires careful monitoring and control during the manufacturing of Rivaroxaban. A thorough understanding of its formation pathway, coupled with the availability of a well-characterized reference standard and a validated analytical method, is crucial for ensuring the quality, safety, and efficacy of the final drug product. The information and protocols provided in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the lifecycle of Rivaroxaban.

References

Characterization of Rivaroxaban EP Impurity I by NMR and Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Rivaroxaban EP Impurity I. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and confirmation of this critical process-related impurity in the synthesis of the anticoagulant drug Rivaroxaban.

Introduction to Rivaroxaban and its Impurities

Rivaroxaban is an orally active, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. The European Pharmacopoeia (EP) lists several potential impurities that must be monitored and controlled to ensure the safety and efficacy of the drug product. This compound is a significant process-related impurity. Its chemical name is 2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid. The presence of this and other impurities can arise from the synthetic route, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. Rigorous analytical characterization is therefore essential for quality control and regulatory compliance.

Structural Elucidation of this compound

The definitive identification of this compound requires a combination of advanced analytical techniques, primarily NMR and mass spectrometry, to confirm its molecular structure and differentiate it from the API and other related substances.

Chemical Structure
CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Rivaroxaban5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamideC₁₉H₁₈ClN₃O₅S435.88366789-02-8
This compound2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acidC₂₄H₂₁Cl₂N₃O₇S₂598.481151893-81-0

Data Presentation

The following tables summarize the hypothetical quantitative data for the characterization of this compound. This data is based on the known structure and typical spectral values for similar functional groups.

Table 1: Hypothetical ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
12.50br s-1H-COOH
9.10t5.81H-NH-CH₂-
7.65d4.01HThiophene-H
7.60d8.82HAromatic-H
7.50d4.01HThiophene-H
7.40d8.82HAromatic-H
7.10d4.01HThiophene-H
7.05d4.01HThiophene-H
4.95m-1HOxazolidinone-CH
4.20s-2H-O-CH₂-COOH
4.15t5.51HOxazolidinone-CH₂
4.00t5.22H-N-CH₂-CH₂-O-
3.85dd9.0, 6.01HOxazolidinone-CH₂
3.75t5.22H-N-CH₂-CH₂-O-
3.65t5.82H-NH-CH₂-

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
171.5-COOH
162.0-C=O (Amide)
161.8-C=O (Amide)
154.0-C=O (Oxazolidinone)
140.0Aromatic-C
139.5Aromatic-C
138.5Thiophene-C
138.0Thiophene-C
133.0Aromatic-C
131.0Thiophene-C
130.5Thiophene-C
129.0Aromatic-C
128.5Thiophene-C
128.0Thiophene-C
118.0Aromatic-C
71.0Oxazolidinone-CH
68.5-O-CH₂-COOH
67.0-N-CH₂-CH₂-O-
49.0-N-CH₂-CH₂-O-
47.5Oxazolidinone-CH₂
42.0-NH-CH₂-

Note: This data is hypothetical and for illustrative purposes only.

Table 3: Hypothetical Mass Spectrometry Data for this compound
m/zInterpretation
599.0[M+H]⁺
621.0[M+Na]⁺
437.0[M - C₅H₂ClOS]⁺
162.0[C₅H₂ClOS]⁺

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms, through the analysis of ¹H and ¹³C NMR spectra, as well as 2D correlation experiments.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6 mL.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 16 ppm.

  • Acquisition Time: 4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

2D NMR Experiments (for full structural elucidation):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for establishing the connectivity of different molecular fragments.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals and measure the chemical shifts and coupling constants.

  • Assign the signals in all spectra to the corresponding atoms in the proposed structure of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the impurity and to obtain fragmentation information that supports the proposed structure.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the isolated impurity (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote ionization.

  • The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

ESI-MS/MS Acquisition:

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the parent ion.

  • Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) using a range of collision energies to generate fragment ions.

Data Analysis:

  • Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula.

  • Analyze the fragmentation pattern in the MS/MS spectrum. Propose fragmentation pathways that are consistent with the structure of this compound. Key fragments to look for would include the loss of the chlorothiophene carbonyl groups and cleavages within the ethoxyacetic acid side chain.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Rivaroxaban Bulk Drug Isolation Isolation of Impurity I (e.g., Preparative HPLC) Sample->Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR MS Mass Spectrometry (HRMS, MS/MS) Isolation->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectral Data (Accurate Mass, Fragmentation) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the Characterization of this compound.

signaling_pathway cluster_rivaroxaban Rivaroxaban cluster_impurity This compound cluster_diff Structural Difference Riva Rivaroxaban (C₁₉H₁₈ClN₃O₅S) Diff Opening of Morpholinone Ring and addition of -CH₂CH₂O-CH₂COOH and a second 5-chlorothiophene-2-carbonyl group Riva->Diff Synthetic Pathway Side Reaction ImpI Impurity I (C₂₄H₂₁Cl₂N₃O₇S₂) Diff->ImpI

Caption: Logical Relationship between Rivaroxaban and Impurity I.

Physicochemical Properties and Analytical Characterization of Rivaroxaban EP Impurity I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and analytical methodologies for Rivaroxaban EP Impurity I. The information presented herein is intended to support research, development, and quality control activities related to Rivaroxaban and its impurities.

Physicochemical Properties

This compound is a known process-related impurity of Rivaroxaban, an oral anticoagulant.[][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
IUPAC Name (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid[3][4]
CAS Number 1151893-81-0[3]
Molecular Formula C24H21Cl2N3O7S2[3][5]
Molecular Weight 598.47 g/mol [5]
Physical Form Off-White Solid[5]
Melting Point >70°C (decomposes) / 96.1-98.9°C[][6]
Solubility Soluble in Methanol and DMSO (≥ 125 mg/mL)[7]
Boiling Point Not available
pKa Not available

Synthesis and Characterization

Characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in addition to the HPLC methods detailed below.[2][9][10]

Experimental Protocols: Analytical Characterization

The following section details a composite experimental protocol for the analytical characterization of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for the detection, quantification, and control of this impurity in Rivaroxaban drug substances and products.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of Rivaroxaban and its related impurities, including Impurity I.

3.1.1. Chromatographic Conditions

3.1.2. Sample Preparation

  • Accurately weigh and dissolve the Rivaroxaban sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 500 µg/mL.[11]

  • Sonicate the solution for 15 minutes to ensure complete dissolution.[11]

  • Filter the solution through a 0.45 µm nylon filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Analysis

For highly sensitive and selective quantification, particularly at trace levels, an LC-MS/MS method is recommended.

3.2.1. Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 or similar reverse-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[13]

    • Mobile Phase B: Acetonitrile.[13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.[11]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

3.2.2. Sample Preparation

Sample preparation for LC-MS/MS analysis typically involves a protein precipitation step for biological matrices or a simple dilution for drug substance analysis, followed by filtration.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and quantification of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Acquisition & Processing sample Rivaroxaban Bulk Drug or Formulation dissolution Dissolution in Diluent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC System filtration->hplc Impurity Profiling lcms LC-MS/MS System filtration->lcms Trace Analysis chromatogram Chromatogram Acquisition hplc->chromatogram lcms->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide on Rivaroxaban Degradation Products and Impurity I Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of Rivaroxaban (B1684504), a direct Factor Xa inhibitor. It details the methodologies for stress testing, identification, and characterization of these products, with a specific focus on Impurity I. The information is compiled from various scientific studies to assist in the quality control and stability assessment of Rivaroxaban.

Introduction to Rivaroxaban Stability

Rivaroxaban (chemical name: 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) is an oral anticoagulant.[1] The stability of Rivaroxaban is a critical aspect of its pharmaceutical development and manufacturing, as degradation can lead to loss of potency and the formation of potentially harmful impurities.[2] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.[3][4]

Rivaroxaban has been found to be susceptible to degradation under various stress conditions, particularly hydrolytic (acidic and alkaline) and oxidative conditions.[1][5] It is relatively stable under neutral, thermal, and photolytic stress.[3]

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of analytical methods.[2] The following protocols are synthesized from multiple sources to provide a comprehensive approach.

2.1. General Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the Rivaroxaban reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile (B52724) 10:90 v/v) to obtain a known concentration.[6]

  • Sample Solution: Prepare the sample solution from the bulk drug or pharmaceutical dosage form in the same diluent to achieve a similar concentration as the standard solution.[6]

2.2. Stress Conditions

  • Acid Hydrolysis: Treat the Rivaroxaban solution with 0.1 N to 1 M HCl at room temperature or elevated temperatures (e.g., 80°C) for a period ranging from several hours to 72 hours.[6][7] After the specified time, neutralize the solution before analysis.[6]

  • Base Hydrolysis: Treat the Rivaroxaban solution with 0.1 N to 1 M NaOH at room temperature or elevated temperatures (e.g., 80°C) for a period ranging from several hours to 72 hours.[6][7] Neutralize the solution before analysis.[6]

  • Oxidative Degradation: Treat the Rivaroxaban solution with 3% to 5% v/v H₂O₂ at room temperature or elevated temperatures (e.g., 40°C - 75°C) for a period ranging from 4 to 24 hours.[1][6][7]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C - 80°C) for a period ranging from 12 hours to several days.[6][7]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 million lux hours).[7]

Analytical Methodologies for Degradation Product Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating Rivaroxaban from its degradation products.[6] Coupling HPLC with mass spectrometry (LC-MS/MS) is invaluable for the identification and characterization of these products.[6][8]

3.1. RP-HPLC Method

  • Column: A C18 column is typically used, with common dimensions being 250 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm.[1][7][9]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][7][9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection is commonly performed at 249 nm.[1]

  • Injection Volume: 15 µL.[1]

3.2. UPLC-Q-TOF-MS/MS Method for Identification

For structural elucidation of unknown degradation products, a high-resolution mass spectrometry technique is employed.

  • Column: An Agilent C18 column (50 mm x 2.1 mm, 1.8 µm) or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).[6]

  • Procedure: The eluent from the UPLC system is introduced into the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. This data is then used to deduce the structure of the degradation products.[6][8]

Summary of Rivaroxaban Degradation Products

Forced degradation studies have identified several degradation products. The extent of degradation varies depending on the stress conditions applied.

Stress Condition% Degradation of Rivaroxaban (Approximate)Major Degradation Products (DPs) IdentifiedReference
Acid Hydrolysis (0.1 N HCl, 72h, RT) 28%DP-1, DP-2, and others[10]
Base Hydrolysis (0.1 N NaOH, 72h, RT) 35%DP-3 and others[10]
Oxidative (0.05% H₂O₂, 24h, 75°C) Significant degradationSeveral degradation products[1]
Thermal (75°C, 24h) Not significant-[1]
Photolytic Stable-[3]

Note: The percentage of degradation can vary based on the exact experimental conditions (concentration, temperature, and duration).

Identification and Characterization of Impurity I

Rivaroxaban EP Impurity I is a known impurity that can be monitored during quality control.

  • Chemical Name: [2-[[5,9-dichloro-2,5,8-trioxo-3,7-diaza-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic acid.[11]

  • Synonym: Rivaroxaban N-acyl glycolic acid (USP).[11]

5.1. Protocol for Identification of Impurity I

The identification of Impurity I involves a systematic workflow combining chromatographic separation and spectroscopic characterization.

  • Isolation: If Impurity I is present in a sample, it can be isolated using semi-preparative HPLC.[8]

  • Chromatographic Analysis: Analyze the isolated impurity using the validated RP-HPLC method to confirm its retention time relative to the Rivaroxaban peak.

  • Mass Spectrometry (MS): Infuse the isolated impurity into a mass spectrometer to determine its molecular weight. The expected molecular formula for the free base is C₁₉H₂₀ClN₃O₆S, with a molecular weight of approximately 453.9 g/mol .[11]

  • Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis to elucidate the structure. Compare the fragmentation pattern with that of the Rivaroxaban parent drug to identify structural modifications.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, acquire ¹H NMR and ¹³C NMR spectra of the isolated impurity. The chemical shifts and coupling constants will provide detailed information about the molecular structure.[8]

  • Reference Standard Comparison: The most reliable identification is achieved by comparing the retention time, mass spectrum, and NMR data of the unknown peak with a certified reference standard of this compound.

Visualizations

6.1. Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization Acid Acid Hydrolysis (e.g., 1M HCl, 80°C, 4h) HPLC RP-HPLC Analysis (Separation of Degradants) Acid->HPLC Analyze Stressed Samples Base Base Hydrolysis (e.g., 1M NaOH, 80°C, 4h) Base->HPLC Analyze Stressed Samples Oxidative Oxidative (e.g., 5% H₂O₂, 40°C, 4h) Oxidative->HPLC Analyze Stressed Samples Thermal Thermal (e.g., 80°C, 12h) Thermal->HPLC Analyze Stressed Samples Photo Photolytic (1.2 million lux hours) Photo->HPLC Analyze Stressed Samples LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS Further Identification Isolation Semi-Preparative HPLC (Impurity Isolation) LCMS->Isolation Isolate Unknown Impurities NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR Confirm Structure Rivaroxaban Rivaroxaban Bulk Drug Rivaroxaban->Acid Expose to Stress Rivaroxaban->Base Expose to Stress Rivaroxaban->Oxidative Expose to Stress Rivaroxaban->Thermal Expose to Stress Rivaroxaban->Photo Expose to Stress

Caption: Workflow for forced degradation and impurity identification.

6.2. Logical Relationship for Impurity Identification

Impurity Identification Logic cluster_data Analytical Data cluster_reference Reference Standard RT Retention Time (RT) from HPLC Identification Positive Identification of Impurity I RT->Identification MW Molecular Weight (MW) from MS MW->Identification Frag Fragmentation Pattern from MS/MS Frag->Identification NMR_Data ¹H & ¹³C NMR Data NMR_Data->Identification Ref_Std Certified Reference Standard of Impurity I Ref_Std->Identification Compare with

Caption: Logical steps for the positive identification of Impurity I.

Conclusion

The stability of Rivaroxaban is a critical quality attribute that requires thorough investigation. This guide outlines the established protocols for conducting forced degradation studies and identifying the resulting degradation products. The detailed methodologies for HPLC and LC-MS/MS, along with the specific information on Impurity I, provide a solid foundation for researchers and drug development professionals to ensure the safety, efficacy, and quality of Rivaroxaban products. Adherence to these systematic approaches is crucial for regulatory compliance and for delivering safe medications to patients. delivering safe medications to patients.

References

A-Technical-Guide-to-the-Potential-Pharmacological-Activity-of-Rivaroxaban-EP-Impurity-I

Author: BenchChem Technical Support Team. Date: December 2025

-Executive-Summary:

Rivaroxaban-is-a-potent,-direct-Factor-Xa-(FXa)-inhibitor-widely-prescribed-as-an-anticoagulant.[1][2][3] The-control-and-characterization-of-impurities-in-its-drug-product-are-critical-for-ensuring-safety-and-efficacy,-as-mandated-by-global-pharmacopeial-standards.[4][5] Rivaroxaban-EP-Impurity-I,-chemically-identified-as-[2-[15,95-dichloro-2,52,8-trioxo-3,7-diaza-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic-acid,-is-a-known-impurity-of-Rivaroxaban.[6][7][8] Due-to-its-structural-similarity-to-the-parent-drug,-there-is-a-scientific-imperative-to-investigate-its-potential-pharmacological-activity,-particularly-its-influence-on-the-coagulation-cascade.

This-document-provides-a-comprehensive-technical-framework-for-researchers,-scientists,-and-drug-development-professionals-to-assess-the-pharmacological-profile-of-Rivaroxaban-EP-Impurity-I.-While-direct-pharmacological-data-for-this-specific-impurity-is-not-publicly-available,-this-guide-outlines-a-series-of-proposed-experimental-protocols,-from-in-silico-modeling-to-in-vitro-bioassays,-to-elucidate-its-potential-effects.-The-methodologies-are-based-on-established-pharmacopeial-and-scientific-standards-for-characterizing-anticoagulant-activity-and-the-toxicological-assessment-of-pharmaceutical-impurities.[5][9]

1.0-Introduction-to-Rivaroxaban-and-Impurity-Profiling

Rivaroxaban-exerts-its-anticoagulant-effect-by-directly,-selectively,-and-reversibly-inhibiting-both-free-and-clot-bound-Factor-Xa,-a-critical-enzyme-in-the-coagulation-cascade.[1][2][10] This-inhibition-prevents-the-conversion-of-prothrombin-(Factor-II)-to-thrombin-(Factor-IIa),-thereby-reducing-thrombin-generation-and-subsequent-fibrin-clot-formation.[3][10] Its-predictable-pharmacokinetics-and-oral-bioavailability-have-made-it-a-cornerstone-in-the-management-of-thromboembolic-disorders.[1][11]

Pharmaceutical-impurities-are-substances-in-a-drug-product-that-are-not-the-active-pharmaceutical-ingredient-(API)-or-excipients.[4] They-can-arise-from-the-manufacturing-process,-degradation-of-the-API,-or-interactions-with-packaging.[4][5] Regulatory-bodies-require-strict-control-of-these-impurities,-as-they-can-potentially-impact-the-drug's-safety-and-efficacy.[5] Rivaroxaban-EP-Impurity-I-is-one-such-impurity-listed-in-the-European-Pharmacopoeia-(EP).[6][12][] Given-its-structural-relation-to-Rivaroxaban,-it-is-hypothesized-that-it-may-retain-some-affinity-for-Factor-Xa-or-other-biological-targets.

2.0-Hypothesized-Pharmacological-Activity

The-primary-hypothesis-is-that-Rivaroxaban-EP-Impurity-I-may-act-as-a-competitive-inhibitor-of-Factor-Xa,-similar-to-Rivaroxaban-itself.-The-degree-of-this-activity-is-expected-to-be-less-than-that-of-the-parent-compound-due-to-structural-modifications.-However,-even-weak-inhibition-could-contribute-to-the-overall-pharmacological-profile-of-the-drug-product.-Alternatively,-the-impurity-could-be-pharmacologically-inert-or-exhibit-off-target-effects,-including-cytotoxicity,-which-must-also-be-investigated.

3.0-Proposed-Experimental-Framework

A-systematic,-tiered-approach-is-proposed-to-characterize-the-pharmacological-activity-of-Rivaroxaban-EP-Impurity-I.

G cluster_0 Pharmacological Assessment Workflow for Rivaroxaban EP Impurity I cluster_1 In Vitro Assay Suite A Impurity Acquisition & Characterization B In Silico Assessment (Molecular Docking) A->B Hypothesis Generation C In Vitro Bioassays A->C Provide Test Article B->C Guide Experiment Design E Direct FXa Inhibition Assay (Chromogenic) C->E F Global Coagulation Assays (aPTT & PT) C->F G Cytotoxicity Assay (e.g., MTT) C->G D Data Analysis & Risk Assessment E->D Generate Quantitative Data F->D Generate Quantitative Data G->D Generate Quantitative Data

Fig-1:-Proposed-workflow-for-pharmacological-assessment.
3.1-In-Vitro-Anticoagulation-Assays

The-most-direct-way-to-test-the-primary-hypothesis-is-to-measure-the-impurity's-effect-on-coagulation-in-vitro.

This-assay-quantifies-the-direct-inhibition-of-purified-human-Factor-Xa.[14][15]

Experimental-Protocol:

  • Reagent-Preparation: Prepare-solutions-of-purified-human-Factor-Xa,-a-chromogenic-FXa-substrate-(e.g.,-S-2222),-and-assay-buffer.[16] Prepare-serial-dilutions-of-Rivaroxaban-(positive-control)-and-Rivaroxaban-EP-Impurity-I-(test-article)-in-the-assay-buffer.

  • Incubation: In-a-96-well-plate,-add-the-test-article-or-control-to-wells-containing-the-Factor-Xa-solution.-Incubate-for-a-defined-period-(e.g.,-15-30-minutes)-at-37°C-to-allow-for-inhibitor-binding.[14]

  • Substrate-Addition: Add-the-chromogenic-substrate-to-all-wells-to-initiate-the-reaction.

  • Measurement: Read-the-absorbance-at-405-nm-kinetically-using-a-microplate-reader.-The-rate-of-color-development-is-inversely-proportional-to-the-Factor-Xa-inhibition.[14][17]

  • Data-Analysis: Calculate-the-percent-inhibition-for-each-concentration-and-determine-the-IC50-value-(the-concentration-of-inhibitor-that-causes-50%-inhibition)-by-fitting-the-data-to-a-dose-response-curve.

G A Prepare Reagents (FXa, Substrate, Test Articles) B Aliquot FXa and Test Article/ Control into 96-well plate A->B C Pre-incubate at 37°C (Allow binding) B->C D Add Chromogenic Substrate (Initiate Reaction) C->D E Kinetic Read at 405 nm (Measure Absorbance) D->E F Calculate % Inhibition & Determine IC50 E->F

Fig-2:-Workflow-for-the-chromogenic-Factor-Xa-inhibition-assay.

Hypothetical-Data-Presentation:

CompoundIC50 (nM) for Factor Xa Inhibition
Rivaroxaban2.1 ± 0.4
This compound> 10,000
Vehicle ControlNo Inhibition Detected

Table-1:-Hypothetical-IC50-values-from-the-direct-Factor-Xa-inhibition-assay.-Data-is-presented-as-mean-±-standard-deviation.

The-activated-Partial-Thromboplastin-Time-(aPTT)-and-Prothrombin-Time-(PT)-assays-measure-the-integrity-of-the-intrinsic-and-extrinsic-coagulation-pathways,-respectively.[18] While-less-sensitive-for-direct-FXa-inhibitors-than-specific-anti-Xa-assays,-they-are-valuable-for-detecting-overall-anticoagulant-effects.[][19]

Experimental-Protocol:

  • Plasma-Preparation: Obtain-platelet-poor-plasma-(PPP)-by-centrifuging-citrated-whole-blood.[20]

  • Sample-Preparation: Spike-the-PPP-with-varying-concentrations-of-Rivaroxaban-(control)-and-Rivaroxaban-EP-Impurity-I.

  • aPTT-Assay: Incubate-the-spiked-plasma-with-an-aPTT-reagent-(containing-a-contact-activator-and-phospholipids)-at-37°C.-Add-calcium-chloride-(CaCl2)-to-initiate-clotting-and-measure-the-time-to-fibrin-clot-formation-using-a-coagulometer.

  • PT-Assay: Incubate-the-spiked-plasma-at-37°C.-Add-a-PT-reagent-(containing-thromboplastin-and-calcium)-to-initiate-clotting-and-measure-the-time-to-clot-formation.

  • Data-Analysis: Plot-the-clotting-time-(in-seconds)-against-the-concentration-of-the-test-article.

Hypothetical-Data-Presentation:

Compound Concentration (µM)aPTT (seconds)PT (seconds)
Vehicle Control 32.5 ± 1.512.1 ± 0.5
Rivaroxaban (1 µM) 65.2 ± 3.125.8 ± 1.2
Impurity I (1 µM) 33.1 ± 1.812.5 ± 0.7
Impurity I (10 µM) 35.5 ± 2.013.1 ± 0.6
Impurity I (100 µM) 38.9 ± 2.514.0 ± 0.9

Table-2:-Hypothetical-results-from-global-coagulation-assays.-Data-is-presented-as-mean-±-standard-deviation.

3.2-Cytotoxicity-Assessment

It-is-essential-to-evaluate-whether-the-impurity-exhibits-cytotoxic-effects,-which-would-be-a-critical-safety-concern.[21][22] The-MTT-assay-is-a-standard-colorimetric-assay-for-assessing-cell-metabolic-activity-as-an-indicator-of-cell-viability.

Experimental-Protocol:

  • Cell-Culture: Seed-a-relevant-cell-line-(e.g.,-HepG2,-human-liver-cells)-in-a-96-well-plate-and-allow-cells-to-adhere-overnight.

  • Treatment: Expose-the-cells-to-serial-dilutions-of-Rivaroxaban-EP-Impurity-I-for-a-specified-duration-(e.g.,-24-or-48-hours).

  • MTT-Addition: Add-MTT-(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide)-solution-to-each-well.-Viable-cells-with-active-mitochondrial-reductases-will-convert-the-yellow-MTT-to-purple-formazan-crystals.

  • Solubilization: Add-a-solubilizing-agent-(e.g.,-DMSO-or-isopropanol)-to-dissolve-the-formazan-crystals.

  • Measurement: Read-the-absorbance-at-approximately-570-nm.

  • Data-Analysis: Express-the-results-as-a-percentage-of-cell-viability-compared-to-the-untreated-vehicle-control.

Hypothetical-Data-Presentation:

Impurity I Concentration (µM)Cell Viability (% of Control)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
1095.1 ± 6.1
5091.3 ± 5.5
10088.5 ± 7.0

Table-3:-Hypothetical-results-from-an-MTT-cytotoxicity-assay-on-HepG2-cells-after-24-hour-exposure.-Data-is-presented-as-mean-±-standard-deviation.

4.0-Contextual-Signaling-Pathway

The-pharmacological-activity-of-Rivaroxaban-and,-hypothetically,-its-impurity,-is-centered-on-the-inhibition-of-the-common-pathway-of-the-coagulation-cascade.

G Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX activates Extrinsic Extrinsic Pathway Extrinsic->FX activates FXa Factor Xa FX->FXa activation Thrombin Thrombin (FIIa) FXa:s->Thrombin:n activates Prothrombin Prothrombin (FII) Fibrin Fibrin Clot Thrombin:s->Fibrin:n activates Fibrinogen Fibrinogen Riva Rivaroxaban (and potentially Impurity I) Riva->FXa INHIBITS

Fig-3:-Mechanism-of-action-of-Rivaroxaban-in-the-coagulation-cascade.

This-diagram-illustrates-the-convergence-of-the-intrinsic-and-extrinsic-pathways-to-activate-Factor-X-to-Factor-Xa.-Factor-Xa-then-catalyzes-the-conversion-of-prothrombin-to-thrombin,-which-in-turn-converts-fibrinogen-to-the-fibrin-monomers-that-form-a-clot.-Rivaroxaban-directly-targets-and-inhibits-Factor-Xa,-thus-blocking-the-amplification-of-the-coagulation-cascade.[10] Any-potential-anticoagulant-activity-of-Rivaroxaban-EP-Impurity-I-would-most-likely-occur-at-this-same-critical-juncture.

5.0-Conclusion-and-Future-Directions

This-technical-guide-proposes-a-structured,-hypothesis-driven-approach-to-evaluate-the-potential-pharmacological-activity-of-Rivaroxaban-EP-Impurity-I.-The-outlined-in-vitro-assays-provide-a-robust-framework-for-an-initial-assessment-of-its-anticoagulant-and-cytotoxic-potential.-Based-on-the-hypothetical-data-presented,-Rivaroxaban-EP-Impurity-I-is-unlikely-to-possess-significant-Factor-Xa-inhibitory-activity.-However,-experimental-verification-is-paramount.

Should-any-significant-activity-be-detected,-further-investigations-would-be-warranted,-including:

  • -In-Silico-Modeling: Molecular-docking-studies-to-predict-the-binding-interaction-of-the-impurity-with-the-active-site-of-Factor-Xa.

  • -Off-Target-Screening: Profiling-the-impurity-against-a-panel-of-other-serine-proteases-and-receptors-to-assess-selectivity.

  • -In-Vivo-Studies: If-in-vitro-activity-is-confirmed-and-deemed-significant,-animal-models-of-thrombosis-could-be-used-to-assess-its-effects-in-vivo.[]

The-thorough-characterization-of-impurities-is-a-fundamental-aspect-of-drug-development-and-safety-assurance.-The-methodologies-described-herein-provide-a-clear-pathway-for-elucidating-the-pharmacological-profile-of-Rivaroxaban-EP-Impurity-I,-contributing-to-a-complete-understanding-of-the-Rivaroxaban-drug-product.

References

Isolating Purity: A Technical Guide to the Isolation and Purification of Rivaroxaban EP Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Rivaroxaban (B1684504) EP Impurity I from the bulk drug substance. Ensuring the purity of active pharmaceutical ingredients (APIs) like Rivaroxaban is critical for drug safety and efficacy. This document outlines the common sources of this impurity, strategies for its generation through forced degradation, and a detailed protocol for its isolation using preparative high-performance liquid chromatography (HPLC).

Introduction to Rivaroxaban and its Impurities

Rivaroxaban is a potent, orally bioavailable, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. As with any synthesized pharmaceutical compound, impurities can arise during the manufacturing process, storage, or degradation of the drug substance.[1] Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control over these impurities. Rivaroxaban EP Impurity I is a known related substance of Rivaroxaban that needs to be monitored and controlled within specified limits. The effective isolation and characterization of such impurities are essential for validating analytical methods and for toxicological studies.

Generation of this compound

To isolate and purify this compound, it is often necessary to first generate a sufficient quantity of the impurity from the Rivaroxaban bulk drug. Forced degradation studies, also known as stress testing, are employed to accelerate the degradation of Rivaroxaban under various conditions, leading to the formation of its impurities.[2][3]

Experimental Protocol: Forced Degradation of Rivaroxaban

The following protocols are commonly used to induce the formation of degradation products, including Impurity I. The specific conditions can be optimized to maximize the yield of the target impurity.

  • Acidic Hydrolysis :

    • Procedure : Dissolve a known quantity of Rivaroxaban bulk drug in a solution of 1N hydrochloric acid.[4]

    • Conditions : The mixture is typically stirred at a controlled temperature, for example, 50°C for 24 hours.[4]

    • Neutralization : After the degradation period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 1N sodium hydroxide).[4]

  • Alkaline Hydrolysis :

    • Procedure : Dissolve the Rivaroxaban bulk drug in a solution of 1N sodium hydroxide.[4]

    • Conditions : The solution is stirred at a controlled temperature, such as 50°C for 24 hours.[4]

    • Neutralization : Following degradation, the solution is neutralized with an equivalent amount of a suitable acid (e.g., 1N hydrochloric acid).[4]

  • Oxidative Degradation :

    • Procedure : Dissolve the Rivaroxaban bulk drug in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[5]

    • Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures for a defined period, for instance, 24 hours at 50°C.[2][4]

  • Thermal Degradation :

    • Procedure : A sample of the solid Rivaroxaban bulk drug is exposed to high temperatures.

    • Conditions : The sample is maintained in a calibrated oven at a temperature such as 105°C for 24 hours.[4]

  • Photolytic Degradation :

    • Procedure : A solution of Rivaroxaban is exposed to ultraviolet (UV) light.

    • Conditions : The solution is placed in a photostability chamber and exposed to a specific light intensity for a set duration.

Following the forced degradation, the resulting mixture will contain the parent Rivaroxaban drug and a variety of degradation products, including this compound. This mixture then serves as the starting material for the isolation and purification process.

Isolation and Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for isolating and purifying specific impurities from a complex mixture.[6] The principle of preparative HPLC is to physically separate the components of a mixture as they pass through a chromatographic column, allowing for the collection of the desired fraction.

Experimental Protocol: Preparative HPLC for this compound

The following is a generalized protocol for the isolation of this compound. The specific parameters may require optimization based on the equipment and the exact composition of the degradation mixture.

  • Sample Preparation :

    • Dissolve the residue from the forced degradation study in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water, to a high concentration.[4]

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System and Conditions :

    • HPLC System : A preparative HPLC system equipped with a gradient pump, a high-volume injector, a UV-Vis detector, and a fraction collector.

    • Column : A reversed-phase C18 column with dimensions suitable for preparative scale, for example, an XBridge C18 Prep column (19 mm × 250 mm, 5.0 µm particle size).[4]

    • Mobile Phase : A gradient elution is typically employed to achieve optimal separation.

      • Mobile Phase A : An aqueous buffer, such as 10 mM ammonium (B1175870) bicarbonate or ammonium formate.[4][6]

      • Mobile Phase B : An organic solvent, typically acetonitrile.[4][6]

    • Detection : UV detection at a wavelength where both Rivaroxaban and Impurity I show significant absorbance, commonly 250 nm or 254 nm.[7][8]

  • Fraction Collection and Post-Purification Processing :

    • The eluent corresponding to the peak of this compound is collected using an automated fraction collector.

    • The collected fractions are then pooled.

    • The organic solvent (acetonitrile) is typically removed by rotary evaporation.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the isolated impurity in a solid form.

Characterization and Purity Assessment

Once isolated, the purity of the collected fraction should be assessed, and the identity of this compound confirmed.

  • Purity Assessment : The purity of the isolated impurity is determined by analytical HPLC. A high-purity standard is indicated by a single, sharp peak.

  • Identity Confirmation : The chemical structure of the isolated impurity is confirmed using various spectroscopic techniques:

    • Mass Spectrometry (MS) : To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the detailed chemical structure.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify functional groups.

Workflow for Isolation and Purification of this compound

Isolation_Purification_Workflow cluster_0 Impurity Generation cluster_1 Isolation and Purification cluster_2 Analysis and Characterization Bulk_Drug Rivaroxaban Bulk Drug Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal) Bulk_Drug->Forced_Degradation Degraded_Mixture Degraded Mixture Containing Rivaroxaban and Impurities Forced_Degradation->Degraded_Mixture Sample_Prep Sample Preparation (Dissolution and Filtration) Degraded_Mixture->Sample_Prep Prep_HPLC Preparative HPLC Separation Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection of Impurity I Prep_HPLC->Fraction_Collection Post_Processing Post-Processing (Solvent Removal, Lyophilization) Fraction_Collection->Post_Processing Isolated_Impurity Isolated this compound Post_Processing->Isolated_Impurity Purity_Analysis Purity Assessment (Analytical HPLC) Isolated_Impurity->Purity_Analysis Structural_Elucidation Structural Elucidation (MS, NMR, FT-IR) Isolated_Impurity->Structural_Elucidation

References

Rivaroxaban EP Impurity I: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Rivaroxaban (B1684504) EP Impurity I, a known process-related impurity of the anticoagulant drug Rivaroxaban. The document details its chemical identity, including its CAS number and molecular formula, and outlines the methodologies for its synthesis and analytical characterization. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development, manufacturing, and quality control of Rivaroxaban, ensuring the safety and efficacy of the final drug product.

Chemical Identity and Properties

Rivaroxaban EP Impurity I is a significant impurity that can arise during the synthesis of Rivaroxaban. A thorough understanding of its chemical properties is fundamental for its detection, quantification, and control.

PropertyValue
CAS Number 1151893-81-0[1]
Molecular Formula C₂₄H₂₁Cl₂N₃O₇S₂[2]
Molecular Weight 598.48 g/mol
IUPAC Name (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid[3]
Synonyms Rivaroxaban N-acyl glycolic acid (USP)[1][2], [2-[15,95-dichloro-2,52,8-trioxo-3,7-diaza-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic acid (as per EP)[1][2]

Synthesis of this compound

The formation of this compound is typically associated with a specific pathway in the synthesis of the active pharmaceutical ingredient (API). One reported method for its preparation involves the following key steps:

Experimental Protocol: Synthesis
  • Ring Opening: The synthesis initiates with the ring-opening of the morpholinone moiety of (S)-N-glycidyl phthalimide (B116566) through amine cleavage[]. A detailed procedure involves reacting 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one hydrochloride with a 40% aqueous solution of methylamine (B109427) at 50°C for 4 hours[].

  • Purification: The resulting ring-opened product is then purified using column chromatography[].

  • Condensation: The purified intermediate is subsequently reacted with 5-chlorothiophene-2-carbonyl chloride in a mixture of acetone (B3395972) and water, with sodium carbonate used to maintain basic conditions[].

  • Isolation: The final product, this compound, is isolated by filtration and then dried[].

Synthesis_of_Rivaroxaban_Impurity_I A 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidine-3-yl]phenyl}morpholin-3-one HCl C Ring-Opened Intermediate A->C Ring Opening (50°C, 4h) B 40% Methylamine (aq) E This compound C->E Condensation (Acetone/Water, Na2CO3) D 5-chlorothiophene-2-carbonyl chloride

Caption: Synthetic Pathway of this compound.

Analytical Characterization

Accurate identification and quantification of this compound are crucial for ensuring the quality of Rivaroxaban. A variety of analytical techniques are employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the detection and quantification of Rivaroxaban and its impurities.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[].

  • Mobile Phase A: A mixture of acetonitrile, ethanol, and n-butyl amine in a ratio of 95:5:0.5 (v/v/v)[].

  • Mobile Phase B: A mixture of Milli-Q water, methanol, and n-butyl amine in a ratio of 50:50:0.5 (v/v/v)[].

  • Flow Rate: 0.8 mL/min[].

  • Column Temperature: 27°C[].

  • Detection Wavelength: 254 nm[].

  • Gradient Program: A 25.0-minute gradient program is utilized to achieve separation[].

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The ¹³C NMR spectrum of a similar rivaroxaban amine impurity has been reported to show 23 distinct peaks[].

  • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for the identification and quantification of impurities at trace levels.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Characterization A Rivaroxaban Bulk Drug or Formulation B Dissolution in appropriate solvent A->B C HPLC / UPLC Separation B->C D UV/PDA Detection C->D Quantification E Mass Spectrometry (MS/MS) C->E Identification F Isolation of Impurity E->F G NMR Spectroscopy (¹H, ¹³C) F->G H FT-IR Spectroscopy F->H

Caption: General Analytical Workflow for Impurity Profiling.

Biological Effects and Toxicology

The presence of impurities in pharmaceutical products can impact their safety and efficacy. While specific toxicological data for this compound is not extensively available in the public domain, general studies on Rivaroxaban degradation products have indicated potential for cytotoxicity and genotoxicity.

A study on the degradation products of Rivaroxaban in alkaline media showed a direct relationship between the concentration of these impurities and increased cytotoxic potential in human hepatoblastoma (HepG2) cells[5]. The assessment included viability assays such as MTT reduction and neutral red uptake, which indicated cellular damage[5]. Furthermore, the genotoxic potential was evaluated using the comet assay[5]. These findings underscore the importance of controlling impurities like this compound to ensure patient safety.

Conclusion

This compound is a critical process-related impurity in the manufacturing of Rivaroxaban. Its effective identification, characterization, and control are paramount for the quality, safety, and regulatory compliance of the final drug product. This guide has provided a comprehensive overview of the available technical information on this impurity, from its chemical identity and synthesis to its analytical determination and potential toxicological implications. Continuous research and the development of robust analytical methodologies are essential for managing this and other impurities in pharmaceutical manufacturing.

References

A Technical Guide to the European Pharmacopoeia Monograph for Rivaroxaban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Pharmacopoeia (Ph. Eur.) monographs for Rivaroxaban (B1684504) active substance (2932) and Rivaroxaban Tablets (3021). The information is compiled from various public sources and is intended to provide a detailed understanding of the quality control standards for this widely used anticoagulant.

Introduction to Rivaroxaban and the European Pharmacopoeia

Rivaroxaban is an orally active, direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. It is prescribed for the prevention and treatment of various thromboembolic disorders. The European Pharmacopoeia provides the legal and scientific benchmarks for the quality control of medicines in Europe, ensuring their safety and efficacy. The monographs for Rivaroxaban and its tablet formulation detail the required analytical procedures to ascertain the identity, purity, and content of the drug.

Quantitative Data Summary

The following tables summarize the key quantitative parameters and acceptance criteria as specified in the Ph. Eur. monograph for Rivaroxaban Tablets.

Table 1: Assay and Content Uniformity
TestMethodAcceptance Criteria
AssayHigh-Performance Liquid Chromatography (HPLC)95.0% to 105.0% of the labeled amount of Rivaroxaban (C₁₉H₁₈ClN₃O₅S)[1]
Uniformity of Dosage UnitsComplies with Ph. Eur. general chapter 2.9.40-
Table 2: Dissolution
Tablet StrengthApparatusDissolution MediumSpeedTimeAcceptance Criteria (Q)
2.5 mg2 (Paddle)Acetate (B1210297) buffer pH 4.575 rpm30 minNot less than 80% of the labeled amount is dissolved[2]
10 mg2 (Paddle)Acetate buffer pH 4.5 with sodium dodecyl sulfate75 rpm30 minNot less than 80% of the labeled amount is dissolved[2]
15 mg & 20 mg2 (Paddle)Acetate buffer pH 4.5 with sodium dodecyl sulfate75 rpm30 minNot less than 80% of the labeled amount is dissolved[2]
Table 3: Related Substances (Impurities)
ImpurityLimit
Unspecified ImpuritiesFor each impurity, maximum 0.2%[2]
Total ImpuritiesMaximum 0.3%[2][3]
Reporting Threshold0.1%[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the Ph. Eur. monograph for Rivaroxaban Tablets.

Identification

The identity of Rivaroxaban in the tablets is confirmed by two methods:

  • A. Ultraviolet (UV) Spectrophotometry: The UV spectrum of the principal peak in the chromatogram of the test solution is compared with that of the reference solution obtained during the assay. The spectra should be similar.[1]

  • B. High-Performance Liquid Chromatography (HPLC): The retention time of the principal peak in the chromatogram of the test solution is compared with that of the principal peak in the chromatogram of the reference solution. The retention times should be similar.[1]

Assay (HPLC)

This method determines the content of Rivaroxaban in the tablets.

Chromatographic Conditions:

  • Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped octadecylsilyl silica (B1680970) gel for chromatography R (3 µm).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact composition may vary, with some sources indicating a 40:60 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV spectrophotometer at 250 nm.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 45 °C.[3]

Solution Preparation:

  • Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

  • Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

  • Reference Solution (a): A solution of Rivaroxaban CRS (Chemical Reference Substance) in the solvent mixture at a known concentration.[1]

Related Substances (HPLC)

This gradient HPLC method is used to determine the level of impurities in Rivaroxaban tablets.

Chromatographic Conditions:

  • Column: A suitable stainless steel column (e.g., 0.055 m x 4.0 mm) packed with end-capped octadecylsilyl silica gel for chromatography R (3 µm).[3]

  • Mobile Phase: A gradient elution using a mixture of Solution A (diluted phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 250 nm.

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 45 °C.[3]

Solution Preparation:

  • Solvent Mixture: A mixture of Solution A (Dilute 6.7 mL of phosphoric acid to 10 L with water for chromatography) and acetonitrile in a 40:60 (v/v) ratio.[3]

  • Test Solution: A filtered solution of the powdered tablets in the solvent mixture to obtain a concentration of approximately 0.2 mg/mL of Rivaroxaban.[1]

  • Reference Solution (b): A dilution of the test solution to a concentration corresponding to the reporting threshold.[3]

  • Reference Solution (c): A solution of Rivaroxaban CRS and specified impurity reference standards (e.g., Impurity G) for system suitability checks.[3]

System Suitability:

  • The resolution between the peaks due to impurity G and rivaroxaban should be at least 5.0.[3]

Dissolution

This test evaluates the rate at which the drug substance dissolves from the tablet.

Apparatus:

  • Apparatus 2 (Paddle Apparatus) as described in Ph. Eur. general chapter 2.9.3.[2]

Dissolution Media:

  • For 2.5 mg tablets: 900 mL of acetate buffer solution with a pH of 4.5.[2]

  • For 10 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing sodium dodecyl sulfate.[2]

  • For 15 mg and 20 mg tablets: 900 mL of acetate buffer solution pH 4.5 containing a higher concentration of sodium dodecyl sulfate.[2]

Test Conditions:

  • Rotation Speed: 75 rpm.[1][2]

  • Temperature: 37 ± 0.5 °C.

  • Time: 30 minutes.[1][2]

Analysis of Samples:

  • The amount of dissolved Rivaroxaban is determined by HPLC using a method similar to the assay.

Visualizations

The following diagrams illustrate the workflows for the key analytical procedures described in the European Pharmacopoeia monograph for Rivaroxaban Tablets.

Assay_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_calc Calculation Tablet Rivaroxaban Tablet Powder Powdered Tablet Tablet->Powder Dissolve Dissolve in Solvent Mixture Powder->Dissolve Filter Filter Dissolve->Filter Test_Solution Test Solution (0.2 mg/mL) Filter->Test_Solution Inject_Test Inject Test Solution Test_Solution->Inject_Test CRS Rivaroxaban CRS Dissolve_CRS Dissolve CRS in Solvent Mixture CRS->Dissolve_CRS Reference_Solution Reference Solution Dissolve_CRS->Reference_Solution Inject_Ref Inject Reference Solution Reference_Solution->Inject_Ref HPLC HPLC System (C18 Column, UV 250 nm) Chromatogram_Test Obtain Test Chromatogram HPLC->Chromatogram_Test Chromatogram_Ref Obtain Reference Chromatogram HPLC->Chromatogram_Ref Inject_Test->HPLC Inject_Ref->HPLC Compare Compare Peak Areas Chromatogram_Test->Compare Chromatogram_Ref->Compare Calculate Calculate % Assay Compare->Calculate Result Result (95.0% - 105.0%) Calculate->Result

Caption: Workflow for the Assay of Rivaroxaban Tablets by HPLC.

Related_Substances_Workflow cluster_prep Solution Preparation cluster_hplc Gradient HPLC Analysis cluster_eval Evaluation Tablet Rivaroxaban Tablet Powder Powdered Tablet Tablet->Powder Dissolve Dissolve in Solvent Mixture Powder->Dissolve Filter Filter Dissolve->Filter Test_Solution Test Solution (0.2 mg/mL) Filter->Test_Solution Dilute Dilute Test Solution Test_Solution->Dilute Inject_Test Inject Test Solution Test_Solution->Inject_Test Ref_B Reference Solution (b) (Reporting Threshold) Dilute->Ref_B Inject_Ref_B Inject Ref Solution (b) Ref_B->Inject_Ref_B CRS_Imp Rivaroxaban CRS + Impurity CRS Dissolve_CRS_Imp Dissolve in Solvent Mixture CRS_Imp->Dissolve_CRS_Imp Ref_C Reference Solution (c) (System Suitability) Dissolve_CRS_Imp->Ref_C Inject_Ref_C Inject Ref Solution (c) Ref_C->Inject_Ref_C HPLC Gradient HPLC System (C18 Column, UV 250 nm) Chromatogram Obtain Chromatograms HPLC->Chromatogram Inject_Test->HPLC Inject_Ref_B->HPLC Inject_Ref_C->HPLC System_Suitability Check System Suitability (Resolution > 5.0) Chromatogram->System_Suitability Identify_Peaks Identify and Quantify Impurity Peaks System_Suitability->Identify_Peaks Compare_Limits Compare with Limits Identify_Peaks->Compare_Limits Result Result (Total Impurities < 0.3%) Compare_Limits->Result

Caption: Workflow for the Related Substances Test of Rivaroxaban Tablets.

Dissolution_Workflow cluster_dissolution Dissolution Test cluster_analysis Sample Analysis cluster_result Result Apparatus Apparatus 2 (Paddle) 37 °C, 75 rpm Tablet Place Tablet in Vessel (900 mL Medium) Apparatus->Tablet Run_Test Run for 30 min Tablet->Run_Test Sample Withdraw Sample Run_Test->Sample Filter Filter Sample Sample->Filter HPLC Analyze by HPLC Filter->HPLC Quantify Quantify Dissolved Rivaroxaban HPLC->Quantify Compare Compare with Acceptance Criteria Quantify->Compare Final_Result Result (Q > 80%) Compare->Final_Result

Caption: Workflow for the Dissolution Test of Rivaroxaban Tablets.

Conclusion

The European Pharmacopoeia monographs for Rivaroxaban and its tablet formulation provide a robust framework for ensuring the quality, safety, and efficacy of this important anticoagulant. The combination of identification, assay, related substances, and dissolution testing, utilizing techniques such as HPLC and UV spectrophotometry, allows for comprehensive control over the drug product. This guide serves as a detailed technical resource for professionals in the pharmaceutical industry, offering a deeper understanding of the analytical requirements for Rivaroxaban as per the European Pharmacopoeia. It is important to always refer to the current, official publication of the European Pharmacopoeia for the most up-to-date and complete information.

References

Methodological & Application

Application Notes and Protocols for Forced Degradation Studies of Rivaroxaban to Generate Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its degradation. The resulting degradation products are then identified and quantified to understand the degradation pathways and to develop stability-indicating analytical methods. This application note provides detailed protocols for conducting forced degradation studies on Rivaroxaban, a direct factor Xa inhibitor, with a specific focus on the generation of Impurity I.

Rivaroxaban has been shown to be susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Rivaroxaban EP Impurity I, chemically identified as (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid, is a significant degradant. Understanding the conditions that lead to its formation is crucial for ensuring the quality, safety, and efficacy of Rivaroxaban drug products.

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of Rivaroxaban, highlighting the conditions that may lead to the formation of various degradation products, including those that could be identified as Impurity I. It is important to note that the specific yield of Impurity I is not consistently reported across the literature, and the total degradation percentage is provided as an indicator of the drug's stability under the respective stress conditions.

Stress ConditionReagent/ParameterTemperatureDurationTotal Degradation (%)Impurity I Formation
Acid Hydrolysis 0.01 N HCl75°C24 hours5 - 10%Observed
0.5 N HCl80°C45 minutes~13%Major impurity detected
0.1 N HClRoom Temp.72 hours28%Significant degradation
Base Hydrolysis 0.01 N NaOH75°C1 hour5 - 10%Observed
0.1 N NaOH80°C60 minutes~50%Major impurity detected
0.1 N NaOHRoom Temp.72 hours35%Significant degradation
Oxidative Degradation 0.05% H₂O₂75°C24 hours5 - 10%Observed
3% H₂O₂Room Temp.72 hoursSignificant degradationObserved
Thermal Degradation Solid State75°C24 hoursNot SignificantNot Significant
Photolytic Degradation UV Light ExposureAmbient24 hoursNot SignificantNot Significant

Experimental Protocols

The following are detailed protocols for the forced degradation of Rivaroxaban under various stress conditions. These protocols are based on established methods found in the scientific literature.[1]

Protocol 1: Acid Hydrolysis
  • Sample Preparation: Accurately weigh 10 mg of Rivaroxaban and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Stress Application: Add an equal volume of 0.02 N HCl to the sample solution to achieve a final concentration of 0.01 N HCl.

  • Incubation: Incubate the solution at 75°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.01 N NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Base Hydrolysis
  • Sample Preparation: Accurately weigh 10 mg of Rivaroxaban and dissolve it in a suitable solvent.

  • Stress Application: Add an equal volume of 0.02 N NaOH to the sample solution to achieve a final concentration of 0.01 N NaOH.

  • Incubation: Incubate the solution at 75°C for 1 hour.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.01 N HCl.

  • Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation
  • Sample Preparation: Accurately weigh 10 mg of Rivaroxaban and dissolve it in a suitable solvent.

  • Stress Application: Add an appropriate volume of 30% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature for 72 hours.

  • Analysis: Dilute the solution with the mobile phase for HPLC analysis.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid Rivaroxaban powder in a petri dish.

  • Stress Application: Expose the solid drug to a temperature of 75°C in a hot air oven for 24 hours.

  • Sample Preparation for Analysis: After exposure, dissolve an accurately weighed amount of the stressed powder in a suitable solvent and dilute to the desired concentration for HPLC analysis.

Protocol 5: Photolytic Degradation
  • Sample Preparation: Dissolve Rivaroxaban in a suitable solvent to a known concentration.

  • Stress Application: Expose the solution to UV light (as per ICH Q1B guidelines) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is required to separate Rivaroxaban from its degradation products. A typical method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 2.9) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at an appropriate wavelength (e.g., 249 nm).[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled.

Mandatory Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_neutralization Neutralization (if applicable) cluster_analysis Analysis start Rivaroxaban Drug Substance dissolve Dissolve in appropriate solvent start->dissolve thermal Thermal Degradation (Solid, 75°C, 24h) acid Acid Hydrolysis (e.g., 0.01N HCl, 75°C, 24h) dissolve->acid base Base Hydrolysis (e.g., 0.01N NaOH, 75°C, 1h) dissolve->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT, 72h) dissolve->oxidation photo Photolytic Degradation (Solution, UV light, 24h) dissolve->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base hplc HPLC Analysis (Stability-Indicating Method) oxidation->hplc thermal_dissolve thermal_dissolve thermal->thermal_dissolve Dissolve stressed solid photo->hplc thermal_dissolve->hplc neutralize_acid->hplc neutralize_base->hplc data Data Interpretation (Quantification of Impurities) hplc->data

Caption: Experimental workflow for forced degradation studies of Rivaroxaban.

Hypothesized Degradation Pathway of Rivaroxaban to Impurity I

While the exact mechanism for the formation of Impurity I under various stress conditions is not definitively established in the public domain, a plausible pathway involves the hydrolysis of the morpholinone ring followed by further reactions. The following diagram illustrates a hypothesized degradation pathway.

Degradation_Pathway Rivaroxaban Rivaroxaban C19H18ClN3O5S Intermediate Hydrolyzed Intermediate Rivaroxaban->Intermediate Stress Conditions (e.g., Acid/Base Hydrolysis) Impurity_I Impurity I (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid Intermediate->Impurity_I Further Reaction

Caption: Hypothesized degradation pathway of Rivaroxaban to Impurity I.

References

Application Notes and Protocols for the Use of Rivaroxaban EP Impurity I as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban (B1684504) is a potent, direct oral anticoagulant that functions by inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1][2] The control of impurities in the final drug substance is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the medication. Rivaroxaban EP Impurity I is a known process-related impurity of Rivaroxaban.[3] As such, a well-characterized reference standard of this impurity is essential for the development and validation of analytical methods to monitor and control its presence in Rivaroxaban active pharmaceutical ingredients (APIs) and finished drug products.

These application notes provide detailed protocols and technical information for the use of this compound as a reference standard in analytical laboratories. The provided methodologies are based on published research and are intended to serve as a comprehensive guide for researchers and quality control analysts.

Chemical Information:

ParameterInformation
Chemical Name (S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid
Synonyms Rivaroxaban N-acyl glycolic acid, Rivaroxaban N-Hydrolyse N-5-Chlorothiophene-2-carbaldehyde[4][5]
CAS Number 1151893-81-0[4][5][6]
Molecular Formula C₂₄H₂₁Cl₂N₃O₇S₂[5][7][8]
Molecular Weight 598.48 g/mol [5][8]

Application of this compound Reference Standard

The primary applications of a certified this compound reference standard include:

  • Analytical Method Development and Validation: Essential for developing and validating chromatographic methods (e.g., HPLC, LC-MS) for the separation and quantification of Rivaroxaban and its impurities.

  • Quality Control (QC): Used as a reference marker in routine QC testing of Rivaroxaban API and finished products to ensure compliance with pharmacopeial limits.

  • Stability Studies: Employed in forced degradation studies to identify and track the formation of Impurity I under various stress conditions (e.g., acid, base, oxidation, heat, light).[1]

  • Impurity Profiling: A critical component in the comprehensive impurity profiling of Rivaroxaban drug substance.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods used to quantify Rivaroxaban and its impurities. It is important to note that these values are illustrative and may vary depending on the specific instrumentation and method conditions. Laboratories should perform their own validation studies.

Table 1: HPLC Method Validation Parameters for Rivaroxaban and Impurities

ParameterTypical Value/RangeSource
Limit of Detection (LOD) 0.015 - 0.3 µg/mL[9][10]
Limit of Quantification (LOQ) 0.046 - 1.0 µg/mL[9][10]
Linearity Range LOQ - 250% of specification limit[11]
Correlation Coefficient (r²) > 0.999[10][12]
Accuracy (Recovery) 80.0% - 120.0%[11]
Precision (%RSD) < 2.0%[10][11]

Table 2: LC-MS/MS Method Validation Parameters for Rivaroxaban Impurities

ParameterTypical Value/RangeSource
Limit of Detection (LOD) 0.045 ng/mL (for a nitrosamine (B1359907) impurity)[13]
Limit of Quantification (LOQ) 0.15 ng/mL (for a nitrosamine impurity)[13]
Linearity Range 0.5 - 609.3 ng/mL (for Rivaroxaban in plasma)
Accuracy (Recovery) 87.5% - 112.6%
Precision (%RSD) < 15%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This protocol is a representative HPLC method for the separation and quantification of Rivaroxaban and its impurities, including Impurity I.

1.1. Materials and Reagents

  • This compound Reference Standard

  • Rivaroxaban Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

1.2. Chromatographic Conditions

ParameterCondition
Column Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.02M Potassium dihydrogen phosphate buffer (pH adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Program Optimized to achieve separation of all impurities
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25 °C
Detector Wavelength 249 nm or 254 nm[1]
Injection Volume 10 - 20 µL

1.3. Preparation of Solutions

  • Diluent: Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v).

  • Standard Stock Solution of this compound: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a concentration of approximately 15 µg/mL.

  • Standard Stock Solution of Rivaroxaban: Accurately weigh and dissolve a known amount of Rivaroxaban reference standard in the diluent to obtain a concentration of approximately 1000 µg/mL.

  • System Suitability Solution: Prepare a solution containing both Rivaroxaban (e.g., 1000 µg/mL) and this compound (e.g., 1.5 µg/mL) in the diluent.

  • Test Sample Solution: Accurately weigh and dissolve the Rivaroxaban API or powdered tablets in the diluent to obtain a final concentration of approximately 1000 µg/mL.

1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are within the acceptable limits.

  • Inject the standard solution of this compound to determine its retention time.

  • Inject the test sample solution.

  • Identify the peak corresponding to this compound in the test sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the test sample using the external standard method. The use of a Relative Response Factor (RRF) is recommended for accurate quantification if the impurity standard is not available in sufficient quantity for daily use. The RRF should be experimentally determined.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Identification and Quantification of this compound

This protocol provides a general framework for the sensitive and selective analysis of this compound using LC-MS/MS.

2.1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column Hypersil BDS C8 (100 mm x 4.6 mm, 5.0 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.5 - 1.0 mL/min
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the this compound standard. Precursor ion will be [M+H]⁺.

2.3. Preparation of Solutions

  • Prepare stock and working standard solutions of this compound in a suitable solvent (e.g., acetonitrile:water, 80:20 v/v).

  • Prepare sample solutions by extracting the analyte from the matrix if necessary (e.g., drug product).

2.4. Analysis Procedure

  • Optimize the MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.

  • Develop a chromatographic method to achieve adequate separation of the impurity from the main component and other impurities.

  • Perform injections of the blank, standard solutions, and sample solutions.

  • Quantify this compound using the stable isotope-labeled internal standard method or the external standard method.

Diagrams

Rivaroxaban_MoA Inactive Prothrombin (Factor II) Inactive Prothrombin (Factor II) Thrombin (Factor IIa) Thrombin (Factor IIa) Inactive Prothrombin (Factor II)->Thrombin (Factor IIa) Catalyzed by Factor Xa Fibrin (Clot) Fibrin (Clot) Thrombin (Factor IIa)->Fibrin (Clot) Converts Fibrinogen Fibrinogen Factor Xa Factor Xa Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Directly Inhibits

Caption: Mechanism of Action of Rivaroxaban.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Reference_Standard Weigh Rivaroxaban EP Impurity I Reference Standard Dissolution Dissolve in Diluent Reference_Standard->Dissolution API_Sample Weigh Rivaroxaban API/Drug Product API_Sample->Dissolution Serial_Dilution Prepare Calibration Standards Dissolution->Serial_Dilution Injection Inject Blank, Standards, and Samples Serial_Dilution->Injection HPLC_System HPLC/LC-MS System Setup and Equilibration HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_Integration Peak Identification and Integration Data_Acquisition->Peak_Integration Quantification Quantify Impurity Level Peak_Integration->Quantification Report Generate Analysis Report Quantification->Report

Caption: Analytical Workflow for Impurity Quantification.

Logical_Relationship Rivaroxaban_API Rivaroxaban API Synthesis_Process Pharmaceutical Synthesis Rivaroxaban_API->Synthesis_Process Storage_Conditions Storage and Handling Rivaroxaban_API->Storage_Conditions Impurity_Formation Formation of This compound Synthesis_Process->Impurity_Formation Storage_Conditions->Impurity_Formation Analytical_Method Validated Analytical Method (e.g., HPLC) Impurity_Formation->Analytical_Method Monitored by Quality_Control Quality Control of Final Drug Product Analytical_Method->Quality_Control Informs Reference_Standard This compound Reference Standard Reference_Standard->Analytical_Method Calibrates

Caption: Role of Reference Standard in Quality Control.

References

Application Note and Protocol for a Stability-Indicating Assay of Rivaroxaban and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive protocol for a stability-indicating assay of Rivaroxaban (B1684504) and its impurities using High-Performance Liquid Chromatography (HPLC). The described method is crucial for the quality control of Rivaroxaban in bulk drug and pharmaceutical formulations, ensuring its efficacy and safety.

Introduction

Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, an enzyme crucial in the blood coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders.[2] During synthesis, storage, or upon exposure to stress conditions, Rivaroxaban can degrade, leading to the formation of impurities that may compromise its therapeutic effect and safety. Therefore, a validated stability-indicating analytical method is essential to separate and quantify Rivaroxaban from its process-related impurities and degradation products.[3][4] This protocol details a robust stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method and the necessary forced degradation studies to establish the method's specificity.

Materials and Methods

Reagents and Chemicals:

  • Rivaroxaban reference standard

  • Rivaroxaban impurities reference standards

  • Acetonitrile (B52724) (HPLC grade)[5]

  • Methanol (HPLC grade)[5]

  • Potassium dihydrogen phosphate (B84403) (Analytical grade)[5]

  • Orthophosphoric acid (Analytical grade)[5]

  • Hydrochloric acid (HCl) (Analytical grade)[6]

  • Sodium hydroxide (B78521) (NaOH) (Analytical grade)[6]

  • Hydrogen peroxide (H₂O₂) (30%) (Analytical grade)

  • Milli-Q water or equivalent HPLC grade water[5]

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector[7][8]

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Hot air oven

  • UV chamber for photolytic degradation

Experimental Protocols

Chromatographic Conditions

A validated stability-indicating RP-HPLC method is employed for the separation and quantification of Rivaroxaban and its impurities.[3][7]

ParameterCondition
Chromatographic Column Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm)[7][8]
Mobile Phase Acetonitrile and 25 mM monobasic potassium phosphate buffer (pH 2.9) in a 30:70 (v/v) ratio[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 249 nm[7]
Injection Volume 15 µL
Column Temperature Ambient[7][8]
Run Time Sufficient to elute all impurities and the main analyte

Preparation of Solutions:

  • Buffer Preparation (25 mM Potassium Phosphate Monobasic, pH 2.9): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 2.9 with orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of acetonitrile and water is commonly used as a diluent.[5]

  • Standard Stock Solution of Rivaroxaban: Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).

  • Standard Solution: Further dilute the stock solution with the diluent to a suitable working concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution from the bulk drug or pharmaceutical dosage form in the same diluent to achieve a similar concentration as the standard solution.[6]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method by generating potential degradation products.[6][9] Rivaroxaban is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[10]

  • Acid Hydrolysis: Treat the Rivaroxaban solution with 0.1 N HCl and keep it at room temperature for 72 hours.[6] Neutralize the sample with an equivalent amount of 0.1 N NaOH before injection.

  • Base Hydrolysis: Treat the Rivaroxaban solution with 0.1 N NaOH and keep it at room temperature for 72 hours.[6] Neutralize the sample with an equivalent amount of 0.1 N HCl before injection.

  • Oxidative Degradation: Treat the Rivaroxaban solution with 3% H₂O₂ and keep it at room temperature for 72 hours.[6]

  • Thermal Degradation: Expose the solid Rivaroxaban powder to a temperature of 80°C for 12 hours.[11] Dissolve the sample in the diluent for analysis.

  • Photolytic Degradation: Expose the Rivaroxaban solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours).[12]

A control sample (unstressed) should be analyzed alongside the stressed samples. The chromatograms of the stressed samples are then compared with that of the control to evaluate the formation of degradation products and the resolution between them and the parent drug peak.

Data Presentation

The quantitative data from the forced degradation studies should be summarized to show the extent of degradation and the performance of the analytical method.

Table 1: Summary of Forced Degradation Studies of Rivaroxaban

Stress ConditionTreatmentObservation% DegradationMass Balance (%)
Acid Hydrolysis 0.1 N HCl, 72h, RTSignificant degradation observed~28%[13]98.42 - 99.96[14]
Base Hydrolysis 0.1 N NaOH, 72h, RTSignificant degradation observed~35%[13]98.42 - 99.96[14]
Oxidative Degradation 3% H₂O₂, 72h, RTStable[15]Minimal>98%
Thermal Degradation 80°C, 12hStable[11][15]Minimal>98%
Photolytic Degradation UV & Visible LightStable[15]Minimal>98%

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) NMT 2.0[16]
Theoretical Plates (N) > 2000
%RSD for replicate injections NMT 2.0%
Resolution (Rs) between Rivaroxaban and closest impurity > 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the stability-indicating assay of Rivaroxaban.

G Experimental Workflow for Rivaroxaban Stability-Indicating Assay cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation Studies cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_std Prepare Rivaroxaban Reference Standard Solution hplc Inject Samples into HPLC System prep_std->hplc prep_sample Prepare Rivaroxaban Sample Solution prep_sample->hplc prep_impurities Prepare Impurity Standard Solutions prep_impurities->hplc acid Acid Hydrolysis (0.1N HCl) acid->hplc base Base Hydrolysis (0.1N NaOH) base->hplc oxidation Oxidative Degradation (3% H2O2) oxidation->hplc thermal Thermal Degradation (80°C) thermal->hplc photo Photolytic Degradation (UV/Vis Light) photo->hplc chromatogram Acquire Chromatograms hplc->chromatogram system_suitability System Suitability Check chromatogram->system_suitability quantification Quantify Rivaroxaban and Impurities system_suitability->quantification mass_balance Calculate Mass Balance quantification->mass_balance report Generate Report mass_balance->report

Caption: Workflow for the stability-indicating assay of Rivaroxaban.

Degradation Pathway of Rivaroxaban

The following diagram illustrates the potential degradation pathways of Rivaroxaban under hydrolytic stress conditions.

G Proposed Degradation Pathway of Rivaroxaban cluster_acid Acid Hydrolysis (HCl) cluster_base Base Hydrolysis (NaOH) Rivaroxaban Rivaroxaban (C19H18ClN3O5S) DP1 Degradation Product 1 (Hydrolysis of Oxomorpholin Ring) Rivaroxaban->DP1 HCl DP3 Degradation Product 3 (Hydrolysis of Oxazolidine Ring) Rivaroxaban->DP3 HCl DP2 Degradation Product 2 Rivaroxaban->DP2 NaOH DP3_base Degradation Product 3 (Hydrolysis of Oxazolidine Ring) Rivaroxaban->DP3_base NaOH

Caption: Degradation pathways of Rivaroxaban under stress conditions.

Conclusion

The described RP-HPLC method is specific, stable, and accurate for the determination of Rivaroxaban in the presence of its impurities and degradation products. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control and stability testing of Rivaroxaban in bulk and pharmaceutical dosage forms. The method adheres to the ICH guidelines for analytical method validation.[5][9]

References

Application Notes and Protocols for the Chromatographic Separation of Rivaroxaban from Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and protocol for the successful chromatographic separation of the anticoagulant drug Rivaroxaban (B1684504) from its related substance, Impurity I. The methodologies outlined are compiled from various validated HPLC and UPLC methods, ensuring robustness and reliability for researchers, scientists, and drug development professionals.

Introduction

Rivaroxaban, a direct Factor Xa inhibitor, is an orally administered anticoagulant. During its synthesis and storage, various process-related and degradation impurities can arise. Impurity I is a known related substance that needs to be monitored and controlled to ensure the safety and efficacy of the final drug product. This document details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation of Rivaroxaban from Impurity I and other related substances. The method is stability-indicating, meaning it can resolve the main component from its degradation products.[1][2]

Chromatographic Method and Conditions

A variety of chromatographic conditions have been reported for the separation of Rivaroxaban and its impurities. The most common approach utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Both isocratic and gradient elution methods have been successfully employed.

Table 1: Summary of Chromatographic Conditions
ParameterMethod 1Method 2Method 3
Column Macherey-Nagel Nucleodur C18 (250 x 4.6 mm, 5 µm)[3]Thermo Hypersil ODS C18 (250 x 4.6 mm, 5 µm)[4][5]Chiralpak IC (250 x 4.6 mm, 5 µm)[2]
Mobile Phase A Acetonitrile[3]25 mM Potassium Phosphate (B84403) Monobasic Buffer (pH 2.9)[4][6]Acetonitrile (B52724):Ethanol:n-butyl amine (95:5:0.5 v/v/v)[2]
Mobile Phase B Water[3]Acetonitrile[6]Milli-Q water:Methanol:n-butyl amine (50:50:0.5 v/v/v)[2]
Elution Mode Gradient[3]Isocratic (70:30 v/v, A:B)[6]Gradient[2]
Flow Rate 1.5 mL/min[3]1.0 mL/min[4][5]0.8 mL/min[2]
Column Temp. 55°C[3]Ambient[5][6]27°C[2]
Detection UV at 254 nm[2][3]UV at 249 nm[4][5][6]UV at 254 nm[2]
Injection Vol. Not Specified15 µL[4]Not Specified

Experimental Protocol

This protocol provides a generalized procedure for the separation of Rivaroxaban and its impurities based on common practices found in the literature.

Preparation of Solutions
  • Mobile Phase Preparation (Method 2 Example):

    • Buffer (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 25 mM concentration. Adjust the pH to 2.9 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Modifier (Mobile Phase B): Use HPLC grade acetonitrile.

    • Working Mobile Phase: Mix the buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the solution before use.[6]

  • Diluent Preparation: A mixture of acetonitrile and water (e.g., 40:60 v/v) is commonly used as a diluent.[7]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Rivaroxaban reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).[7]

  • System Suitability Solution Preparation:

    • Prepare a solution containing Rivaroxaban (e.g., 0.5 mg/mL) and a spike of Impurity I and other relevant impurities at a specified level (e.g., 0.15% of the Rivaroxaban concentration).[1][7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing Rivaroxaban in the diluent to achieve a final concentration within the linear range of the method.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. A column equilibration of at least 7 minutes is recommended between injections.[7]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution multiple times (e.g., six replicates) to evaluate the system's performance.

  • Inject the standard solution to be used for quantification.

  • Inject the sample solutions.

System Suitability Criteria

The following parameters should be monitored to ensure the validity of the chromatographic run.

Table 2: System Suitability Parameters
ParameterAcceptance Criteria
Resolution The resolution between the Rivaroxaban peak and the closest eluting impurity peak (e.g., Impurity I) should be greater than 1.5.[1]
Tailing Factor The tailing factor for the Rivaroxaban peak should not be more than 2.0.
Theoretical Plates The number of theoretical plates for the Rivaroxaban peak should be greater than 2000.
%RSD The relative standard deviation (%RSD) for the peak area of replicate injections of the Rivaroxaban standard should not be more than 2.0%.[1]

Method Validation

The analytical method should be validated in accordance with ICH guidelines.[1][2] Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[2][4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked impurities.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1]

Data Presentation

The results of the analysis should be presented in a clear and organized manner.

Table 3: Example Data for Separation of Rivaroxaban and Impurity I
CompoundRetention Time (min)ResolutionTailing FactorTheoretical Plates
Impurity Ie.g., 8.5-e.g., 1.2e.g., 8500
Rivaroxabane.g., 12.2[4]> 2.0e.g., 1.1e.g., 12000

Note: The retention times are illustrative and will vary depending on the specific chromatographic conditions used.

Visualizations

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile Prepare Mobile Phase hplc_equilibrate Equilibrate HPLC System prep_mobile->hplc_equilibrate prep_diluent Prepare Diluent prep_std Prepare Standard & System Suitability Solutions prep_diluent->prep_std prep_sample Prepare Sample Solution prep_diluent->prep_sample hplc_inject Inject Blank, System Suitability, Standard & Samples prep_std->hplc_inject prep_sample->hplc_inject hplc_equilibrate->hplc_inject hplc_run Execute Chromatographic Run hplc_inject->hplc_run data_acquire Acquire Chromatographic Data hplc_run->data_acquire data_process Integrate Peaks & Calculate System Suitability data_acquire->data_process data_quantify Quantify Rivaroxaban & Impurities data_process->data_quantify data_report Generate Report data_quantify->data_report

Caption: Workflow for the chromatographic separation and analysis of Rivaroxaban and its impurities.

Logical Relationship for Method Validation

G cluster_method Analytical Method Validation cluster_params Key Validation Parameters Specificity Specificity Forced_Degradation Forced Degradation Specificity->Forced_Degradation Linearity Linearity Correlation_Coefficient Correlation Coefficient (r²) Linearity->Correlation_Coefficient Accuracy Accuracy Recovery % Recovery Accuracy->Recovery Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision LOD_LOQ LOD & LOQ Signal_to_Noise Signal-to-Noise Ratio LOD_LOQ->Signal_to_Noise Robustness Robustness Parameter_Variation Method Parameter Variation Robustness->Parameter_Variation

Caption: Key parameters for the validation of the analytical method for Rivaroxaban impurity profiling.

References

Application Note: Capillary Electrophoresis for Rivaroxaban Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the impurity profiling of the anticoagulant drug Rivaroxaban using a stability-indicating Micellar Electrokinetic Capillary Chromatography (MEKC) method. This method is effective in separating Rivaroxaban from its process-related impurities and degradation products, making it a valuable tool for quality control and stability testing in pharmaceutical development and manufacturing. The protocol includes detailed experimental parameters, data presentation in tabular format, and a graphical representation of the workflow.

Introduction

Rivaroxaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities in Rivaroxaban can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[2] Regulatory bodies like the International Council for Harmonisation (ICH) require the identification and quantification of impurities in pharmaceutical products.

Capillary electrophoresis (CE) is a powerful analytical technique with high separation efficiency and low sample and reagent consumption, making it an excellent alternative to traditional chromatographic methods for impurity profiling.[3] This application note focuses on a Micellar Electrokinetic Capillary Chromatography (MEKC) method, which is particularly suited for the separation of both charged and neutral analytes.

Experimental Protocols

Instrumentation and Materials
  • Instrument: Capillary Electrophoresis system equipped with a photodiode array (PDA) detector.

  • Capillary: Fused-silica capillary, uncoated, with an inner diameter of 50 µm.

  • Reagents:

    • 2-morpholinoethanesulfonic acid (MES)

    • Sodium dodecyl sulfate (B86663) (SDS)

    • Rivaroxaban reference standard

    • Known Rivaroxaban impurity reference standards

    • Deionized water

    • Solvents for sample preparation (e.g., Acetonitrile, Methanol)

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a solution consisting of 75 mM MES buffer and 25 mM sodium dodecyl sulphate (SDS). Adjust the pH of the solution to 2.0.[1][4] Filter and degas the BGE before use.

  • Standard Solution: Accurately weigh and dissolve the Rivaroxaban reference standard in a suitable diluent to a final concentration of 100 µg/mL.

  • Impurity Standard Solution: Prepare a stock solution containing a mixture of known Rivaroxaban impurities at appropriate concentrations.

  • Sample Solution: Prepare the drug substance or product sample to be analyzed at a concentration of 1 mg/mL in the diluent.

Capillary Electrophoresis Method Parameters

The following table summarizes the optimized parameters for the MEKC method.

ParameterCondition
Capillary Fused-silica, 50 µm i.d.
Background Electrolyte 75 mM MES, 25 mM SDS, pH 2.0[1][4]
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 60 seconds[1][4]
Detection PDA detector at 202 nm[1][4]
Method Validation

The MEKC method has been validated for its intended purpose, demonstrating specificity, linearity, accuracy, and precision.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of the MEKC method for Rivaroxaban.

Table 1: Method Validation Data for Rivaroxaban
ParameterResult
Linearity Range (µg/mL) 0.5 - 50[1][4]
Correlation Coefficient (r²) 0.9991[1][4]
Limit of Detection (LOD) (µg/mL) 0.16[1][4]
Limit of Quantitation (LOQ) (µg/mL) 0.54[1][4]
Accuracy (% Recovery) 100.67[4]
Table 2: Known Impurities of Rivaroxaban
Impurity Name/IdentifierType
Rivaroxaban Related Compound AProcess-Related
Rivaroxaban Related Compound BProcess-Related
Rivaroxaban Related Compound CProcess-Related
Rivaroxaban Related Compound DProcess-Related
Rivaroxaban Related Compound GProcess-Related
Rivaroxaban Related Compound HProcess-Related
Rivaroxaban Related Compound JProcess-Related
Degradation Product 1Degradation
Degradation Product 2Degradation
Degradation Product 3Degradation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Rivaroxaban impurities using capillary electrophoresis.

workflow cluster_prep Sample & Reagent Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing & Analysis BGE Prepare BGE (75mM MES, 25mM SDS, pH 2.0) Condition Capillary Conditioning BGE->Condition Standards Prepare Rivaroxaban & Impurity Standards Inject Hydrodynamic Injection (50 mbar, 60s) Standards->Inject Sample Prepare Sample Solution Sample->Inject Condition->Inject Separate Electrophoretic Separation (25 kV, 25°C) Inject->Separate Detect PDA Detection (202 nm) Separate->Detect Integration Peak Integration & Identification Detect->Integration Quantification Impurity Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for Rivaroxaban impurity profiling by CE.

Rivaroxaban Impurity Relationship

The following diagram illustrates the logical relationship between Rivaroxaban and its impurities, categorized by their origin.

impurities cluster_process Process-Related Impurities cluster_degradation Degradation Products Rivaroxaban Rivaroxaban (API) Deg_Prod_1 Degradation Product 1 Rivaroxaban->Deg_Prod_1 Degradation Deg_Prod_2 Degradation Product 2 Rivaroxaban->Deg_Prod_2 Degradation Deg_Prod_3 Degradation Product 3 Rivaroxaban->Deg_Prod_3 Degradation Impurity_A Impurity A Impurity_B Impurity B Impurity_C Impurity C Impurity_D Impurity D Impurity_G Impurity G Impurity_H Impurity H Impurity_J Impurity J Synthesis Process Synthesis Process Synthesis Process->Rivaroxaban Synthesis Process->Impurity_A Side Reactions/ Incomplete Conversion Synthesis Process->Impurity_B Side Reactions/ Incomplete Conversion Synthesis Process->Impurity_C Side Reactions/ Incomplete Conversion Synthesis Process->Impurity_D Side Reactions/ Incomplete Conversion Synthesis Process->Impurity_G Side Reactions/ Incomplete Conversion Synthesis Process->Impurity_H Side Reactions/ Incomplete Conversion Synthesis Process->Impurity_J Side Reactions/ Incomplete Conversion

Caption: Relationship of Rivaroxaban to its process and degradation impurities.

Conclusion

The described Micellar Electrokinetic Capillary Chromatography method provides a robust and reliable approach for the impurity profiling of Rivaroxaban. The method is stability-indicating and can be effectively implemented in a quality control setting to ensure the purity and safety of Rivaroxaban drug substance and product. Further work is recommended to determine the specific migration times and response factors for all known impurities to enable their precise quantification.

References

Application Notes and Protocols for the Qualification of Rivaroxaban EP Impurity I Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, widely prescribed as an anticoagulant. The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. Rivaroxaban EP Impurity I is a specified impurity in the European Pharmacopoeia (EP). The establishment of a well-characterized reference material for this impurity is essential for accurate identification, quantification, and routine quality control of Rivaroxaban.

This document provides detailed application notes and protocols for the comprehensive qualification of a this compound reference material. The methodologies described herein are based on established analytical techniques and are designed to confirm the identity, purity, and overall suitability of the reference standard for its intended use.

Chemical Information:

  • Name: this compound

  • Synonyms: (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid[1][2]

  • CAS Number: 1151893-81-0[3][4][5][6][7]

  • Molecular Formula: C₂₄H₂₁Cl₂N₃O₇S₂[4][6][7]

  • Molecular Weight: 598.48 g/mol [4][6][]

Overall Qualification Workflow

The qualification of a reference material is a multi-step process involving a battery of analytical tests to provide a comprehensive characterization. The following diagram illustrates the logical workflow for the qualification of this compound.

G cluster_0 Reference Material Acquisition cluster_1 Physicochemical Characterization cluster_2 Purity Assessment cluster_3 Final Qualification A Obtain Candidate Material for This compound B Structural Elucidation (NMR, MS, FT-IR) A->B C Thermal Analysis (TGA, DSC) A->C D Chromatographic Purity (HPLC) A->D E Water Content (Karl Fischer) A->E F Residual Solvents (GC-HS) A->F G Purity Assignment B->G C->G D->G E->G F->G H Certificate of Analysis (CoA) Generation G->H

Caption: Workflow for the Qualification of a Reference Material.

Physicochemical Characterization

A complete physicochemical characterization is fundamental to confirming the identity and structure of the this compound reference material.

Structural Elucidation Data

The following table summarizes the expected outcomes from spectroscopic analyses used for structural confirmation.

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic, aliphatic, and carboxylic acid protons consistent with the proposed structure.
Mass Spec (MS) [M+H]⁺Expected m/z of 599.48
FT-IR Wavenumber (cm⁻¹)Characteristic absorption bands for C=O (amide and carboxylic acid), N-H, C-Cl, and aromatic C-H stretching.
Thermal Analysis Data

Thermal analysis provides information on the thermal stability and solid-state properties of the material.

Technique Parameter Expected Result
TGA Weight LossMinimal weight loss until decomposition temperature, indicating the absence of significant volatile solvents.
DSC Melting PointA sharp endothermic peak corresponding to the melting point of the substance.

Experimental Protocols

The following sections provide detailed protocols for the key analytical techniques used in the qualification process.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from the API and other related substances.

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Data Analysis A Prepare Mobile Phase (ACN & Phosphate Buffer) D Equilibrate HPLC System A->D B Prepare Diluent (ACN:Water) C Prepare Standard Solution (0.1 mg/mL in Diluent) B->C E Inject Standard Solution C->E D->E F Integrate Chromatogram E->F G Calculate Purity by Area Normalization F->G

Caption: HPLC Purity Determination Workflow.

Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 25 mM Potassium Phosphate Monobasic (pH 2.9).

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: 70% A to 30% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 249 nm.[4]

    • Injection Volume: 10 µL.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference material.

    • Dissolve in a 100 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 0.1 mg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution in triplicate.

    • Integrate the peaks in the resulting chromatograms.

  • Purity Calculation:

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Principal Peak / Total Area of all Peaks) x 100

Representative HPLC Purity Data:

Injection Retention Time (min) Peak Area % Area
115.2185674399.85
215.2185892199.86
315.3185733099.84
Average 15.2 1857665 99.85
Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines the use of LC-MS to confirm the molecular weight of the impurity.

Protocol:

  • LC-MS Conditions:

    • Utilize the same HPLC conditions as described in section 4.1.

    • Divert the eluent from the HPLC to the mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 100-1000.

  • Procedure:

    • Inject the standard solution into the LC-MS system.

    • Acquire the mass spectrum of the peak corresponding to this compound.

  • Data Analysis:

    • Identify the protonated molecular ion peak [M+H]⁺.

    • Compare the observed m/z with the theoretical m/z (599.48).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR is used to confirm the chemical structure of the impurity.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the reference material in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹H.

    • Number of Scans: 16.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure:

    • Acquire the ¹H NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction).

  • Data Interpretation:

    • Assign the chemical shifts, multiplicities, and integrations of the observed signals to the corresponding protons in the structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Use the Attenuated Total Reflectance (ATR) technique for solid samples.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Procedure:

    • Acquire the background spectrum.

    • Acquire the sample spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the functional groups of this compound (e.g., C=O, N-H, C-Cl).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and the presence of volatile components.

Protocol:

  • Instrument Parameters:

    • Sample Weight: 5-10 mg.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 400 °C.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Procedure:

    • Place the sample in the TGA pan.

    • Run the temperature program and record the weight loss as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition and the percentage of weight loss at different temperatures.

Conclusion

The comprehensive analysis using the protocols described in these application notes will ensure a thorough qualification of the this compound reference material. A fully characterized reference standard with confirmed identity, high purity, and known properties is indispensable for the accurate and reliable quality control of Rivaroxaban API and its pharmaceutical formulations, ultimately contributing to patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution of Rivaroxaban and EP Impurity I in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for resolving the co-elution of Rivaroxaban and its European Pharmacopoeia (EP) Impurity I during High-Performance Liquid Chromatography (HPLC) analysis. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing co-elution of Rivaroxaban and EP Impurity I in our reversed-phase HPLC method. What is the likely reason for this?

A1: Co-elution of Rivaroxaban and EP Impurity I can occur when the chromatographic conditions are not optimized to differentiate between their physicochemical properties. Rivaroxaban is a neutral molecule, whereas EP Impurity I is an acidic compound due to the presence of a carboxylic acid functional group.[1] If the mobile phase pH is not suitable, the retention characteristics of the two compounds can be very similar, leading to overlapping peaks.

Q2: What is the chemical structure of Rivaroxaban and EP Impurity I?

A2: The chemical structures are provided below:

  • Rivaroxaban: 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide.[2]

  • Rivaroxaban EP Impurity I: (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid.[3]

Understanding these structural differences is key to developing a selective HPLC method.

Q3: How does the mobile phase pH affect the separation of Rivaroxaban and Impurity I?

A3: The mobile phase pH is a critical parameter for separating compounds with different acidic or basic properties.[4][5]

  • Rivaroxaban (Neutral): The retention time of Rivaroxaban, being a neutral molecule, is generally less affected by changes in mobile phase pH.

  • EP Impurity I (Acidic): As an acidic compound, the ionization of Impurity I is highly dependent on the mobile phase pH.

    • At a high pH (above its pKa), the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and resulting in a shorter retention time in reversed-phase HPLC.

    • At a low pH (below its pKa), the carboxylic acid group will be in its neutral (non-ionized) form, making the molecule less polar and leading to a longer retention time.[6]

By adjusting the pH, you can modulate the retention time of Impurity I relative to Rivaroxaban, thereby achieving separation.

Troubleshooting Guide for Co-elution

If you are experiencing co-elution of Rivaroxaban and EP Impurity I, follow this systematic troubleshooting guide.

Step 1: Adjusting Mobile Phase pH

This is the most critical step to resolve the co-elution of a neutral and an acidic compound.

Recommended Action:

Modify the mobile phase pH to be at least 2 pH units below the pKa of EP Impurity I's carboxylic acid group. This will ensure the impurity is in its non-ionized form, increasing its retention time and promoting separation from the neutral Rivaroxaban peak.

Experimental Protocol:

  • Initial Condition (Example of a problematic method):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile (B52724):Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 250 nm

    • Column Temperature: 30 °C

  • Modified Condition (pH Adjustment):

    • Prepare a buffered aqueous phase. A common choice is a phosphate (B84403) buffer. For example, a 20 mM potassium phosphate buffer.

    • Adjust the pH of the aqueous phase to approximately 2.5 - 3.0 using an acid like phosphoric acid.

    • Prepare the mobile phase with the acidified aqueous phase and an organic modifier (e.g., Acetonitrile:Acidified Buffer). The organic-to-aqueous ratio may need to be re-optimized.

ParameterInitial MethodTroubleshooting Method 1 Troubleshooting Method 2
Stationary Phase C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A Water0.1% Phosphoric Acid in Water20mM KH2PO4, pH 2.5
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Isocratic (50:50)Isocratic (e.g., 40:60 A:B)Gradient (see below)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C35 °C40 °C
Detection 250 nm250 nm250 nm

Example Gradient for Troubleshooting Method 2:

Time (min)% Mobile Phase A% Mobile Phase B
0955
107030
303070
353070
36955
45955
Step 2: Modifying Organic Modifier and Gradient

If pH adjustment alone is insufficient, optimizing the organic modifier and employing a gradient elution can enhance separation.

Recommended Action:

  • Change Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Implement a Gradient: A shallow gradient can effectively resolve closely eluting peaks. Start with a higher percentage of the aqueous phase to retain both compounds on the column and then gradually increase the organic phase to elute them at different times.

Step 3: Column Chemistry and Temperature

Recommended Action:

  • Column Selection: While a standard C18 column should be suitable, consider a C18 column with a different bonding technology or a phenyl-hexyl column to introduce different separation mechanisms (e.g., pi-pi interactions).

  • Temperature Optimization: Increasing the column temperature can improve peak shape and sometimes alter selectivity. Experiment with temperatures in the range of 30-45 °C.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting the co-elution issue.

Troubleshooting_Workflow start Start: Co-elution of Rivaroxaban and EP Impurity I step1 Step 1: Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) start->step1 check1 Resolution Achieved? step1->check1 step2 Step 2: Modify Organic Modifier & Gradient Profile check1->step2 No end_success End: Successful Separation check1->end_success Yes check2 Resolution Achieved? step2->check2 step3 Step 3: Change Column Chemistry &/or Temperature check2->step3 No check2->end_success Yes end_further Further Method Development Required step3->end_further

Caption: Troubleshooting workflow for resolving co-elution.

Signaling Pathway of HPLC Parameter Effects

This diagram shows the relationship between key HPLC parameters and their effect on the separation of Rivaroxaban and Impurity I.

HPLC_Parameter_Effects cluster_params Adjustable HPLC Parameters cluster_effects Chromatographic Effects Mobile Phase pH Mobile Phase pH Impurity I Retention Impurity I Retention Mobile Phase pH->Impurity I Retention Organic Modifier Organic Modifier Selectivity (α) Selectivity (α) Organic Modifier->Selectivity (α) Gradient Profile Gradient Profile Gradient Profile->Selectivity (α) Column Chemistry Column Chemistry Column Chemistry->Selectivity (α) Temperature Temperature Temperature->Selectivity (α) Efficiency (N) Efficiency (N) Temperature->Efficiency (N) Resolution (Rs) Resolution (Rs) Impurity I Retention->Resolution (Rs) Selectivity (α)->Resolution (Rs) Efficiency (N)->Resolution (Rs)

Caption: Influence of HPLC parameters on separation resolution.

References

How to minimize the formation of Rivaroxaban EP Impurity I during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Rivaroxaban (B1684504) EP Impurity I during synthesis.

Understanding Rivaroxaban EP Impurity I

This compound is a process-related impurity that can arise during the synthesis of Rivaroxaban. Its presence can affect the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Chemical Name: (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid[3] CAS Number: 1151893-81-0[] Molecular Formula: C₂₄H₂₁Cl₂N₃O₇S₂

Frequently Asked Questions (FAQs)

Q1: What is the origin of this compound?

A1: this compound is classified as a process-related impurity.[1] It is believed to form from side reactions or incomplete reactions during the synthesis process. One potential pathway involves the opening of the amide bond of a morpholinone intermediate followed by condensation with two molecules of a 5-chlorothiophene derivative.[] The quality of starting materials and the control of reaction conditions are crucial in preventing its formation.[5]

Q2: At which stage of the synthesis is the formation of Impurity I most likely to occur?

A2: The formation of Impurity I is most likely to occur during the coupling reaction between the oxazolidinone core and the 5-chlorothiophene-2-carbonyl chloride moiety. The specific reaction conditions at this stage, such as temperature, pH, and stoichiometry of reactants, play a significant role.

Q3: What are the regulatory guidelines for controlling this impurity?

A3: Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have stringent guidelines for controlling impurities in pharmaceutical products.[1] It is essential to identify and control impurities to ensure the quality and safety of the drug product. The International Council for Harmonisation (ICH) guidelines also provide a framework for the reporting, identification, and qualification of impurities in new drug substances.

Troubleshooting Guide: Minimizing this compound

This guide provides potential causes for the formation of this compound and suggests corrective actions.

Observation Potential Cause Suggested Corrective Actions
High levels of Impurity I detected in the crude product.Sub-optimal Reaction Temperature: Elevated temperatures can accelerate side reactions leading to the formation of Impurity I.Maintain the reaction temperature within the validated range. Conduct studies to determine the optimal temperature that favors the main reaction while minimizing impurity formation.
Incorrect pH of the Reaction Mixture: The pH of the reaction medium can influence the reactivity of intermediates and promote the formation of by-products.Carefully control the pH of the reaction mixture by the slow and controlled addition of acid or base. The optimal pH should be determined through experimental studies.
Poor Quality of Starting Materials or Reagents: Impurities in the starting materials or reagents can participate in side reactions, leading to the formation of Impurity I.Use high-purity starting materials and reagents from qualified vendors. Perform thorough quality control checks on all incoming materials.
Inappropriate Solvent System: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics, potentially favoring impurity formation.Optimize the solvent system. Consider using a co-solvent or a different solvent altogether to improve the reaction selectivity.
Incorrect Stoichiometry: An excess of one of the reactants, particularly the acylating agent, can lead to the formation of di-acylated by-products.Carefully control the stoichiometry of the reactants. A slight excess of the amine component may be beneficial in some cases to ensure complete reaction of the acylating agent.
Inconsistent levels of Impurity I between batches.Process Variability: Inconsistent process parameters such as reaction time, agitation speed, or addition rates can lead to batch-to-batch variability in the impurity profile.Implement strict process controls and ensure that all process parameters are consistently maintained for each batch. Utilize process analytical technology (PAT) to monitor and control the reaction in real-time.
Difficulty in removing Impurity I during purification.Similar Physicochemical Properties: Impurity I may have similar solubility and chromatographic behavior to Rivaroxaban, making its removal challenging.Develop a robust purification method. This may involve optimizing the crystallization solvent system, using a multi-step crystallization process, or employing chromatographic purification techniques.

Data Presentation: Impact of Process Parameters on Impurity I Formation (Illustrative)

The following tables provide an illustrative summary of how different process parameters could influence the formation of this compound. Note: The data presented here is for illustrative purposes and should be confirmed by internal experimental studies.

Table 1: Effect of Temperature on Impurity I Formation

Reaction Temperature (°C)Rivaroxaban Yield (%)Impurity I Level (%)
20-25850.15
30-35900.25
40-45880.50
50-55821.20

Table 2: Effect of pH on Impurity I Formation

Reaction pHRivaroxaban Yield (%)Impurity I Level (%)
7.0-7.5880.45
8.0-8.5920.20
9.0-9.5890.35
10.0-10.5850.70

Experimental Protocols

Protocol 1: Synthesis of Rivaroxaban with Minimized Impurity I Formation

This protocol outlines a general procedure for the synthesis of Rivaroxaban with an emphasis on controlling the formation of Impurity I.

  • Reaction Setup: In a clean and dry reactor, charge the key intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, and a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile).

  • Base Addition: Cool the mixture to 0-5 °C and add a suitable organic or inorganic base (e.g., triethylamine (B128534) or potassium carbonate) dropwise, maintaining the temperature below 10 °C.

  • Acylation: Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride in the same solvent to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and adjust the pH to 6.5-7.0 with a suitable acid.

  • Isolation: Extract the product with a suitable organic solvent, wash the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to remove Impurity I and other process-related impurities.

Protocol 2: Analytical Method for Quantification of this compound

This HPLC method is suitable for the detection and quantification of this compound.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-20 min: Linear gradient to 40% A, 60% B

      • 20-25 min: 40% A, 60% B

      • 25-30 min: Return to initial conditions

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 250 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Quantification:

    • Calculate the amount of Impurity I in the sample by comparing the peak area of Impurity I with the peak area of the corresponding standard.

Visualizations

cluster_synthesis Rivaroxaban Synthesis cluster_impurity Impurity I Formation Intermediate_A Oxazolidinone Intermediate Rivaroxaban Rivaroxaban Intermediate_A->Rivaroxaban Coupling Reaction Side_Reaction Side Reaction Intermediate_A->Side_Reaction Intermediate_A->Side_Reaction Intermediate_B 5-Chlorothiophene-2-carbonyl chloride Intermediate_B->Rivaroxaban Intermediate_B->Side_Reaction Intermediate_B->Side_Reaction Impurity_I This compound Side_Reaction->Impurity_I

Caption: Simplified reaction pathway for Rivaroxaban synthesis and the formation of EP Impurity I.

Start High Level of Impurity I Detected Check_Temp Check Reaction Temperature Start->Check_Temp Check_pH Check Reaction pH Start->Check_pH Check_Materials Check Starting Material Quality Start->Check_Materials Check_Solvent Check Solvent System Start->Check_Solvent Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Optimize_pH Optimize pH Check_pH->Optimize_pH Qualify_Materials Qualify New Material Batch Check_Materials->Qualify_Materials Optimize_Solvent Optimize Solvent System Check_Solvent->Optimize_Solvent End Impurity I Level Minimized Optimize_Temp->End Optimize_pH->End Qualify_Materials->End Optimize_Solvent->End

Caption: Troubleshooting workflow for minimizing this compound.

References

Troubleshooting peak tailing for Rivaroxaban EP Impurity I in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Peak Tailing for Rivaroxaban EP Impurity I

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing issues specifically for this compound during chromatographic analysis. The following questions and answers address common problems and offer systematic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, a common issue in reverse-phase chromatography, typically arises from one or more of the following factors:

  • Secondary Interactions: The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2][3] Rivaroxaban and its impurities contain polar functional groups that can interact with residual silanol (B1196071) groups on the silica-based column packing material. These interactions are more pronounced if the silanols are ionized.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. If the pH is close to the pKa of Impurity I, the analyte can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[1]

  • Column Issues: Column degradation, contamination, or bed deformation can cause peak tailing.[2][3][4] This can be due to the accumulation of sample matrix components or a void at the column inlet.[2][5]

  • Extra-Column Effects: Dead volume in the HPLC system, caused by improperly fitted connections or tubing with a large internal diameter, can lead to peak broadening and tailing.[6][7] This is often more noticeable for early eluting peaks.[5]

  • Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column and cause peak distortion.[3][4][7]

Q2: How can I diagnose the specific cause of peak tailing for Impurity I?

A systematic approach is crucial for diagnosing the root cause. Observe whether the peak tailing affects only Impurity I or all peaks in the chromatogram.

  • Tailing of a single peak (Impurity I): This often points to a chemical interaction issue. The structure of this compound, with its polar moieties, makes it susceptible to secondary interactions with the stationary phase.

  • Tailing of all peaks: This is more indicative of a system-wide problem such as extra-column volume, an issue with the mobile phase, or a problem with the column itself (e.g., a void or blockage).

The following workflow can help pinpoint the issue:

A Peak Tailing Observed for Impurity I B Are all peaks tailing? A->B C Yes B->C Yes D No (Only Impurity I) B->D No E Check for System Issues: - Extra-column volume (fittings, tubing) - Column void or blockage - Mobile phase preparation C->E F Focus on Analyte-Specific Issues: - Secondary silanol interactions - Mobile phase pH - Sample solvent effects D->F

Caption: Diagnostic workflow for peak tailing.

Troubleshooting Guides

Guide 1: Addressing Secondary Silanol Interactions

Secondary interactions with residual silanol groups are a frequent cause of peak tailing for polar compounds like Rivaroxaban Impurity I.[1][2]

Q: My Impurity I peak is tailing, but other peaks look fine. How can I mitigate secondary silanol interactions?

A: You can address this in several ways:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH < 3) will suppress the ionization of silanol groups, reducing their ability to interact with the analyte.[2] Be mindful that this may also affect the retention time of your analyte.

  • Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[2][7]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

Experimental Protocol: Modifying the Mobile Phase with a Competing Base

  • Prepare the Mobile Phase: Prepare your mobile phase as usual (e.g., a mixture of acetonitrile (B52724) and a buffer).

  • Add Triethylamine (TEA): To a 1-liter preparation of your aqueous mobile phase component, add 0.1% to 0.5% (v/v) of TEA.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analyze the Sample: Inject your Rivaroxaban sample and observe the peak shape of Impurity I.

ParameterOriginal ConditionModified ConditionExpected Outcome
Mobile Phase AdditiveNone0.1% TriethylamineReduced peak tailing for Impurity I
Tailing Factor (As)> 1.51.0 - 1.2Improved peak symmetry

Guide 2: Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling peak shape, especially for ionizable compounds.

Q: How do I determine the optimal mobile phase pH to prevent peak tailing for Impurity I?

A: The optimal pH is typically at least 2 pH units away from the pKa of the analyte. Since Rivaroxaban and its impurities have basic properties, a lower pH is generally preferred in reverse-phase chromatography.

Experimental Protocol: pH Scouting

  • Prepare Buffers: Prepare a series of mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5). Use a buffer with a suitable pKa, such as phosphate (B84403) or citrate.

  • Systematic Analysis: Analyze your sample using each mobile phase, ensuring the column is properly equilibrated between runs.

  • Evaluate Peak Shape: Compare the chromatograms and select the pH that provides the best peak symmetry for Impurity I without compromising the resolution of other components.

Mobile Phase pHTailing Factor (As) for Impurity IResolution (Impurity I and nearest peak)
2.51.12.2
3.01.42.0
3.51.81.8

Guide 3: Column Care and Maintenance

A well-maintained column is essential for good chromatography.

Q: I've noticed that peak tailing has gradually worsened over a series of injections. What should I do?

A: This often indicates column contamination or degradation.[3]

Experimental Protocol: Column Washing and Regeneration

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Strong Solvent Wash: If a blockage is suspected at the inlet frit, reverse the column (if permitted by the manufacturer) and flush it with a strong solvent.[2][7] A typical washing sequence for a C18 column is:

    • Mobile Phase (without buffer salts)

    • Water

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • Water

    • Mobile Phase (re-equilibration)

  • Use a Guard Column: To prolong the life of your analytical column, consider using a guard column to retain strongly adsorbed matrix components.[5] Replace the guard column regularly.

A Gradual Increase in Peak Tailing B Suspect Column Contamination or Degradation A->B C Perform Column Wash Procedure B->C D Is peak shape restored? C->D E Yes D->E Yes F No D->F No G Continue Analysis with Guard Column E->G H Replace Analytical Column F->H

Caption: Troubleshooting workflow for column issues.

Guide 4: Minimizing Extra-Column Effects

Extra-column volume can significantly contribute to peak broadening and tailing.[5]

Q: All the peaks in my chromatogram are tailing, especially the early eluting ones. What could be the cause?

A: This pattern strongly suggests extra-column volume is the culprit.[7]

A: Review and optimize your system connections:

  • Tubing: Use tubing with the smallest possible internal diameter and keep the length to a minimum, especially between the column and the detector.

  • Fittings: Ensure all fittings are properly tightened and that the tubing is bottomed out in the connection port to avoid creating small voids.[6]

  • Detector Cell: If possible, use a detector cell with a smaller volume.

System ComponentStandard SetupOptimized SetupExpected Outcome
Connecting Tubing (ID)0.010 inch0.005 inchSharper, more symmetrical peaks
Tubing Length> 30 cm< 15 cmReduced peak broadening

By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak tailing for this compound, leading to more accurate and reliable chromatographic results.

References

Improving sensitivity of detection for Rivaroxaban EP Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Rivaroxaban (B1684504) EP Impurity I.

Frequently Asked Questions (FAQs)

Q1: What is Rivaroxaban EP Impurity I?

This compound is a known impurity of Rivaroxaban, an anticoagulant medication.[1][2] Its chemical name is (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid.[3] It is crucial to monitor and control the levels of this impurity in Rivaroxaban drug substances and products to ensure safety and efficacy.[4]

Q2: What are the common analytical techniques used to detect this compound?

The most common analytical techniques for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7] These methods offer the sensitivity and specificity required for impurity profiling in pharmaceutical analysis.

Q3: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?

The LOD and LOQ values for Rivaroxaban impurities can vary depending on the analytical method and instrumentation used. The following table summarizes some reported values for Rivaroxaban and its impurities.

Analytical MethodAnalyteLODLOQReference
RP-HPLCRivaroxaban0.439 µg/mL1.331 µg/mL[8]
RP-HPLCRivaroxaban Degradation Impurity0.02%0.05%[9][10]
LC-MS/MSN-nitrosamine impurity in Rivaroxaban0.045 ng/mL0.15 ng/mL[6][11]
RP-HPLCRivaroxaban0.3 ppm1.0 ppm[12][13]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.[14]

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and lead to poor peak shape.[15]

  • Column Degradation: Loss of stationary phase or contamination of the column can result in distorted peaks.[14]

Troubleshooting Steps:

G cluster_0 Troubleshooting Poor Peak Shape start Poor Peak Shape Observed q1 Reduce Sample Concentration/Injection Volume start->q1 a1 Peak Shape Improved? q1->a1  Test Injection s1 Issue Resolved: Column Overload a1->s1 Yes q2 Optimize Mobile Phase pH a1->q2 No a2 Peak Shape Improved? q2->a2  Adjust pH s2 Issue Resolved: pH Optimization a2->s2 Yes q3 Use a Guard Column or New Column a2->q3 No a3 Peak Shape Improved? q3->a3  Install New Hardware s3 Issue Resolved: Column Degradation a3->s3 Yes end Consult Instrument Manual or Technical Support a3->end No

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Sensitivity / Poor Signal-to-Noise (S/N) Ratio

Possible Causes:

  • Suboptimal Wavelength: The UV detector may not be set to the maximum absorbance wavelength for this compound.

  • Low Analyte Concentration: The concentration of the impurity in the sample may be below the limit of detection of the method.

  • Contaminated Mobile Phase: Impurities in the mobile phase can increase baseline noise.[14]

  • Detector Malfunction: Issues with the detector lamp or electronics can lead to low signal.

Troubleshooting Steps:

G cluster_1 Improving Signal-to-Noise Ratio start Low S/N Ratio q1 Verify Detector Wavelength start->q1 a1 Is Wavelength Optimal? q1->a1 s1 Adjust Wavelength a1->s1 No q2 Increase Sample Concentration a1->q2 Yes s1->q1 a2 S/N Improved? q2->a2  If Possible s2 Issue Resolved a2->s2 Yes q3 Prepare Fresh Mobile Phase a2->q3 No a3 S/N Improved? q3->a3  Use HPLC-grade Solvents a3->s2 Yes q4 Check Detector Performance a3->q4 No end Contact Service Engineer q4->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Issue 3: Co-elution with Other Impurities or Matrix Components

Possible Causes:

  • Insufficient Chromatographic Resolution: The chosen HPLC method may not be able to separate this compound from other closely eluting compounds.

  • Matrix Effects: In bioanalytical methods, endogenous components of the sample matrix can interfere with the analyte peak.[16][17]

Troubleshooting Steps:

G cluster_2 Addressing Co-elution Issues start Peak Co-elution Suspected q1 Modify Gradient Profile start->q1 a1 Resolution Improved? q1->a1  Slower Gradient s1 Issue Resolved a1->s1 Yes q2 Change Mobile Phase Composition a1->q2 No a2 Resolution Improved? q2->a2  Different Organic Solvent/Additive a2->s1 Yes q3 Try a Different Column Chemistry a2->q3 No a3 Resolution Improved? q3->a3  e.g., Phenyl-Hexyl instead of C18 a3->s1 Yes q4 Enhance Sample Preparation a3->q4 No end Method Redevelopment May Be Needed q4->end  For Bioanalytical Samples

Caption: Troubleshooting workflow for co-elution problems.

Experimental Protocols

RP-HPLC Method for Rivaroxaban and its Impurities

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)[5][]

  • Mobile Phase A: Acetonitrile: Ethanol: n-butyl amine (95:5:0.5, v/v/v)[5][]

  • Mobile Phase B: Milli-Q water: Methanol (B129727): n-butyl amine (50:50:0.5, v/v/v)[5]

  • Gradient Program: A gradient program over 25.0 minutes may be employed to achieve optimal separation.[5][]

  • Flow Rate: 0.8 mL/min[5][]

  • Column Temperature: 27°C[5][]

  • Detection Wavelength: 254 nm[5][19]

  • Injection Volume: 10 µL (can be optimized)

LC-MS/MS Method for an N-nitrosamine impurity in Rivaroxaban

This protocol is designed for high sensitivity and specificity.

  • Column: VD-Spher100 C18 E (150 mm × 4.6 mm, 3 μm)[6][11]

  • Mobile Phase: 0.1% aqueous formic acid and methanol in a 1:1 (v/v) ratio (isocratic)[6][11]

  • Flow Rate: 0.6 mL/min[6][11]

  • Column Temperature: 40°C[6][11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard of the impurity into the mass spectrometer.

References

Overcoming matrix effects in bioanalytical assays for Rivaroxaban Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the bioanalytical assays for Rivaroxaban (B1684504) Impurity I.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Rivaroxaban Impurity I?

A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of bioanalytical assays, endogenous components of biological fluids like plasma or urine can co-extract with Rivaroxaban Impurity I and interfere with its ionization in the mass spectrometer source.[3][4] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[5][6] Phospholipids (B1166683) are a major contributor to matrix effects in plasma samples.[3][7][8][9]

Q2: How can I determine if my assay for Rivaroxaban Impurity I is experiencing matrix effects?

A2: The presence of matrix effects can be evaluated using several methods. The most common is the post-extraction spike method, where the response of the analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration.[10] A significant difference in signal indicates a matrix effect. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[4][11] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, indicating regions of ion suppression or enhancement.[11][12][13]

Q3: What is a suitable internal standard (IS) for the analysis of Rivaroxaban Impurity I, and how does it help?

A3: The most effective internal standard is a stable isotope-labeled (SIL) version of Rivaroxaban Impurity I.[11][14] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects.[14] By calculating the ratio of the analyte signal to the IS signal, variations in ionization efficiency can be normalized, thus compensating for matrix effects and improving data accuracy and precision.[15][16][17] If a specific SIL-IS for Impurity I is unavailable, a SIL-IS of Rivaroxaban itself (like Rivaroxaban-d4) could be a viable alternative, provided it has a similar chromatographic behavior and ionization response.[18]

Q4: Can simply diluting my sample reduce matrix effects?

A4: Yes, sample dilution is a straightforward approach to reducing matrix effects.[10] By diluting the sample with a suitable solvent, the concentration of interfering endogenous components is lowered relative to the analyte, which can lessen their impact on ionization.[2][19] However, this strategy also dilutes the analyte, which may compromise the sensitivity of the assay, making it unsuitable for trace-level analysis.[19][13]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

You've performed a post-column infusion experiment and observed a significant drop in the signal for Rivaroxaban Impurity I at its expected retention time, indicating ion suppression.

Troubleshooting Steps:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components, especially phospholipids, before LC-MS/MS analysis.[5][7][9]

    • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may not be sufficient.[7]

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[7] Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to selectively extract Rivaroxaban Impurity I while leaving interfering substances in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing phospholipids.[7] Consider using a mixed-mode or a phospholipid removal SPE plate. Develop a robust SPE protocol by optimizing the wash and elution steps.

  • Modify Chromatographic Conditions: Adjust the HPLC/UPLC method to achieve chromatographic separation between Rivaroxaban Impurity I and the co-eluting interferences.[5][10][11]

    • Change Gradient Profile: A shallower gradient can improve resolution.

    • Switch Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for the analyte versus the interferences.

    • Employ Microflow LC: Reducing the flow rate can enhance ionization efficiency and reduce the impact of matrix components.[5]

  • Check Mass Spectrometer Source Conditions: Optimization of ESI source parameters can sometimes reduce the susceptibility to matrix effects.[10] Experiment with parameters like spray voltage, gas temperatures, and nebulizer gas flow.

Issue 2: Poor Recovery and High Variability

Your quality control (QC) samples show low recovery and high relative standard deviation (%RSD), even with the use of an internal standard.

Troubleshooting Steps:

  • Evaluate Extraction Recovery: The issue might be inefficient extraction of the analyte rather than just ion suppression. To assess this, compare the peak area of an analyte spiked into a blank matrix before extraction to the peak area of an analyte spiked into the matrix after extraction.

    • LLE Protocol: If using LLE, ensure the chosen solvent has the appropriate polarity and the pH is optimal for extracting Rivaroxaban Impurity I. Perform multiple, smaller volume extractions for better efficiency.

    • SPE Protocol: For SPE, ensure the sorbent chemistry is appropriate. Incomplete elution is a common cause of low recovery. Test stronger elution solvents or larger elution volumes. Also, ensure the sample load does not exceed the column capacity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using a SIL-IS, this is the most recognized technique to correct for both extraction variability and matrix effects.[11][14] A SIL-IS will track the analyte's behavior throughout the entire process.[14][20]

  • Investigate Analyte Stability: Rivaroxaban has been shown to be susceptible to degradation under certain stress conditions like acidic or basic hydrolysis.[21] Ensure that the sample processing conditions (pH, temperature, time) do not cause degradation of Impurity I.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance data for different sample preparation techniques in mitigating matrix effects and improving recovery for Rivaroxaban Impurity I in human plasma.

Parameter Protein Precipitation (Acetonitrile) Liquid-Liquid Extraction (MTBE) Solid-Phase Extraction (Mixed-Mode Cation Exchange) Phospholipid Removal Plate
Analyte Recovery (%) 95 ± 8.575 ± 6.292 ± 4.598 ± 3.8
Matrix Factor (IS Normalized) 0.65 (Suppression)0.920.981.03
Phospholipid Removal (%) ~30%~70%~95%>99%
Precision (%RSD) <15%<10%<5%<5%
Throughput HighMediumMediumHigh
Cost per Sample LowLowHighHigh

Data are representative and may vary based on specific laboratory conditions and protocols.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to remove proteins and phospholipids, providing a clean extract for LC-MS/MS analysis.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., SIL-Rivaroxaban Impurity I in 50% methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water.

    • Wash 2: Pass 1 mL of methanol.

  • Elution: Elute Rivaroxaban Impurity I and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) for injection.

Protocol 2: LC-MS/MS Analysis

This is a general method; specific parameters should be optimized for your instrument.

  • LC System: UPLC System

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.0 min: 10% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 10% B

    • 2.6-3.5 min: 10% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be determined by infusing standard solutions of Rivaroxaban Impurity I and its IS.

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects Start Problem Observed: Poor Accuracy, Precision, or Sensitivity AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > 15%? AssessME->ME_Present Optimize_SamplePrep Optimize Sample Preparation (SPE, LLE) ME_Present->Optimize_SamplePrep Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SamplePrep->Optimize_Chroma Use_SIL_IS Implement Stable Isotope-Labeled IS Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate Matrix Effect Use_SIL_IS->Revalidate Revalidate->Optimize_SamplePrep Not Acceptable End Method Acceptable Revalidate->End Acceptable Investigate_Other Investigate Other Causes (e.g., Recovery, Stability) No_ME->Investigate_Other

Caption: Troubleshooting decision tree for identifying and mitigating matrix effects.

G cluster_1 Solid-Phase Extraction (SPE) Workflow Plasma Plasma Sample + IS Pretreat Pre-treat (Acidify/Dilute) Plasma->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash 1 (Aqueous) Load->Wash1 Wash2 Wash 2 (Organic) Wash1->Wash2 Elute Elute Analyte (Basic Organic) Wash2->Elute DryRecon Evaporate & Reconstitute Elute->DryRecon Inject Inject into LC-MS/MS DryRecon->Inject

Caption: General experimental workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

Column selection guide for analysis of polar Rivaroxaban impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on column selection, troubleshooting, and frequently asked questions for the analysis of polar Rivaroxaban (B1684504) impurities.

Column Selection Guide

Q1: What is the most critical factor to consider when selecting an HPLC column for the analysis of polar Rivaroxaban impurities?

A1: The most critical factor is the polarity of the stationary phase.[1][2] For polar impurities, a stationary phase that provides sufficient retention is essential. While reversed-phase columns, particularly C18, are widely used, the specific chemistry of the C18 phase and its end-capping can significantly impact the separation of polar analytes.

Q2: Which type of HPLC column is most commonly recommended for separating Rivaroxaban and its polar impurities?

A2: Reversed-phase (RP-HPLC) columns are the most prevalent choice for the analysis of Rivaroxaban and its impurities.[3] Specifically, C18 columns are frequently cited in various studies.[4][5][6]

Q3: Are there specific C18 columns that have been successfully used for this analysis?

A3: Yes, several studies have demonstrated successful separation using various C18 columns. Some examples include:

  • Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm)[4]

  • Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[4]

  • HiQSil C18 (250 x 4.6 mm, 5 µm)[4]

  • Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm)[5]

  • Luna Omega 3 µm C18[6]

Q4: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for analyzing polar Rivaroxaban impurities?

A4: HILIC is a powerful technique for separating highly polar compounds that are poorly retained on traditional reversed-phase columns.[7] While less commonly reported for Rivaroxaban impurity analysis compared to RP-HPLC, HILIC columns could be a viable alternative, especially for very polar impurities that elute early on a C18 column.[7]

Troubleshooting Guide

Q1: My polar impurities are eluting very early in the chromatogram with poor retention on a C18 column. What should I do?

A1: This is a common issue when analyzing polar compounds with RP-HPLC. Here are a few troubleshooting steps:

  • Decrease the organic solvent concentration in your mobile phase. A higher percentage of the aqueous component will increase the retention of polar analytes.

  • Adjust the pH of the mobile phase. The ionization state of polar impurities can affect their retention. For Rivaroxaban analysis, a low pH (around 2.9) is often used with a phosphate (B84403) buffer.[4]

  • Consider a different stationary phase. If adjusting the mobile phase is insufficient, a C18 column with a different bonding chemistry or a more polar stationary phase (like a C8 or a polar-embedded phase) might be necessary.

  • Evaluate HILIC columns. For extremely polar impurities, switching to a HILIC column may provide the necessary retention.[7]

Q2: I am observing poor peak shape (tailing or fronting) for my impurity peaks. How can I improve this?

A2: Poor peak shape can be caused by several factors:

  • Secondary interactions with the stationary phase: Ensure the pH of your mobile phase is appropriate to suppress the ionization of silanol (B1196071) groups on the silica (B1680970) backbone of the column. Using a highly end-capped column can also minimize these interactions.

  • Column overload: Try injecting a smaller sample volume or a more dilute sample.

  • Inappropriate mobile phase: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.

  • Column degradation: If the column has been used extensively, its performance may have deteriorated. Try cleaning the column according to the manufacturer's instructions or replacing it.

Q3: The resolution between Rivaroxaban and a closely eluting impurity is insufficient. What are my options?

A3: To improve resolution, you can try the following:

  • Optimize the mobile phase composition: A slight adjustment in the organic solvent percentage or a change in the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity.

  • Modify the gradient profile: If you are using a gradient method, a shallower gradient can increase the separation between closely eluting peaks.

  • Change the column: A column with a different stationary phase chemistry can provide different selectivity. You could also try a column with a smaller particle size or a longer length for higher efficiency.

  • Adjust the temperature: Changing the column temperature can affect the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: What are the common polar impurities of Rivaroxaban?

A1: Rivaroxaban impurities can be categorized as degradation products, process impurities, or potential impurities.[8] Some of the known impurities include Rivaroxaban EP Impurity A, B, D, E, F, G, H, I, and J.[][10]

Q2: What is a typical mobile phase for the analysis of Rivaroxaban and its polar impurities on a C18 column?

A2: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium phosphate monobasic) with the pH adjusted to a low value, such as 2.9.[4] The ratio of acetonitrile to buffer can be adjusted to optimize the separation, and gradient elution is often employed.[5][11]

Q3: At what wavelength should I monitor for the detection of Rivaroxaban and its impurities?

A3: UV detection at 249 nm or 250 nm is commonly used for the analysis of Rivaroxaban and its impurities.[4][12]

Q4: What are the key system suitability parameters to monitor for a Rivaroxaban impurity method?

A4: According to the USP monograph for Rivaroxaban Related Organic Impurities, key system suitability requirements include a resolution of not less than 8.0 between Rivaroxaban related Compound G and Rivaroxaban, a relative standard deviation (%RSD) of not more than 5.0%, and a signal-to-noise (S/N) ratio of not less than 10.[6]

Data Summary

Table 1: Commonly Used Columns for Rivaroxaban Impurity Analysis

Column NameDimensionsParticle SizeReference
Thermo Hypersil ODS C184.6 x 250 mm5 µm[4]
Phenomenex Luna C18250 x 4.6 mm5 µm[4]
HiQSil C18250 x 4.6 mm5 µm[4]
Zorbax SB C18250 mm x 4.6 mm3.5 µm[5]
Chiralpak IC250 x 4.6 mm5 µm[13]
Luna Omega C18-3 µm[6]
Zorbax Eclipse XDB C183.0 mm x 15 cm3.5 µm[11]

Table 2: Example Chromatographic Conditions for Rivaroxaban Impurity Analysis

ParameterCondition 1Condition 2Condition 3
Column Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm)Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm)Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase A 25 mM Potassium Phosphate Monobasic (pH 2.9)0.02M Potassium Dihydrogen Phosphate BufferAcetonitrile:Ethanol:n-butyl amine (95:5:0.5 v/v/v)
Mobile Phase B AcetonitrileAcetonitrile:Methanol mixtureMilli-Q water:Methanol:n-butyl amine (50:50:0.5 v/v/v)
Elution Isocratic (70:30 A:B)GradientGradient
Flow Rate 1.0 mL/min-0.8 mL/min
Detection 249 nm-254 nm
Reference [4][5][13]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Rivaroxaban and its Impurities (Based on a published method[4])

  • Column: Thermo Hypersil ODS C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of 25 mM potassium phosphate monobasic buffer (pH adjusted to 2.9 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 249 nm.

  • Injection Volume: 15 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and deionized water (70:30 v/v).

Protocol 2: Gradient RP-HPLC Method for Rivaroxaban and its Impurities (Based on a published method[5])

  • Column: Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A (Buffer): 0.02M monobasic potassium dihydrogen phosphate.

  • Mobile Phase B (Solvent Mixture): Acetonitrile and methanol mixture.

  • Gradient Program: A specific gradient program should be developed to achieve optimal separation.

  • Diluent: A mixture of methanol and acetonitrile (50:50 v/v) and water (50:50 v/v).

  • Sample Concentration: Prepare the test sample at a concentration of 1000 µg/mL for related substance determination.

Visual Workflows

ColumnSelectionWorkflow start Start: Need to analyze polar Rivaroxaban impurities check_retention Are impurities well-retained on a standard C18 column? start->check_retention optimize_c18 Optimize mobile phase on C18: - Decrease organic solvent % - Adjust pH (e.g., to ~2.9) check_retention->optimize_c18 Yes consider_alt_rp Consider alternative RP columns: - Polar-embedded phase - C8 phase check_retention->consider_alt_rp No evaluate_hilic Evaluate HILIC columns for very polar impurities check_retention->evaluate_hilic Still no/very poor retention c18_success Successful Separation optimize_c18->c18_success alt_rp_success Successful Separation consider_alt_rp->alt_rp_success hilic_success Successful Separation evaluate_hilic->hilic_success

Caption: Column selection workflow for polar Rivaroxaban impurities.

TroubleshootingWorkflow start Start: Chromatographic Issue with Rivaroxaban Impurity Analysis issue_type What is the primary issue? start->issue_type poor_retention Poor Retention of Polar Impurities issue_type->poor_retention Poor Retention poor_resolution Poor Resolution issue_type->poor_resolution Poor Resolution bad_peak_shape Bad Peak Shape issue_type->bad_peak_shape Bad Peak Shape solution_retention Decrease organic solvent % Adjust mobile phase pH Consider alternative column (e.g., HILIC) poor_retention->solution_retention solution_resolution Optimize mobile phase/gradient Change column selectivity Adjust temperature poor_resolution->solution_resolution solution_peak_shape Check mobile phase pH Reduce sample load Ensure sample solvent compatibility Clean/replace column bad_peak_shape->solution_peak_shape end Problem Resolved solution_retention->end solution_resolution->end solution_peak_shape->end

Caption: Troubleshooting workflow for Rivaroxaban impurity analysis.

References

Adjusting gradient elution to resolve critical pairs in Rivaroxaban analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rivaroxaban (B1684504) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a focus on adjusting gradient elution to resolve critical pairs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing poor resolution between Rivaroxaban and a known impurity. How can we improve the separation using gradient elution?

A1: Poor resolution between analyte peaks is a common challenge in HPLC analysis. When dealing with critical pairs in Rivaroxaban analysis, a systematic approach to adjusting the gradient elution program is crucial. Here are several strategies you can employ:

  • Decrease the Gradient Slope: A shallower gradient provides more time for the components to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. Try decreasing the rate of change of the organic mobile phase concentration. For instance, if your gradient goes from 30% to 70% acetonitrile (B52724) in 10 minutes, try extending the time to 15 or 20 minutes over the critical elution range.

  • Introduce an Isocratic Hold: If the critical pair elutes at a specific point in the gradient, introducing a brief isocratic hold at a mobile phase composition just before their elution can enhance separation. This allows for finer separation without affecting the rest of the chromatogram.

  • Modify the Mobile Phase Composition:

    • pH Adjustment: The pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds like Rivaroxaban and its impurities. Controlling the pH is critical for stable retention times and good peak shape.[1] For Rivaroxaban, which is a weak base, adjusting the pH to around 2.9 can protonate silanol (B1196071) groups on the stationary phase, minimizing secondary interactions and peak tailing.[1] Experimenting with small pH adjustments (e.g., ±0.2 units) can alter the elution profile of impurities relative to the main peak.

    • Organic Modifier: While acetonitrile is commonly used, switching to or adding methanol (B129727) as an organic modifier can alter the selectivity of the separation. Methanol has different solvent properties and can change the elution order of closely related compounds.

  • Adjust the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, it can also decrease retention times, so a careful evaluation is necessary. A typical starting point is to explore temperatures between 30°C and 50°C.

A systematic approach to troubleshooting involves changing one parameter at a time to observe its effect on the separation of the critical pair.

Q2: We are experiencing peak tailing with our Rivaroxaban peak. What are the potential causes and solutions?

A2: Peak tailing for Rivaroxaban, a basic compound, is often due to secondary interactions with the stationary phase. Here’s how to troubleshoot this issue:

  • Mobile Phase pH: The most common cause of tailing for basic compounds is the interaction with acidic silanol groups on the silica-based stationary phase. Lowering the pH of the mobile phase (e.g., to pH 2.9-3.0) will protonate these silanol groups, reducing their interaction with the basic analyte and thus minimizing peak tailing.[1]

  • Column Choice: If pH adjustment is not sufficient, consider using a column with end-capping or a different stationary phase chemistry (e.g., a C8 column instead of a C18) that is less prone to secondary interactions.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination: Contamination at the head of the column can also cause peak shape issues. Try flushing the column with a strong solvent or, if necessary, replace the column.

Q3: How do we adjust our gradient method when transferring from an HPLC to a UHPLC system?

A3: Transferring a method from HPLC to UHPLC requires adjustments to the gradient profile to maintain the same selectivity due to differences in system dwell volumes. The dwell volume is the volume from the point of solvent mixing to the head of the column.

  • Calculate the Dwell Volume Difference: First, determine the dwell volumes of both the HPLC and UHPLC systems.

  • Adjust Gradient Timings: The gradient start time needs to be adjusted to account for the difference in dwell volumes. If the UHPLC system has a smaller dwell volume, the gradient steps will need to be proportionally shorter to maintain the same separation. USP General Chapter <621> provides guidance on making these adjustments.[3]

  • Scale the Flow Rate: The flow rate should be scaled appropriately for the smaller particle size and column dimensions of the UHPLC column to maintain a similar linear velocity.

Failure to properly adjust the gradient can lead to significant changes in retention times and potentially a loss of resolution for critical pairs.[3]

Experimental Protocols

Below are examples of detailed methodologies for Rivaroxaban analysis that can be adapted for your specific needs.

Method 1: Gradient Elution for Rivaroxaban and its Related Substances

This method is suitable for the separation of Rivaroxaban from its specified impurities.

  • Column: X-Bridge C18 (250 x 4.6 mm, 5 µm particle size)[4][5]

  • Mobile Phase A: Water

  • Mobile Phase B: Ethanol[5]

  • Gradient Program:

    • 0–3 min: 8% B

    • 3–6 min: 8% to 23% B

    • 6–14 min: 23% to 44% B

    • 14–17 min: 44% B

    • 17–18 min: 44% to 8% B

    • 18–27 min: 8% B (equilibration)[5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 45°C[5]

  • Detection Wavelength: 250 nm[5]

  • Injection Volume: 5 µL[5]

Method 2: Isocratic Method for Rivaroxaban Assay

This method is a stability-indicating assay for the quantification of Rivaroxaban.

  • Column: Thermo Hypersil ODS C18 (250 x 4.6 mm, 5 µm particle size)[6][7]

  • Mobile Phase: 30% Acetonitrile and 70% 25 mM Potassium Phosphate Monobasic buffer (pH adjusted to 2.9)[6][7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Column Temperature: Ambient[7]

  • Detection Wavelength: 249 nm[6][7]

  • Injection Volume: 15 µL[6]

Data Presentation

The following tables summarize the impact of various chromatographic parameters on the analysis of Rivaroxaban.

Table 1: Effect of Mobile Phase pH on Rivaroxaban Peak Characteristics

pHRetention Time (min)Tailing FactorTheoretical Plates
2.9~12< 2.0> 2000
5.0Variable> 2.0Lower
7.0Variable> 2.0Lower

Data synthesized from information suggesting optimal performance at pH 2.9.[1][6]

Table 2: Example Gradient Profiles for Rivaroxaban and Impurity Separation

MethodTime (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
Method A 0955
97030
286040
504060
50.1955
60955
Method B 0928
3928
67723
145644
175644
18928
27928

Method A is a generic representation of a long gradient for complex separations.[8] Method B is based on a published method for Rivaroxaban and its related substances.[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting Rivaroxaban analysis.

Gradient_Elution_Troubleshooting cluster_problem Problem Identification cluster_strategy Adjustment Strategy cluster_gradient_options Gradient Modifications cluster_mobile_phase_options Mobile Phase Modifications Poor_Resolution Poor Resolution of Critical Pair Adjust_Gradient Modify Gradient Program Poor_Resolution->Adjust_Gradient Adjust_Mobile_Phase Alter Mobile Phase Poor_Resolution->Adjust_Mobile_Phase Adjust_Temp Change Column Temperature Poor_Resolution->Adjust_Temp Decrease_Slope Decrease Gradient Slope Adjust_Gradient->Decrease_Slope Isocratic_Hold Add Isocratic Hold Adjust_Gradient->Isocratic_Hold Adjust_pH Adjust pH Adjust_Mobile_Phase->Adjust_pH Change_Organic Change Organic Modifier Adjust_Mobile_Phase->Change_Organic Improved_Resolution Improved Resolution Adjust_Temp->Improved_Resolution Decrease_Slope->Improved_Resolution Isocratic_Hold->Improved_Resolution Adjust_pH->Improved_Resolution Change_Organic->Improved_Resolution Peak_Tailing_Troubleshooting cluster_problem Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Peak_Tailing Rivaroxaban Peak Tailing Secondary_Interactions Secondary Interactions (Silanol Groups) Peak_Tailing->Secondary_Interactions most common Column_Overload Column Overload Peak_Tailing->Column_Overload Column_Contamination Column Contamination Peak_Tailing->Column_Contamination Lower_pH Lower Mobile Phase pH (e.g., to 2.9) Secondary_Interactions->Lower_pH Change_Column Use End-capped or Different Phase Column Secondary_Interactions->Change_Column Reduce_Load Reduce Injection Volume or Concentration Column_Overload->Reduce_Load Flush_Column Flush or Replace Column Column_Contamination->Flush_Column Symmetric_Peak Symmetric Peak Lower_pH->Symmetric_Peak Change_Column->Symmetric_Peak Reduce_Load->Symmetric_Peak Flush_Column->Symmetric_Peak

References

Rivaroxaban Degradation Kinetics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation kinetics of Rivaroxaban (B1684504), with a specific focus on the formation of Impurity I through acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is Rivaroxaban Impurity I and how is it formed?

A1: Rivaroxaban Impurity I is a primary degradation product formed under acidic hydrolytic conditions. Its formation involves the cleavage of the amide bond in the Rivaroxaban molecule. This degradation pathway is a critical aspect of stability studies as it helps in understanding the intrinsic stability of the drug substance.[1][2] The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of the pharmaceutical product.[3]

Q2: What is the kinetic model that best describes the degradation of Rivaroxaban to Impurity I?

A2: The degradation of Rivaroxaban under acidic and basic hydrolytic conditions has been shown to follow pseudo-first-order kinetics.[1][2] This means that the rate of degradation is proportional to the concentration of Rivaroxaban. However, some studies have also described the overall degradation process under various stress conditions using a zero-order model.[4][5][6] It is, therefore, essential to determine the kinetic model experimentally under your specific conditions.

Q3: What are the standard stress conditions recommended by ICH guidelines for studying Rivaroxaban degradation?

A3: According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies for Rivaroxaban should include exposure to a variety of stress conditions to assess its stability. These typically include:

  • Acid Hydrolysis: Treatment with 0.1 N HCl at room temperature for 72 hours.[7]

  • Base Hydrolysis: Treatment with 0.1 N NaOH at room temperature for 72 hours.[7]

  • Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature for 72 hours.[7]

  • Thermal Degradation: Exposure of the solid drug to heat (e.g., 80°C) for a specified period.[8]

  • Photolytic Degradation: Exposure of the drug solution to UV light.[7]

Q4: What are the critical parameters to consider during the HPLC analysis of Rivaroxaban and its degradation products?

A4: For a successful stability-indicating HPLC method, several parameters are critical:

  • Column Chemistry: Reversed-phase columns, such as C18 or C8, are widely used for the separation of Rivaroxaban and its impurities.[7]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of both Rivaroxaban and its impurities. A pH of around 2.9 is often found to be optimal.

  • Wavelength of Detection: A UV detection wavelength of approximately 250 nm is commonly used for the analysis of Rivaroxaban.

  • Resolution: The method must be able to adequately separate the main peak of Rivaroxaban from all potential degradation products to be considered "stability-indicating".

Experimental Protocols

Protocol: Forced Degradation Study - Acid Hydrolysis of Rivaroxaban

This protocol outlines the procedure for conducting an acid-catalyzed degradation study of Rivaroxaban to investigate the formation kinetics of Impurity I.

1. Preparation of Solutions:

  • Rivaroxaban Stock Solution (1 mg/mL): Accurately weigh 25 mg of Rivaroxaban and transfer it to a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., 50:50 v/v methanol:acetonitrile) and make up to the mark.

  • Acidic Solution (0.1 N HCl): Prepare a solution of 0.1 N Hydrochloric acid.

2. Stress Conditions:

  • Mix a known volume of the Rivaroxaban stock solution with an equal volume of 0.1 N HCl in a suitable container (e.g., a sealed glass vial).

  • Incubate the mixture at a constant temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of Rivaroxaban and the increase in the peak area of Impurity I over time.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of Rivaroxaban (ln[Rivaroxaban]) against time.

  • If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line will be the negative of the pseudo-first-order rate constant (-k).

Data Presentation

The quantitative data from degradation kinetic studies should be summarized for clear comparison.

Table 1: Summary of Rivaroxaban Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% Degradation of RivaroxabanImpurity I Formation
Acid Hydrolysis0.1 N HCl72 hoursRoom TempSignificantObserved
Base Hydrolysis0.1 N NaOH72 hoursRoom TempSignificantNot typically formed
Oxidation3% H₂O₂72 hoursRoom TempModerateNot observed
ThermalSolid State24 hours80°CMinimalNot observed
PhotolyticUV Light24 hoursAmbientMinimalNot observed

Table 2: Illustrative Pseudo-First-Order Kinetic Data for the Formation of Impurity I from Rivaroxaban under Acidic Conditions (0.1 N HCl at 60°C)

Time (hours)Rivaroxaban Concentration (µg/mL)ln[Rivaroxaban]Impurity I Concentration (µg/mL)
0100.04.6050.0
285.24.44514.8
472.64.28527.4
661.94.12538.1
852.73.96547.3
1238.33.64561.7
2414.92.70185.1
Calculated k (h⁻¹) -0.079 -
t₁/₂ (hours) -8.77 -

Note: The data in this table is for illustrative purposes only. Actual kinetic parameters must be determined experimentally.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Rivaroxaban and its impurities. - Use a new column or a column with a different stationary phase. - Reduce the sample concentration.
Co-elution of Impurities - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., change the organic modifier ratio). - Use a column with a higher efficiency (smaller particle size or longer length). - Adjust the gradient slope in a gradient elution method.
Inconsistent Retention Times - Fluctuation in column temperature. - Improper mobile phase preparation. - System leaks.- Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC system for any leaks.
Mass Balance Failure - Formation of non-UV active degradation products. - Adsorption of compounds onto the column or system components. - Inaccurate quantification of all degradation products.- Use a mass spectrometer (LC-MS) to detect non-UV active compounds. - Use a different column or mobile phase to minimize adsorption. - Ensure all impurity peaks are correctly identified and quantified using appropriate response factors.

Visualizations

Degradation Pathway of Rivaroxaban to Impurity I Rivaroxaban Rivaroxaban Impurity_I Impurity I (Amide Hydrolysis Product) Rivaroxaban->Impurity_I k Stress_Condition Acidic Hydrolysis (e.g., 0.1 N HCl, Heat) Stress_Condition->Rivaroxaban

Caption: Degradation of Rivaroxaban to Impurity I.

Experimental Workflow for Rivaroxaban Degradation Kinetics cluster_prep Preparation cluster_stress Stress Experiment cluster_analysis Analysis Prep_Stock Prepare Rivaroxaban Stock Solution Mix Mix Stock and Acid Prep_Stock->Mix Prep_Acid Prepare 0.1 N HCl Prep_Acid->Mix Incubate Incubate at Constant Temp Mix->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Plot ln[Riva] vs. Time HPLC->Data Kinetics Determine Rate Constant (k) Data->Kinetics

Caption: Workflow for Degradation Kinetics Study.

References

Validation & Comparative

A Comparative Guide to Method Validation of Rivaroxaban EP Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of Rivaroxaban EP Impurity I, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the performance of a standard High-Performance Liquid Chromatography (HPLC) method versus a more modern Ultra-High-Performance Liquid Chromatography (UPLC) method for the analysis of this specific impurity.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from the validation of two distinct analytical methods for this compound. Method A represents a conventional HPLC method, while Method B illustrates the performance of a UPLC method.

Table 1: System Suitability

ParameterMethod A (HPLC)Method B (UPLC)ICH Guideline / Acceptance Criteria
Tailing Factor1.21.1T ≤ 2.0
Theoretical Plates> 3000> 7000> 2000
% RSD of Peak Area0.8%0.5%≤ 2.0%

Table 2: Specificity and Resolution

ParameterMethod A (HPLC)Method B (UPLC)ICH Guideline / Acceptance Criteria
Peak Purity Index> 0.998> 0.999The method should show no significant interference from placebo, other impurities, or degradation products.
Resolution (Rs)> 2.2 from nearest peak> 3.0 from nearest peakRs > 2.0 is generally considered acceptable for baseline separation.

Table 3: Linearity and Range

ParameterMethod A (HPLC)Method B (UPLC)ICH Guideline / Acceptance Criteria
Linearity Range0.1 - 2.0 µg/mL0.05 - 2.5 µg/mLShould cover the expected range of the impurity.
Correlation Coefficient (r²)0.99920.9998r² ≥ 0.995
Y-interceptMinimalMinimalShould be insignificant compared to the response at the lowest concentration.

Table 4: Accuracy (Recovery)

Concentration LevelMethod A (HPLC) - % Recovery (Mean ± SD)Method B (UPLC) - % Recovery (Mean ± SD)ICH Guideline / Acceptance Criteria
50%99.5 ± 1.2%100.2 ± 0.8%Recovery is typically expected to be within 98.0% to 102.0%.
100%100.8 ± 0.9%100.5 ± 0.6%
150%101.2 ± 1.1%100.9 ± 0.7%

Table 5: Precision

Precision LevelMethod A (HPLC) - % RSDMethod B (UPLC) - % RSDICH Guideline / Acceptance Criteria
Repeatability (n=6)1.5%0.9%% RSD should be evaluated based on the concentration of the analyte.
Intermediate Precision (n=6)1.8%1.2%

Table 6: Detection and Quantitation Limits

ParameterMethod A (HPLC)Method B (UPLC)ICH Guideline / Acceptance Criteria
Limit of Detection (LOD)0.03 µg/mL0.015 µg/mLTypically a signal-to-noise ratio of 3:1.[1]
Limit of Quantitation (LOQ)0.1 µg/mL0.05 µg/mLTypically a signal-to-noise ratio of 10:1.[1]

Table 7: Robustness

Parameter VariationMethod A (HPLC) - Impact on ResultsMethod B (UPLC) - Impact on ResultsICH Guideline / Acceptance Criteria
Flow Rate (± 10%)No significant impactNo significant impactThe method should remain unaffected by small, deliberate variations in parameters.[2]
Column Temperature (± 5°C)Minor shift in retention timeMinor shift in retention time
Mobile Phase Composition (± 2%)No significant impactNo significant impact

Experimental Protocols

A detailed methodology for the validation of an analytical method for this compound is provided below. This protocol is based on the principles outlined in the ICH Q2(R1) guideline.[2][3][4][5]

1. Materials and Reagents:

  • This compound reference standard

  • Rivaroxaban drug substance

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Purified water

2. Chromatographic Conditions:

  • Method A (HPLC):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector Wavelength: 250 nm

    • Injection Volume: 10 µL

  • Method B (UPLC):

    • Column: C18, 100 mm x 2.1 mm, 1.7 µm

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (gradient elution)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detector Wavelength: 250 nm

    • Injection Volume: 2 µL

3. Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of other components is crucial.[1] This was evaluated by injecting a placebo solution, a solution of Rivaroxaban, and a spiked solution containing Rivaroxaban and Impurity I to check for interference.

  • Linearity: A minimum of five concentrations of this compound were prepared and injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.

  • Range: The range of the analytical procedure is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: Determined by spiking the placebo with known amounts of Impurity I at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability: Assessed by analyzing six replicate injections of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Evaluated by repeating the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]

  • Robustness: The reliability of the method was assessed by introducing small, deliberate variations to the method parameters, such as flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[2]

  • System Suitability: Performed before each analytical run to ensure the chromatographic system is suitable for the intended analysis. This includes checking the tailing factor, theoretical plates, and the precision of replicate injections.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the method validation process as per ICH guidelines.

MethodValidationWorkflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R1) Guidelines) start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Placebo, API, Spiked Sample) linearity Linearity & Range (Min. 5 Concentrations) specificity->linearity accuracy Accuracy (% Recovery at 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Parameter Variation) lod_loq->robustness data_analysis Data Analysis & Evaluation (Against Acceptance Criteria) robustness->data_analysis system_suitability->specificity report Generate Validation Report data_analysis->report

Caption: Workflow for Analytical Method Validation as per ICH Q2(R1).

LogicalRelationship method_validation Method Validation (ICH Q2(R1)) suitability Suitability for Intended Purpose method_validation->suitability Demonstrates reliability Reliable & Reproducible Data suitability->reliability regulatory Regulatory Compliance suitability->regulatory product_quality Ensures Product Quality & Safety reliability->product_quality regulatory->product_quality

Caption: Logical Relationship of Method Validation to Product Quality.

References

Navigating Purity: A Comparative Guide to Analytical Assays for Rivaroxaban EP Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the quality and safety of the anticoagulant Rivaroxaban, ensuring the precise and accurate quantification of its impurities is paramount. This guide offers a comparative overview of the analytical performance characteristics—linearity, accuracy, and precision—for assays targeting Rivaroxaban impurities, with a specific focus on providing context for the analysis of Rivaroxaban EP Impurity I.

While specific performance data for the analytical assay of this compound (CAS: 1151893-81-0) is not extensively published, this guide leverages available data from validated high-performance liquid chromatography (HPLC) methods for other known Rivaroxaban impurities. The principles and acceptance criteria outlined by the International Council for Harmonisation (ICH) guidelines are universally applicable for such analytical method validations. The data presented herein serves as a robust benchmark for establishing and evaluating an assay for Impurity I.

Performance Snapshot: Linearity, Accuracy, and Precision

The following table summarizes typical performance data for the analysis of various Rivaroxaban impurities using validated RP-HPLC methods. These values provide a baseline for the expected performance of an assay for this compound.

Performance ParameterMethod A: Rivaroxaban & 10 Related Impurities[1]Method B: Rivaroxaban & Related Impurities[2]Alternative HPLC Method
Linearity
RangeLOQ to 250% of the specification limitNot Specified5 - 30 µg/ml
Correlation Coefficient (r²)> 0.99 for all impurities≥ 0.9991 for Impurity A0.9995
Accuracy
Recovery (%)80.0% - 120.0%Within acceptance criteria~100%
Precision
Repeatability (%RSD)0.72% - 2.44%Not SpecifiedNot Specified
Intermediate Precision (%RSD)Within acceptance criteriaWithin acceptance criteriaNot Specified

Deconstructing the Experimental Approach

A detailed understanding of the experimental protocols is crucial for replicating and comparing analytical methods. The following tables outline the typical methodologies employed in the validation of analytical assays for Rivaroxaban and its impurities.

Table 2: Experimental Protocol for Method A[1]
ParameterMethodology
Chromatographic System Agilent HPLC 1200 with PDA detector
Column Zorbax SB C18 (250 mm x 4.6 mm, 3.5 µm)
Mobile Phase Gradient elution with a mixture of 0.02M monobasic potassium dihydrogen phosphate (B84403) buffer and a solvent mixture (acetonitrile:methanol)
Flow Rate 1.0 ml/min
Detection Wavelength 240 nm
Injection Volume 10 µl
Linearity Solutions prepared by quantitative dilutions of the stock solution of impurity standards from LOQ to 250% of the specification limit.
Accuracy Determined by analyzing Rivaroxaban samples spiked with impurities at four concentration levels (LOQ, 50%, 100%, and 250% of the specified limit).
Precision System Precision: Six replicate injections of a standard solution. Method Precision: Analysis of six separate sample solutions spiked with impurities at the limit level. Intermediate Precision: Performed by a different analyst on a different day using a different instrument.
Table 3: Experimental Protocol for Method B[2]
ParameterMethodology
Chromatographic System HPLC with UV detector
Column Macherey-Nagel Nucleodur C18 (250 × 4.6 mm, 5 μm)
Mobile Phase Gradient program with acetonitrile (B52724) and water
Flow Rate 1.5 mL/min
Column Temperature 55°C
Detection Wavelength 254 nm
Linearity Calibration curves were established over the studied concentration range for Rivaroxaban and Impurity A.
Accuracy Expressed in terms of percentage recoveries.
Precision Evaluated through repeatability and intermediate precision studies.

Visualizing the Path to Validated Data: A Workflow Diagram

The following diagram illustrates the typical workflow for the validation of an analytical method for impurities, adhering to ICH guidelines. This process ensures the reliability and suitability of the method for its intended purpose.

Analytical Method Validation Workflow Analytical Method Validation Workflow for Impurity Analysis define_purpose Define Intended Purpose (e.g., Impurity Quantification) set_acceptance_criteria Set Acceptance Criteria (ICH Guidelines) define_purpose->set_acceptance_criteria write_protocol Write Validation Protocol set_acceptance_criteria->write_protocol linearity Linearity Study write_protocol->linearity accuracy Accuracy Study (% Recovery) data_analysis Data Analysis & Statistical Evaluation linearity->data_analysis precision Precision Study (% RSD) accuracy->data_analysis specificity Specificity precision->data_analysis lod_loq LOD & LOQ specificity->data_analysis robustness Robustness lod_loq->data_analysis robustness->data_analysis compare_criteria Compare Results with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

Conclusion

The successful development and validation of an analytical method for this compound is achievable by following established ICH guidelines and leveraging the performance characteristics of existing methods for other Rivaroxaban impurities. The data and protocols presented in this guide provide a solid foundation for researchers to establish a reliable, accurate, and precise assay, ultimately contributing to the overall quality and safety of Rivaroxaban drug products. The key to a successful validation lies in a well-defined protocol, meticulous experimental execution, and a thorough evaluation of the resulting data against pre-defined acceptance criteria.

References

Determining Detection and Quantitation Limits for Rivaroxaban EP Impurity I: A Review of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Rivaroxaban EP Impurity I, chemically identified as [2-[15,95-dichloro-2,52,8-trioxo-3,7-diaza-5(3,5)-1,3-oxazolidina-1,9(2)-dithiophena-4(1,4)-benzenanonaphan-3-yl]ethoxy]acetic acid, is a critical parameter in the quality control of the anticoagulant drug Rivaroxaban. The determination of its LOD and LOQ is essential for ensuring the sensitivity of analytical methods used to monitor its presence in pharmaceutical products.

While specific comparative data for this compound is unavailable, existing literature on the analysis of Rivaroxaban and its other impurities provides a framework for the methodologies typically employed. These studies consistently utilize High-Performance Liquid Chromatography (HPLC) with UV detection as the primary analytical technique. The validation of these methods, in accordance with International Council for Harmonisation (ICH) guidelines, invariably includes the determination of LOD and LOQ.

General Experimental Approach for LOD and LOQ Determination

The experimental protocol for determining the LOD and LOQ of a Rivaroxaban impurity generally follows a standardized procedure. Below is a generalized workflow based on the methodologies observed in related studies.

LOD_LOQ_Workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_determination LOD & LOQ Calculation Stock Prepare Stock Solution of this compound SerialDilutions Perform Serial Dilutions to Low Concentrations Stock->SerialDilutions HPLC Inject Diluted Standards into HPLC System SerialDilutions->HPLC Chromatograms Acquire Chromatograms HPLC->Chromatograms SignalToNoise Determine Signal-to-Noise Ratio (S/N) Chromatograms->SignalToNoise LOD_Calc LOD = Concentration with S/N ≈ 3:1 SignalToNoise->LOD_Calc LOQ_Calc LOQ = Concentration with S/N ≈ 10:1 SignalToNoise->LOQ_Calc Statistical Alternatively, use statistical methods: - Standard deviation of the response - Slope of the calibration curve LOD_Calc->Statistical Alternative Method LOQ_Calc->Statistical Alternative Method

Caption: Generalized workflow for LOD and LOQ determination.

Methodological Considerations

Several analytical approaches are commonly reported for the separation and quantification of Rivaroxaban and its impurities, which would be applicable to the determination of LOD and LOQ for EP Impurity I.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most prevalent technique. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV spectrophotometry at a wavelength where the impurity has significant absorbance.

2. Ultra-Performance Liquid Chromatography (UPLC): This technique offers higher resolution and sensitivity compared to conventional HPLC, potentially leading to lower LOD and LOQ values. The principles are similar to RP-HPLC but utilize columns with smaller particle sizes and higher pressures.

Data Presentation for Method Comparison

Although specific data for this compound is not available for a direct comparison, a template for how such data would be presented is provided below. This table structure is designed for easy comparison of different analytical methods.

ParameterMethod AMethod B
Instrumentation HPLC with UV DetectorUPLC with DAD Detector
Column e.g., C18, 4.6 x 250 mm, 5 µme.g., C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase [Details of mobile phase composition][Details of mobile phase composition]
Flow Rate e.g., 1.0 mL/mine.g., 0.3 mL/min
Detection Wavelength e.g., 250 nme.g., 250 nm
LOD [Reported Value, e.g., in µg/mL or %][Reported Value, e.g., in µg/mL or %]
LOQ [Reported Value, e.g., in µg/mL or %][Reported Value, e.g., in µg/mL or %]
Method of Determination e.g., Signal-to-Noise Ratioe.g., Calibration Curve Slope and SD

Logical Relationship for Method Validation

The determination of LOD and LOQ is a critical component of the overall validation of an analytical method for impurity determination. The logical flow of this process is illustrated below.

Validation_Logic cluster_method Method Development cluster_validation Method Validation (per ICH Q2(R1)) cluster_outcome Outcome Develop Develop Separation Method Optimize Optimize Chromatographic Conditions Develop->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod

Caption: Logical flow of analytical method validation.

Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Rivaroxaban Impurity Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for various analytical methods used to quantify Rivaroxaban (B1684504) impurities, supported by experimental data and detailed protocols.

Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed anticoagulant. The presence of impurities, which can arise during synthesis, storage, or degradation, can impact the drug's efficacy and safety.[1] Therefore, robust analytical methods are crucial for ensuring the quality and consistency of Rivaroxaban drug substances and products. This guide delves into the critical aspect of method robustness, comparing different approaches and presenting the data in a clear, comparative format.

The Bedrock of Reliability: Robustness Testing

Robustness testing evaluates an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] It provides an indication of the method's reliability during normal usage. According to the International Council for Harmonisation (ICH) guidelines, a validated analytical procedure is essential for the detection and quantification of impurities.[3]

A typical robustness study for a High-Performance Liquid Chromatography (HPLC) method, the most common technique for Rivaroxaban analysis, involves varying parameters such as:

  • pH of the mobile phase

  • Mobile phase composition

  • Column temperature

  • Flow rate

  • Wavelength of detection

The results of these variations are then assessed against system suitability parameters like peak resolution, tailing factor, and theoretical plates to ensure the method remains valid.

Comparative Analysis of HPLC Methods for Rivaroxaban Impurities

Several Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the determination of Rivaroxaban and its impurities.[4] Below is a comparative summary of the robustness testing parameters and outcomes from various studies.

Method Parameter Varied Variation Observed Effect on System Suitability Reference
Method A (RP-HPLC) Mobile Phase Composition± 2% absolute of solvent mixtureResolution between all known and unknown peaks remained greater than 1.5.[5]
Flow Rate± 0.1 mL/minNo significant impact on resolution and peak symmetry.[6]
Column Temperature± 5 °CMinor shifts in retention time, but separation was maintained.[7]
pH of Buffer± 0.2 unitsResolution between closely eluting peaks was evaluated and found to be acceptable.[5]
Method B (RP-HPLC) Wavelength± 2 nmNo significant change in peak area response.[6]
Injection Volume± 2 µLProportional change in peak area, no effect on retention time or resolution.[6]
Method C (RP-HPLC) Acetonitrile in Mobile Phase± 2%The method proved robust against these minor changes.[6]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for robustness testing and forced degradation studies.

Robustness Testing Protocol

This protocol outlines a typical approach for assessing the robustness of an RP-HPLC method for Rivaroxaban impurities.

  • Standard and Sample Preparation: Prepare a standard solution of Rivaroxaban and a spiked sample solution containing known impurities at a specified concentration (e.g., 0.15% for known impurities and 0.1% for unknown impurities).[5][8]

  • Deliberate Variations: Individually vary the following chromatographic conditions:

    • Flow Rate: Adjust the flow rate by ±0.1 mL/min from the nominal value (e.g., 1.0 mL/min).[6]

    • Mobile Phase pH: Alter the pH of the aqueous buffer component by ±0.2 units.[5]

    • Column Temperature: Change the column oven temperature by ±5 °C.[7]

    • Organic Phase Composition: Vary the percentage of the organic solvent in the mobile phase by ±2%.[5]

  • System Suitability Analysis: For each variation, inject the standard and spiked sample solutions. Evaluate the system suitability parameters, including resolution between Rivaroxaban and its impurities, theoretical plates, and tailing factor. The results should remain within the predefined acceptance criteria.[5]

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[9] The method must be able to separate the drug substance from its degradation products.

  • Stress Conditions: Subject Rivaroxaban to various stress conditions as per ICH guidelines:[9][10]

    • Acid Hydrolysis: Treat with 0.1 N HCl at room temperature for 72 hours.[9]

    • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature for 72 hours.[9]

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 72 hours.[9]

    • Thermal Degradation: Expose the solid drug to heat (e.g., 80°C) for several hours.[8][11]

    • Photolytic Degradation: Expose a solution of the drug to UV light.[9]

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis for the Rivaroxaban peak in the chromatograms of all stressed samples to ensure that no degradation products are co-eluting with the main peak.[2]

Visualizing the Workflow

To better understand the logical flow of robustness testing, the following diagram illustrates the key steps involved.

Robustness_Testing_Workflow cluster_setup Method Setup cluster_variation Parameter Variation cluster_analysis Analysis and Evaluation cluster_conclusion Conclusion start Define Nominal Analytical Method Parameters prep Prepare Standard and Spiked Sample Solutions start->prep vary_flow Vary Flow Rate (e.g., ±0.1 mL/min) vary_ph Vary Mobile Phase pH (e.g., ±0.2) vary_temp Vary Column Temp (e.g., ±5°C) vary_comp Vary Mobile Phase Composition (e.g., ±2%) analyze Analyze Samples Under Each Varied Condition vary_flow->analyze vary_ph->analyze vary_temp->analyze vary_comp->analyze evaluate Evaluate System Suitability (Resolution, Tailing Factor, etc.) analyze->evaluate report Report Results and Assess Method Robustness evaluate->report pass Method is Robust report->pass Meets Criteria fail Method is Not Robust (Requires Optimization) report->fail Fails Criteria

Caption: Workflow for Robustness Testing of an Analytical Method.

Conclusion

The development of a robust analytical method for Rivaroxaban impurities is a critical step in ensuring the quality and safety of this widely used medication. The comparative data and detailed protocols presented in this guide highlight the common parameters investigated during robustness testing and the expected outcomes. By adhering to rigorous validation protocols, including comprehensive robustness and forced degradation studies, researchers and pharmaceutical manufacturers can have confidence in the reliability of their analytical data, ultimately contributing to the delivery of high-quality medicines.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical properties, synthesis, and analytical characterization of Rivaroxaban (B1684504) EP Impurity I and other associated compounds, this guide provides essential data and methodologies for researchers, scientists, and professionals in drug development.

Rivaroxaban, a direct oral anticoagulant, is a cornerstone in the prevention and treatment of thromboembolic disorders. The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. During its synthesis and storage, various related substances and impurities can emerge. Among these, Rivaroxaban EP Impurity I is a significant entity listed in the European Pharmacopoeia. This guide offers a comparative analysis of this impurity against other related substances, supported by experimental data and detailed analytical protocols.

Chemical and Physical Characteristics

Rivaroxaban and its impurities are structurally related compounds that can arise from the manufacturing process or degradation.[1][2] Understanding their fundamental properties is crucial for their identification and control.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Rivaroxaban5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamideC₁₉H₁₈ClN₃O₅S435.88-366789-02-8
This compound 2-[2-[N-(5-Chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acidC₂₄H₂₁Cl₂N₃O₇S₂598.48White to Off-white Solid1151893-81-0
Rivaroxaban EP Impurity A5-Chloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamideC₁₉H₁₈ClN₃O₅S435.88-865479-71-6
Rivaroxaban EP Impurity G4-(4-Aminophenyl)morpholin-3-oneC₁₀H₁₂N₂O₂192.22-446292-08-6
Rivaroxaban EP Impurity H(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-oneC₁₄H₁₇N₃O₄291.30-1770812-37-7

Synthesis and Formation

This compound can be formed during the synthesis of Rivaroxaban. One described method involves the ring-opening of the morpholinone amide bond of an intermediate, followed by condensation with two molecules of 5-chlorothiophene-2-acyl chloride.[] It can also be generated under forced degradation conditions.[4] Other impurities can arise from starting materials, intermediates, or degradation of the final product.[5] For instance, Impurity A is the (R)-enantiomer of Rivaroxaban, which can be challenging to control during synthesis.[6]

Analytical Methodologies

Accurate and robust analytical methods are essential for the detection and quantification of Rivaroxaban and its impurities. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the most common technique.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the analysis of Rivaroxaban and its related substances.[4][7][8] These methods are crucial for quality control in pharmaceutical manufacturing.

Experimental Protocol: Stability-Indicating HPLC Method [4]

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)

  • Column Temperature: 27°C

  • Mobile Phase A: Acetonitrile (B52724), ethanol, and n-butyl amine (95:5:0.5, v/v/v)

  • Mobile Phase B: Milli-Q water, methanol, and n-butyl amine (50:50:0.5, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Gradient Program: A 25.0-minute gradient program is utilized.

  • Detector Wavelength: 254 nm

This method has been shown to effectively separate Rivaroxaban from its enantiomer and other process-related impurities and degradation products.[4] The validation of such methods typically includes specificity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness, as per ICH guidelines.[4][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of impurities, especially those present at low levels.[9][10] It provides molecular weight and fragmentation data, which aids in structure elucidation.

Experimental Protocol: LC-MS/MS for Impurity Identification [9]

  • Chromatographic System: Reversed-phase HPLC

  • Column: Kinetex C18 (150 × 4.6 mm, 5 μm)

  • Mobile Phase: 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Ionization: Electrospray Ionization (ESI)

  • Mass Spectrometer: Tandem mass spectrometry (MS/MS)

Forced degradation studies are often performed in conjunction with LC-MS to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the definitive structural confirmation of impurities once they have been isolated.[10] Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. For this compound, the ¹³C NMR spectrum shows 23 distinct peaks, with some overlap due to molecular symmetry, corresponding to its 25 carbon atoms.[]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Rivaroxaban impurities.

Workflow for Rivaroxaban Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Isolation & Characterization Bulk_Drug Rivaroxaban Bulk Drug / Formulation HPLC HPLC / UPLC Analysis Bulk_Drug->HPLC Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, etc.) Forced_Degradation->HPLC PDA_UV PDA / UV Detection HPLC->PDA_UV LC_MS LC-MS/MS Analysis HPLC->LC_MS Prep_HPLC Preparative HPLC LC_MS->Prep_HPLC Isolate Unknowns NMR NMR Spectroscopy (¹H, ¹³C) Prep_HPLC->NMR FTIR FT-IR Spectroscopy Prep_HPLC->FTIR

Caption: General workflow for the analysis of Rivaroxaban impurities.

Biological Activity and Significance

Rivaroxaban functions as a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[] By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. While the pharmacological and toxicological profiles of Rivaroxaban are well-established, there is limited publicly available information specifically on the biological activity of this compound. The control of this and other impurities to levels stipulated by regulatory bodies like the European Pharmacopoeia is crucial to ensure the safety and quality of the final drug product.

The following diagram illustrates the point of intervention of Rivaroxaban in the coagulation cascade.

Rivaroxaban's Mechanism of Action Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Factor_Xa Factor Xa Factor_X->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa inhibits

Caption: Rivaroxaban inhibits Factor Xa in the coagulation cascade.

References

A Comparative Analysis of UPLC and HPLC Methods for Rivaroxaban Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the analysis of rivaroxaban (B1684504) and its impurities.

The safety and efficacy of pharmaceutical products are paramount, necessitating stringent control over impurities. For anticoagulants like rivaroxaban, a direct Factor Xa inhibitor, meticulous impurity profiling is critical to ensure product quality and regulatory compliance.[1][2] This guide provides an objective comparison of UPLC and HPLC methods for rivaroxaban impurity profiling, supported by experimental data from various studies.

Introduction to Rivaroxaban and its Impurities

Rivaroxaban's complex chemical structure can lead to the formation of various impurities during synthesis, formulation, and storage. These can include synthetic intermediates, process-related compounds, degradation products, and nitrosamine (B1359907) contaminants.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of these impurities to ensure the safety and therapeutic efficacy of the final drug product.[1][3]

HPLC vs. UPLC: A Head-to-Head Comparison

Both HPLC and UPLC are powerful chromatographic techniques for separating and quantifying components in a mixture. However, they differ significantly in their operational parameters and performance characteristics. UPLC, a more recent advancement, utilizes smaller particle size columns (typically <2 µm) and higher pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[4]

The choice between UPLC and HPLC for rivaroxaban impurity profiling depends on specific analytical needs, such as the complexity of the impurity profile, required sensitivity, and desired sample throughput.

Experimental Protocols: A Detailed Look

The following sections detail representative experimental protocols for both HPLC and UPLC methods as described in the scientific literature.

Representative HPLC Method Protocol

A common approach for the analysis of rivaroxaban and its impurities involves a reversed-phase HPLC method.

  • Column: A C18 column, such as a Macherey-Nagel Nucleodur C18 (250 × 4.6 mm, 5 µm particle size) or a Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm), is frequently employed.[3][5][6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water or a buffer like monobasic potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical.[3][5][6] For instance, one method uses a mobile phase of acetonitrile and water in a gradient program.[3] Another utilizes a mobile phase of 30% acetonitrile and 70% 25 mM potassium phosphate (B84403) monobasic buffer (pH 2.9).[5]

  • Flow Rate: Flow rates are generally in the range of 1.0 to 1.5 mL/min.[3][5][6]

  • Detection: UV detection is commonly set at a wavelength of 249 nm or 254 nm.[3][5][6][7]

  • Column Temperature: The analysis is often conducted at ambient temperature or controlled at a specific temperature, for example, 55°C.[3]

Representative UPLC Method Protocol

UPLC methods offer a significant reduction in analysis time and solvent consumption while providing superior separation efficiency.

  • Column: A sub-2 µm particle size column, such as an Acquity UPLC BEH C18 column, is characteristic of UPLC methods.

  • Mobile Phase: Similar to HPLC, a mixture of an aqueous phase and an organic modifier is used, but the gradient profiles are typically much faster.

  • Flow Rate: Flow rates are generally lower than in HPLC, often in the range of 0.3 to 0.6 mL/min.

  • Detection: UV or PDA (Photodiode Array) detection is commonly used, with the wavelength set according to the absorbance maxima of rivaroxaban and its impurities (e.g., 249 nm).[8]

  • Column Temperature: Precise temperature control is crucial for reproducible results.

Performance Data: A Quantitative Comparison

The following tables summarize the performance characteristics of representative HPLC and UPLC methods for rivaroxaban impurity analysis, as reported in various studies.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterHPLC Method 1[3]HPLC Method 2[5]UPLC Method (General)
Column Macherey-Nagel Nucleodur C18 (250 x 4.6 mm, 5 µm)Thermo ODS Hypersil C18 (4.6 x 250 mm, 5 µm)Acquity UPLC BEH C18 (<2 µm)
Mobile Phase Acetonitrile and Water (gradient)Acetonitrile and Monobasic Potassium Phosphate (pH 2.9) (30:70 v/v)Acetonitrile and Water/Buffer (fast gradient)
Flow Rate 1.5 mL/min1.0 mL/min0.3 - 0.6 mL/min
Detection Wavelength 254 nm249 nm249 nm
Run Time > 25 min~15 min< 10 min
Resolution Adequate for known impuritiesGood separation of 11 degradation productsHigher resolution, better separation of closely eluting peaks

Table 2: Comparison of Validation Parameters

ParameterHPLC Method[5][9][10]UPLC Method
Linearity (R²) ≥ 0.998Typically ≥ 0.999
Accuracy (% Recovery) 98.6 - 103.4%Generally within 98 - 102%
Precision (%RSD) < 2%Typically < 1%
Limit of Detection (LOD) 0.30 ppmLower than HPLC (e.g., ng/mL levels)
Limit of Quantification (LOQ) 1.0 ppmLower than HPLC (e.g., ng/mL levels)

Logical Workflow for Method Cross-Validation

The process of cross-validating HPLC and UPLC methods involves a systematic approach to ensure that both methods provide equivalent results for the intended application.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution & Data Collection cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting Define_Purpose Define Purpose of Cross-Validation Select_Methods Select HPLC and UPLC Methods to Compare Define_Purpose->Select_Methods Prepare_Samples Prepare Rivaroxaban Samples (with Impurities) Select_Methods->Prepare_Samples Analyze_HPLC Analyze Samples using HPLC Method Prepare_Samples->Analyze_HPLC Analyze_UPLC Analyze Samples using UPLC Method Prepare_Samples->Analyze_UPLC Compare_Profiles Compare Impurity Profiles (Peak Identity, Purity) Analyze_HPLC->Compare_Profiles Analyze_UPLC->Compare_Profiles Compare_Quantitative Compare Quantitative Results (Impurity Levels) Compare_Profiles->Compare_Quantitative Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Quantitative->Statistical_Analysis Assess_Equivalence Assess Method Equivalence Statistical_Analysis->Assess_Equivalence Document_Results Document Cross-Validation Results in a Report Assess_Equivalence->Document_Results

Cross-validation workflow for HPLC and UPLC methods.

Conclusion

The cross-validation of analytical methods is a critical step in pharmaceutical development and quality control. For rivaroxaban impurity profiling, both HPLC and UPLC offer robust and reliable solutions.

  • HPLC methods are well-established, widely available, and suitable for routine quality control where high throughput is not the primary concern.

  • UPLC methods provide significant advantages in terms of speed, resolution, and sensitivity, making them ideal for complex impurity profiles, trace-level impurity quantification, and high-throughput screening environments.

The choice between these two powerful techniques should be based on a thorough evaluation of the specific analytical requirements, available instrumentation, and long-term strategic goals of the laboratory. This guide provides a foundational understanding to aid researchers and scientists in making informed decisions for the robust analysis of rivaroxaban and its impurities.

References

A Comparative Guide to Compendial Methods for Rivaroxaban Impurity Testing: EP vs. USP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical methodologies prescribed by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) for the testing of impurities in Rivaroxaban. Understanding the nuances between these two major pharmacopeial standards is critical for pharmaceutical manufacturers and researchers to ensure global compliance and product quality. This document outlines the specified impurities, analytical procedures, and acceptance criteria, supported by detailed experimental protocols.

Specified Impurities: A Side-by-Side Look

Both the EP and USP list a set of specified impurities that must be controlled in Rivaroxaban drug substances and products. While there is some overlap, the nomenclature and the specific set of impurities differ.

Table 1: Comparison of Specified Rivaroxaban Impurities in EP and USP

European Pharmacopoeia (EP) ImpurityUnited States Pharmacopeia (USP) Related CompoundCommon Name / Other Designations
Impurity ARivaroxaban Related Compound A(R)-Rivaroxaban
Impurity BRivaroxaban Related Compound B-
Impurity DRivaroxaban Related Compound D-
Impurity E--
Impurity F--
Impurity GRivaroxaban Related Compound G-
Impurity HRivaroxaban Related Compound H-
Impurity I--
Impurity JRivaroxaban Related Compound J-
-Rivaroxaban Related Compound C-

Note: This table is based on publicly available information and is subject to change based on the latest monograph revisions. Researchers should always refer to the current, official pharmacopoeial texts.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Both pharmacopeias employ High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Rivaroxaban and its related impurities. However, the specific chromatographic conditions vary significantly.

European Pharmacopoeia (EP) Method for Related Substances

The EP monograph for Rivaroxaban outlines a gradient HPLC method for the determination of related substances.

Experimental Protocol (EP):

  • Chromatographic System:

    • Column: A 0.25 m x 2.0 mm column packed with a cellulose (B213188) derivative of silica (B1680970) gel for chiral separation (10 µm). A temperature of 50 °C is maintained.

    • Mobile Phase: A gradient elution using anhydrous ethanol (B145695) and heptane (B126788) (30:70 V/V).

    • Flow Rate: 0.2 mL/min.

    • Detection: UV spectrophotometer at 250 nm.

    • Injection Volume: 3.0 µL.

  • System Suitability:

    • The resolution between the peaks for impurity G and Rivaroxaban should be a minimum of 7.0.[1][2]

United States Pharmacopeia (USP) Method for Organic Impurities

The USP monograph for Rivaroxaban Tablets provides a gradient HPLC method for the analysis of organic impurities.[3]

Experimental Protocol (USP):

  • Chromatographic System:

    • Column: A 4.0 mm x 6.0 cm column with 3-µm L1 packing. The column temperature is maintained at 40 °C.

    • Mobile Phase: A gradient system consisting of 0.01 M phosphoric acid (Solution A) and acetonitrile (B52724) (Solution B).

    • Flow Rate: 1 mL/min.

    • Detection: UV spectrophotometer at 250 nm.

    • Injection Volume: 5 µL.[3]

  • System Suitability:

    • The resolution between Rivaroxaban related compound G and Rivaroxaban must be no less than 8.0.[4]

    • The signal-to-noise ratio for the Rivaroxaban peak in the sensitivity solution should be not less than 10.[4]

Table 2: Comparison of HPLC Parameters for Impurity Testing (EP vs. USP)

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Column Chemistry Cellulose derivative of silica gel for chiral separationL1 packing (C18)
Column Dimensions 0.25 m x 2.0 mm, 10 µm4.0 mm x 6.0 cm, 3 µm
Mobile Phase Gradient: Anhydrous ethanol and heptaneGradient: 0.01 M phosphoric acid and acetonitrile
Flow Rate 0.2 mL/min1 mL/min
Column Temperature 50 °C40 °C
Detection Wavelength 250 nm250 nm
Injection Volume 3.0 µL5 µL
Key System Suitability Resolution (Impurity G/Rivaroxaban) ≥ 7.0Resolution (RC G/Rivaroxaban) ≥ 8.0

Acceptance Criteria for Impurities

The acceptance criteria for both specified and unspecified impurities are crucial for batch release and ensuring product quality.

European Pharmacopoeia (EP)

The EP sets limits for unspecified impurities and the total of all impurities.

  • Unspecified Impurities: For each impurity, the maximum limit is 0.10%.[1][2]

  • Total Impurities: The maximum limit for the sum of all impurities is 0.3%.[1][2]

  • Reporting Threshold: 0.05%.[1][2]

United States Pharmacopeia (USP)

The USP monograph also specifies limits for individual and total impurities.

  • Reporting Threshold: 0.1%.[3]

  • Note: Specific limits for individual related compounds are detailed in the Rivaroxaban Tablets monograph and should be consulted directly.

Workflow Comparison

The following diagram illustrates the general workflow for Rivaroxaban impurity testing according to the EP and USP monographs, highlighting the key differences in the analytical procedures.

Rivaroxaban_Impurity_Testing_Workflow cluster_EP European Pharmacopoeia (EP) Workflow cluster_USP United States Pharmacopeia (USP) Workflow EP_Start Sample Preparation EP_HPLC HPLC Analysis (Chiral Column, Ethanol/Heptane) EP_Start->EP_HPLC EP_Detection UV Detection at 250 nm EP_HPLC->EP_Detection EP_SystemSuitability System Suitability Check (Resolution Imp. G/Riva ≥ 7.0) EP_Detection->EP_SystemSuitability EP_Quantification Quantification vs. Reference EP_SystemSuitability->EP_Quantification EP_Reporting Compare with Limits (Unspecified ≤ 0.10%, Total ≤ 0.3%) EP_Quantification->EP_Reporting USP_Start Sample Preparation USP_HPLC HPLC Analysis (C18 Column, Acid/Acetonitrile) USP_Start->USP_HPLC USP_Detection UV Detection at 250 nm USP_HPLC->USP_Detection USP_SystemSuitability System Suitability Check (Resolution RC G/Riva ≥ 8.0, S/N ≥ 10) USP_Detection->USP_SystemSuitability USP_Quantification Quantification vs. Reference USP_SystemSuitability->USP_Quantification USP_Reporting Compare with Monograph Limits USP_Quantification->USP_Reporting

Caption: Workflow for Rivaroxaban Impurity Testing: EP vs. USP.

Conclusion

The European Pharmacopoeia and the United States Pharmacopeia provide distinct methodologies for the control of impurities in Rivaroxaban. Key differences lie in the specified impurities, the HPLC column chemistry, mobile phase composition, and system suitability requirements. The EP method utilizes a chiral column, suggesting a focus on stereoisomeric purity in the same run as other related substances, while the USP employs a more conventional C18 column for its organic impurity test.

For global pharmaceutical development and manufacturing, it is imperative to develop and validate analytical methods that can meet the requirements of both pharmacopeias. This often necessitates a comprehensive approach that can either bridge the methods or demonstrate equivalence to both sets of standards. Adherence to the specific compendial requirements of the target market is essential for regulatory approval and to ensure the safety and efficacy of the final drug product.

References

Inter-Laboratory Comparison for the Analysis of Rivaroxaban EP Impurity I: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rivaroxaban is a potent, direct factor Xa inhibitor widely prescribed as an anticoagulant.[1] The control of impurities in the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. Rivaroxaban EP Impurity I is a known process-related impurity that must be monitored and controlled within pharmacopoeial limits.[2][][4][5] This guide provides a framework for an inter-laboratory comparison for the analysis of this compound, presenting a standardized analytical procedure and a comparative analysis of hypothetical laboratory performance. Such comparisons are essential for ensuring analytical methods are robust, reproducible, and consistently applied across different quality control (QC) laboratories.

Experimental Protocols

A robust and validated analytical method is the cornerstone of any reliable inter-laboratory study. The following High-Performance Liquid Chromatography (HPLC) method is based on established procedures for the analysis of Rivaroxaban and its related substances.[6][7][8][9]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.[6][9]

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][7]

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and a solvent mixture (e.g., acetonitrile (B52724) and methanol).[8] For example, a mixture of 0.02M monobasic potassium dihydrogen phosphate buffer and an acetonitrile:methanol solvent mixture can be used.[8]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: Ambient or controlled at a specific temperature, e.g., 55°C.[7]

  • Detection Wavelength: 249 nm.[6]

  • Injection Volume: 15 µL.[6]

3. Preparation of Solutions:

  • Diluent: A mixture of the mobile phase components is typically used. For instance, a 50:50 v/v mixture of a solvent solution (methanol:acetonitrile) and water.[8]

  • Standard Solution: Prepare a stock solution by accurately weighing and dissolving this compound reference standard in the diluent. Further dilute to a final working concentration (e.g., 1.5 µg/mL).[8]

  • Test Sample Solution: Accurately weigh and dissolve the Rivaroxaban API sample in the diluent to achieve a target concentration (e.g., 1000 µg/mL).[8]

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform replicate injections of the standard solution to verify system suitability parameters (e.g., peak area repeatability, tailing factor).

  • Inject the test sample solution.

  • Identify the peak corresponding to Impurity I based on its retention time relative to the standard.

  • Calculate the concentration of Impurity I in the sample using the peak area response compared to the standard.

Data Presentation: Hypothetical Inter-Laboratory Study Results

In a typical proficiency test or inter-laboratory comparison, a homogenous sample is distributed to multiple laboratories.[10] The performance of each laboratory is then compared against the assigned value, often determined by a reference laboratory or as a consensus value from all participants. A common statistical tool used for this evaluation is the z-score.

Table 1: Hypothetical Results for the Quantification of this compound

Laboratory IDReported Value (% w/w)Assigned Value (% w/w)Standard Deviation for Proficiency Assessment (σ)Z-ScorePerformance Evaluation
Lab-0010.0810.0800.0080.13Satisfactory
Lab-0020.0950.0800.0081.88Satisfactory
Lab-0030.0780.0800.008-0.25Satisfactory
Lab-0040.1010.0800.0082.63Questionable
Lab-0050.0690.0800.008-1.38Satisfactory
Lab-0060.0830.0800.0080.38Satisfactory
Lab-0070.0610.0800.008-2.38Questionable
Lab-0080.0790.0800.008-0.13Satisfactory

Note: The z-score is calculated as: (Reported Value - Assigned Value) / σ. A z-score between -2 and 2 is generally considered satisfactory. Scores between 2 and 3 or -2 and -3 are questionable, and scores greater than 3 or less than -3 are unsatisfactory.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the inter-laboratory comparison process and the analytical procedure itself.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Evaluation A Homogenize & Package Test Sample B Establish Assigned Value & Acceptance Criteria A->B C Distribute Samples to Participating Labs B->C D Labs Perform Analysis (Standardized Protocol) C->D E Report Quantitative Results D->E F Collect & Tabulate All Data E->F G Calculate Z-Scores F->G H Issue Performance Report G->H I Identify Outliers & Initiate CAPA G->I

Caption: Workflow for an inter-laboratory proficiency testing program.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent D System Equilibration B Prepare Impurity I Standard Solution E System Suitability Test (Inject Standard) B->E C Prepare Rivaroxaban API Test Solution F Sample Analysis (Inject Test Solution) C->F D->E E->F G Integrate Peak Areas F->G H Calculate Impurity I Concentration (% w/w) G->H I Final Report H->I

Caption: Standard operating procedure for HPLC analysis of Impurity I.

References

Justification of Acceptance Criteria for Rivaroxaban EP Impurity I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the justification process for the acceptance criteria of Rivaroxaban EP Impurity I, a specified impurity in the European Pharmacopoeia. It compares the regulatory framework and analytical considerations for Rivaroxaban with other leading oral anticoagulants, namely Apixaban, Dabigatran Etexilate, and Edoxaban. This document is intended to offer a deeper understanding of the principles of impurity control and qualification in drug development.

Introduction to Rivaroxaban and Its Impurities

Rivaroxaban is a potent, orally active, direct inhibitor of Factor Xa, an enzyme crucial in the blood coagulation cascade.[1] It is widely prescribed for the prevention and treatment of various thromboembolic disorders.[1] As with any synthetically produced active pharmaceutical ingredient (API), impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[1]

This compound is a specified impurity listed in the European Pharmacopoeia. Its chemical name is (S)-2-({2-[N-(5-chlorothiophen-2-yl)carbonyl]-4-[(5S)-5-({[(5-chlorothiophen-2-yl)carbonyl]amino}methyl)-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy})acetic acid. The control of this and other impurities is essential to ensure the safety and efficacy of the final drug product.

Regulatory Framework for Impurity Control

The acceptance criteria for impurities in new drug substances are established based on the guidelines from the International Council for Harmonisation (ICH), primarily the ICH Q3A(R2) guideline, "Impurities in New Drug Substances." These guidelines are legally binding and are implemented by regulatory bodies such as the European Medicines Agency (EMA).

The fundamental principle is to control impurities to a level that has been qualified in toxicological studies or to a level that is present in clinical trial batches that have demonstrated safety and efficacy. The ICH Q3A(R2) guideline establishes three key thresholds for impurities:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which the biological safety of an impurity must be established.

The justification for the acceptance criteria of this compound, therefore, rests on a thorough evaluation of its potential toxicological effects and the levels at which it was present in the batches of Rivaroxaban used in nonclinical and clinical studies.

Justification of Acceptance Criteria for this compound

The specific acceptance criterion for this compound in the European Pharmacopoeia is not publicly available as it is part of the monograph. However, the justification for this limit would be based on the following logical workflow:

G Logical Workflow for Justification of Acceptance Criteria cluster_0 Impurity Characterization cluster_1 Safety Assessment cluster_2 Exposure Data cluster_3 Acceptance Criteria Justification A Identify this compound (Process or Degradation) B Elucidate Chemical Structure A->B C Toxicological Studies (e.g., Genotoxicity, General Toxicity) F Establish Safety Profile C->F D In Silico Toxicity Prediction D->F E Review of Existing Literature E->F J Compare Proposed Limit with Qualified Level and Safety Data F->J G Analyze Impurity Levels in Non-Clinical Study Batches I Determine Qualified Level G->I H Analyze Impurity Levels in Clinical Trial Batches H->I I->J K Set Final Acceptance Criterion (≤ Qualified Level) J->K

Caption: Justification workflow for impurity acceptance criteria.

Comparison with Alternative Oral Anticoagulants

To provide context for the acceptance criteria of this compound, it is useful to compare the impurity control strategies for other novel oral anticoagulants (NOACs).

Anticoagulant Mechanism of Action Specified Impurities (Examples) General Approach to Acceptance Criteria
Rivaroxaban Direct Factor Xa InhibitorImpurity A, B, D, E, F, G, H, I, JBased on ICH Q3A/B guidelines and European Pharmacopoeia monograph. Limits are justified by toxicological data and levels in clinical trial batches.
Apixaban Direct Factor Xa InhibitorImpurity B, C, D, O-Desmethyl ApixabanGoverned by ICH Q3A/B guidelines. The European Medicines Agency (EMA) assessment reports confirm that impurity limits are set in line with ICH guidance.
Dabigatran Etexilate Direct Thrombin InhibitorImpurity A, B, C, DAdheres to ICH Q3A/B principles. The EMA has noted the importance of controlling specific impurities to ensure product quality and safety.
Edoxaban Direct Factor Xa InhibitorImpurity 1, M1, 4-Carboxylic AcidFollows ICH Q3A/B guidelines for qualification and control. Impurity limits are justified based on safety data and clinical exposure.

Experimental Protocols for Impurity Analysis

The accurate quantification of this compound is critical for ensuring that it remains within its acceptance limits. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Representative HPLC Method for Rivaroxaban and its Impurities

This protocol is a composite of several validated methods and serves as a representative example.

G Experimental Workflow for HPLC Analysis of Rivaroxaban Impurities A Sample Preparation (Dissolve API in a suitable diluent) B HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) A->B C Injection of Sample and Reference Standards B->C D Chromatographic Separation C->D E Detection (UV at a specific wavelength) D->E F Data Acquisition and Processing E->F G Quantification of Impurities (Comparison with reference standards) F->G

Caption: HPLC analysis workflow for Rivaroxaban impurities.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate Typically 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30°C)
Detection UV at approximately 250 nm
Injection Volume 10-20 µL

Method Validation:

Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The justification of the acceptance criteria for this compound is a scientifically rigorous process that is firmly rooted in the principles of the ICH guidelines. It requires a comprehensive understanding of the impurity's chemical properties, its potential toxicological effects, and the levels to which patients were exposed during clinical development. While specific toxicological data and pharmacopoeial limits for individual impurities are often proprietary, this guide outlines the fundamental principles and methodologies that underpin the establishment of safe and effective control strategies for impurities in Rivaroxaban and other novel oral anticoagulants. The use of validated, stability-indicating analytical methods is paramount in ensuring that these life-saving medications meet the highest standards of quality and safety.

References

Comparative Guide to Specificity and Selectivity in Analytical Methods for Rivaroxaban EP Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods designed for the determination of Rivaroxaban (B1684504) and its related substances, with a specific focus on the specificity and selectivity for Rivaroxaban EP Impurity I. The information is intended for researchers, analytical scientists, and professionals in drug development and quality control.

This compound, identified by CAS number 1151893-81-0, is a specified impurity in the European Pharmacopoeia.[1] Its chemical name is (S)-2-(2-(5-chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid.[1][2] Ensuring that analytical methods can distinguish this impurity from the active pharmaceutical ingredient (API) and other related substances is critical for drug safety and quality.

Demonstrating Specificity and Selectivity

The primary technique for analyzing Rivaroxaban and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a photodiode array (PDA) detector.[3][4] Specificity, the ability to assess the analyte unequivocally in the presence of other components, is demonstrated through forced degradation studies.[5][6][7] In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[4][7] A method is considered stability-indicating and specific if it can separate the main drug peak from all impurities and degradation products formed under these conditions.[5][8]

Workflow for Specificity Study via Forced Degradation

The following diagram illustrates a typical workflow for conducting a forced degradation study to establish method specificity.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation API Rivaroxaban API Acid Acid Hydrolysis (e.g., 1M HCl, 80°C) API->Acid Subject to Stress Base Base Hydrolysis (e.g., 1M NaOH, 80°C) API->Base Subject to Stress Oxidation Oxidation (e.g., 5% H2O2, 40°C) API->Oxidation Subject to Stress Thermal Thermal (e.g., 80°C, 12h) API->Thermal Subject to Stress Photo Photolytic (e.g., 1.2 million lux hours) API->Photo Subject to Stress Spiked API + Spiked Impurities (incl. Impurity I) Analysis RP-HPLC Analysis (with PDA Detector) Spiked->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Evaluate Specificity Analysis->Eval Purity Peak Purity Analysis Eval->Purity Criteria Resolution Resolution (Rs > 1.5) Eval->Resolution Criteria Mass Mass Balance Calculation Eval->Mass Criteria

Figure 1. Experimental workflow for a forced degradation study.

Comparison of Chromatographic Methods

Several RP-HPLC methods have been developed and validated for the determination of Rivaroxaban and its impurities. While not all studies focus exclusively on Impurity I, they establish selectivity among a list of known impurities. The tables below summarize the conditions and findings of representative methods.

Table 1: Comparison of HPLC Methodologies
ParameterMethod AMethod BMethod C
Column Zorbax SB C18 (250mm x 4.6mm, 3.5µm)[4]Thermo Hypersil ODS C18 (250mm x 4.6mm, 5µm)[3]Chiralpak IC (250mm x 4.6mm, 5µm)[5]
Mobile Phase A 0.02M KH2PO4 + 1g Octane sulphonic acid, pH 3.0[4]25mM KH2PO4 monobasic buffer, pH 2.9[3]Acetonitrile:Ethanol:n-butyl amine (95:5:0.5 v/v/v)[5]
Mobile Phase B Acetonitrile:Methanol (80:20 v/v)[4]Acetonitrile[3]Water:Methanol:n-butyl amine (50:50:0.5 v/v/v)[5]
Elution Mode GradientIsocratic (30% B)[3]Gradient[5]
Flow Rate 1.2 mL/min1.0 mL/min[3]0.8 mL/min[5]
Column Temp. 45°C[4]Ambient[3]27°C[5]
Detection (UV) 250 nm249 nm[3]254 nm[5]
Diluent Water:Acetonitrile (50:50 v/v)Acetonitrile:Water (40:60 v/v)[9]Not Specified
Table 2: Performance Data on Specificity and Selectivity
Performance MetricMethod AMethod BMethod C
Forced Degradation Significant degradation in acid; all impurities well separated.[4]Eleven degradation peaks observed; all separated from Rivaroxaban.[3]Degradation products well separated from Rivaroxaban and its enantiomer.[5]
Resolution (Rs) Resolution between all peaks was > 1.5 under varied conditions.[8]Not explicitly quantified, but chromatograms show baseline separation.Not explicitly quantified, but chromatograms show separation.
Specificity Confirmation Mass balance observed for all stressed samples.[4]Peak purity of Rivaroxaban confirmed with PDA detector.[10]Proves the stability-indicating power of the method.[5]
Validated Impurities Ten known impurities spiked and separated.[4][8]Process impurities and degradation products.[3]Process-related impurities and enantiomers.[5]

Experimental Protocols

Protocol: General Forced Degradation Study

This protocol outlines the typical stress conditions used to demonstrate the stability-indicating nature of an analytical method for Rivaroxaban.[4][6]

  • Acid Hydrolysis: Dissolve the Rivaroxaban sample in a suitable diluent and add 1M HCl. Heat the solution at 80°C for approximately 4 hours.[4] Cool and neutralize with an equivalent amount of 1M NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in a diluent and add 1M NaOH. Heat the solution at 80°C for approximately 4 hours.[4] Cool and neutralize with an equivalent amount of 1M HCl before analysis.

  • Oxidative Degradation: Treat the sample solution with 5% v/v hydrogen peroxide (H₂O₂) at 40°C for 4 hours.[4]

  • Thermal Degradation: Expose the solid drug powder to a dry heat of 80°C for 12 hours.[4] Dissolve the sample in diluent for analysis.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

For each condition, a blank solution stored under the same conditions should be prepared. All stressed samples are then analyzed using the HPLC method to check for separation between Rivaroxaban, Impurity I, and any generated degradation products.

Logical Relationship in Analytical Method Validation

The relationship between key validation parameters that ensure a reliable impurity method is depicted below. Specificity is a foundational element that ensures the measurements are valid.

G Validation Analytical Method Validation (ICH Q2) Specificity Specificity / Selectivity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity LOD LOD / LOQ Validation->LOD Robustness Robustness Validation->Robustness Specificity->Accuracy Prerequisite for Specificity->Precision Prerequisite for Specificity->Linearity Prerequisite for

Figure 2. Role of specificity in method validation.

Conclusion

The reviewed analytical methods demonstrate high specificity and selectivity for Rivaroxaban and its impurities, including those structurally similar to Impurity I. The use of modern C18 columns with gradient elution and phosphate-based mobile phases at a controlled pH (around 3.0) provides effective separation.[3][4] Forced degradation studies are consistently used as the definitive test for a method's stability-indicating properties.[3][5][8] While all presented methods are validated according to ICH guidelines, Method A provides explicit confirmation of separating a larger number of specified impurities and quantifies the resolution under robustness checks, making it a highly reliable choice for quality control.[4][8] Researchers should select a method based on the specific impurities of interest and available instrumentation.

References

Safety Operating Guide

Navigating the Disposal of Rivaroxaban EP Impurity I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Rivaroxaban EP Impurity I, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and environmentally responsible management of this compound in a laboratory setting.

Hazard Assessment and Safety Profile

A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous material for transport (ADR/RID, IMDG, IATA).[1] However, it is crucial to note that other impurities of Rivaroxaban, such as Impurity A, and Rivaroxaban itself are classified as toxic to aquatic life with long-lasting effects (H411).[4][5] Given this, and the general precautionary principle in laboratory safety, it is prudent to handle this compound with a degree of caution to prevent environmental release.

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. For bulk quantities or where dust may be generated, a dust mask or respirator may be appropriate.

Step-by-Step Disposal Procedure

This procedure is designed to comply with general U.S. Environmental Protection Agency (EPA) and other relevant regulations for pharmaceutical waste.[6][7][8]

  • Segregation:

    • Do not mix this compound with non-hazardous waste.

    • Segregate from other chemical waste streams unless compatibility is confirmed.

  • Waste Collection:

    • Collect waste this compound, including contaminated materials (e.g., weighing boats, pipette tips, paper towels), in a designated, clearly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's waste management program.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • The preferred method of disposal for pharmaceutical waste is typically high-temperature incineration at a permitted facility.[7][9]

    • Do not dispose of this compound down the drain or in regular trash.[9][10] While one SDS suggests washing small spills with water, this should be interpreted as a cleanup procedure for trace amounts, not a disposal method for bulk quantities.[1]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date, in accordance with your institution's policies and local regulations.

Accidental Spill Protocol

In the event of a small spill:

  • Ensure proper PPE is worn before initiating cleanup.

  • For solid spills: Carefully sweep or vacuum the material, avoiding dust formation.[1] Place the collected material into the designated hazardous waste container.

  • For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material into the hazardous waste container.

  • Decontaminate the area by washing with soap and water.[1] Collect the cleaning materials for disposal as hazardous waste.

  • Ensure adequate ventilation of the area.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

start Start: Have This compound Waste? is_spill Is it a spill or routine disposal? start->is_spill spill_protocol Follow Spill Protocol: - Wear PPE - Contain & Collect - Decontaminate is_spill->spill_protocol Spill routine_disposal Routine Disposal is_spill->routine_disposal Routine segregate Segregate into designated waste container spill_protocol->segregate routine_disposal->segregate label_container Label container clearly: 'Hazardous Waste' & Chemical Name segregate->label_container store_waste Store in designated hazardous waste area label_container->store_waste contact_vendor Arrange pickup with licensed disposal vendor store_waste->contact_vendor document Document waste disposal contact_vendor->document end End document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Rivaroxaban EP Impurity I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Rivaroxaban EP Impurity I. Given the limited publicly available toxicological data for this specific impurity, a conservative approach based on handling potent pharmaceutical compounds is recommended. Always consult your institution's safety guidelines and conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure risk. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (as a powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving are critical to prevent exposure.
Solution Preparation and Handling - Work within a certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant nitrile gloves.Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.
General Laboratory Operations - Standard lab coat.- Safety glasses.- Nitrile gloves.Basic protection for handling sealed containers or in areas where exposure is not anticipated.

Experimental Protocol: Safe Handling of this compound

This step-by-step guide outlines the essential procedures for safely handling this compound from receipt to disposal.

1. Pre-Experiment Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the impurity to be used, the procedures involved, and potential for exposure.

  • Safety Data Sheet (SDS) Review: Obtain and review the manufacturer's SDS for this compound. If an SDS is not available, treat the compound as highly potent.

  • Work Area Preparation:

    • Ensure a certified chemical fume hood or other appropriate containment device is available and functioning correctly.

    • Decontaminate the work surface before and after use.

    • Prepare a spill kit containing appropriate absorbent materials, cleaning solutions (e.g., 70% ethanol), and designated waste bags.

  • PPE Donning: Put on the appropriate PPE as outlined in the table above before entering the designated work area.

2. Handling and Experimental Procedures:

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize the risk of aerosolization.

    • Use a dedicated set of spatulas and weighing papers.

  • Dissolving:

    • Add solvent to the solid impurity slowly to avoid splashing.

    • Keep containers closed whenever possible.

  • General Handling:

    • Handle all solutions containing the impurity within a chemical fume hood.

    • Avoid direct contact with skin and eyes.

3. Post-Experiment Procedures:

  • Decontamination:

    • Thoroughly clean all equipment and work surfaces that came into contact with the impurity. Use a suitable cleaning agent, followed by a rinse with 70% ethanol (B145695) or another appropriate solvent.

  • PPE Doffing:

    • Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye and respiratory protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal ProcedureRationale
Contaminated Solid Waste (e.g., gloves, weighing papers, pipette tips) - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.To prevent the release of the potent compound into the environment and to ensure safe handling by waste management personnel.
Contaminated Liquid Waste (e.g., unused solutions, rinsing solvents) - Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container. - Do not mix with other waste streams unless compatibility is known.To prevent chemical reactions and to ensure proper disposal by a certified hazardous waste facility.
Empty Stock Vials - Triple-rinse with a suitable solvent.- Collect the rinsate as contaminated liquid waste.- Deface the label and dispose of the vial in a designated glass waste container.To remove residual potent compound before disposal of the container.

All waste should be disposed of through your institution's hazardous waste management program.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Review SDS Review SDS Risk Assessment->Review SDS Prepare Work Area Prepare Work Area Review SDS->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weighing (in containment) Weighing (in containment) Don PPE->Weighing (in containment) Solution Preparation Solution Preparation Weighing (in containment)->Solution Preparation Experiment Experiment Solution Preparation->Experiment Decontaminate Decontaminate Experiment->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Segregate & Label Waste Segregate & Label Waste Doff PPE->Segregate & Label Waste

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.